4-(2-fluorophenyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-fluorophenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-9-4-2-1-3-8(9)7-5-11-12-6-7/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFMOAIXQYPMME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037828-70-8 | |
| Record name | 4-(2-fluorophenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis of 4-(2-fluorophenyl)-1H-pyrazole"
An In-depth Technical Guide to the Synthesis of 4-(2-fluorophenyl)-1H-pyrazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry. We will delve into the strategic considerations for its synthesis, focusing on the widely employed Suzuki-Miyaura cross-coupling reaction. This document offers a detailed, step-by-step protocol, mechanistic insights, and practical guidance for researchers, scientists, and professionals in drug development. The methodologies described herein are designed to be robust and reproducible, ensuring high-quality outcomes.
Introduction: The Significance of 4-Arylpyrazoles
The pyrazole nucleus is a privileged scaffold in drug discovery, with numerous approved drugs and clinical candidates featuring this five-membered heterocyclic ring. The introduction of an aryl substituent at the 4-position, such as the 2-fluorophenyl group, can significantly modulate the compound's physicochemical properties, metabolic stability, and target-binding affinity. Specifically, the fluorine atom can enhance binding interactions, improve metabolic stability by blocking potential sites of metabolism, and alter the pKa of the pyrazole ring.
The synthesis of this compound is therefore of considerable interest. This guide will focus on a reliable and versatile synthetic strategy: the Suzuki-Miyaura cross-coupling of a protected 4-halopyrazole with 2-fluorophenylboronic acid.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the C4-aryl bond. This bond can be efficiently formed using a palladium-catalyzed cross-coupling reaction.
Figure 1. Retrosynthetic analysis of this compound.
The key considerations for this synthetic strategy include:
-
Choice of Halogen: 4-Iodo or 4-bromopyrazoles are typically preferred due to their higher reactivity in palladium-catalyzed cross-coupling reactions compared to chlorides.
-
Protecting Group Strategy: The pyrazole N-H is acidic and can interfere with the cross-coupling reaction. Therefore, a suitable protecting group is essential. Common protecting groups for pyrazoles include the triphenylmethyl (trityl), tetrahydropyranyl (THP), and various silyl groups. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.
-
Catalyst System: The selection of the palladium catalyst and ligand is crucial for achieving high yields and purity. A variety of palladium sources (e.g., Pd(PPh3)4, PdCl2(dppf)) and ligands can be employed.
-
Reaction Conditions: Optimization of the base, solvent, and temperature is necessary to ensure efficient coupling and minimize side reactions.
Experimental Protocol: A Two-Step Synthesis
This protocol outlines a reliable two-step synthesis of this compound, commencing with the protection and iodination of pyrazole, followed by the Suzuki-Miyaura cross-coupling reaction.
Step 1: Synthesis of 4-Iodo-1-(triphenylmethyl)-1H-pyrazole
This step involves the protection of the pyrazole nitrogen with a trityl group, followed by regioselective iodination at the C4 position.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Pyrazole | 68.08 | 5.00 g | 73.4 mmol |
| Triethylamine | 101.19 | 11.2 mL | 80.8 mmol |
| Trityl chloride | 278.78 | 21.4 g | 76.8 mmol |
| Dichloromethane (DCM) | - | 200 mL | - |
| n-Butyllithium (n-BuLi) | - | 32.1 mL | 80.8 mmol |
| Iodine (I2) | 253.81 | 20.5 g | 80.8 mmol |
| Tetrahydrofuran (THF) | - | 150 mL | - |
Procedure:
-
Protection:
-
To a stirred solution of pyrazole (5.00 g, 73.4 mmol) in dichloromethane (200 mL) at 0 °C, add triethylamine (11.2 mL, 80.8 mmol).
-
Slowly add a solution of trityl chloride (21.4 g, 76.8 mmol) in dichloromethane (50 mL).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-(triphenylmethyl)-1H-pyrazole as a white solid.
-
-
Iodination:
-
Dissolve the crude 1-(triphenylmethyl)-1H-pyrazole in anhydrous tetrahydrofuran (150 mL) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add n-butyllithium (32.1 mL of a 2.5 M solution in hexanes, 80.8 mmol) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add a solution of iodine (20.5 g, 80.8 mmol) in tetrahydrofuran (50 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (100 mL).
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-iodo-1-(triphenylmethyl)-1H-pyrazole.
-
Figure 2. Workflow for the synthesis of 4-iodo-1-(triphenylmethyl)-1H-pyrazole.
Step 2: Suzuki-Miyaura Cross-Coupling and Deprotection
This step involves the palladium-catalyzed cross-coupling of the protected 4-iodopyrazole with 2-fluorophenylboronic acid, followed by the removal of the trityl protecting group.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-Iodo-1-(triphenylmethyl)-1H-pyrazole | 436.31 | 10.0 g | 22.9 mmol |
| 2-Fluorophenylboronic acid | 139.92 | 3.85 g | 27.5 mmol |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 1.32 g | 1.15 mmol |
| Sodium carbonate (Na2CO3) | 105.99 | 7.28 g | 68.7 mmol |
| 1,4-Dioxane | - | 150 mL | - |
| Water | - | 50 mL | - |
| Trifluoroacetic acid (TFA) | 114.02 | 20 mL | - |
| Dichloromethane (DCM) | - | 100 mL | - |
Procedure:
-
Suzuki-Miyaura Coupling:
-
In a round-bottom flask, combine 4-iodo-1-(triphenylmethyl)-1H-pyrazole (10.0 g, 22.9 mmol), 2-fluorophenylboronic acid (3.85 g, 27.5 mmol), and sodium carbonate (7.28 g, 68.7 mmol).
-
Add a mixture of 1,4-dioxane (150 mL) and water (50 mL).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (1.32 g, 1.15 mmol) to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 12 hours under an inert atmosphere.
-
Cool the reaction to room temperature and dilute with ethyl acetate (200 mL).
-
Wash the organic layer with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Deprotection:
-
Dissolve the crude product from the previous step in dichloromethane (100 mL).
-
Add trifluoroacetic acid (20 mL) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.
-
Wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white to off-white solid.
-
Figure 3. Workflow for the Suzuki-Miyaura coupling and deprotection.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst.
Figure 4. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of the 4-iodo-1-(triphenylmethyl)-1H-pyrazole to form a Pd(II) intermediate.
-
Transmetalation: The 2-fluorophenyl group is transferred from the boronic acid to the palladium center, forming a new Pd(II) complex. This step is facilitated by the base, which activates the boronic acid.
-
Reductive Elimination: The two organic fragments (the pyrazole and the 2-fluorophenyl group) are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
Characterization Data
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
Expected Analytical Data:
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the pyrazole ring protons and the 2-fluorophenyl group protons with appropriate chemical shifts, multiplicities, and integration. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the characteristic C-F coupling constants. |
| ¹⁹F NMR | A single resonance for the fluorine atom on the phenyl ring. |
| Mass Spec | A molecular ion peak corresponding to the calculated mass of C9H7FN2. |
| Melting Point | A sharp melting point range, indicative of high purity. |
Conclusion
This technical guide has provided a detailed and practical protocol for the synthesis of this compound. The described two-step sequence, involving protection and iodination followed by a Suzuki-Miyaura cross-coupling reaction, is a robust and efficient method for accessing this valuable building block in medicinal chemistry. By understanding the underlying reaction mechanisms and paying careful attention to the experimental details, researchers can confidently synthesize this compound in high yield and purity.
References
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
An In-depth Technical Guide to the Characterization of 4-(2-Fluorophenyl)-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of the characterization of 4-(2-fluorophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] This document outlines a viable synthetic pathway, details the expected outcomes of a full suite of analytical characterization techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS)—and discusses the physicochemical properties of the title compound. The methodologies and expected data presented herein are synthesized from established literature on analogous 4-aryl-1H-pyrazoles and serve as an authoritative reference for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The introduction of a substituted aryl group at the 4-position of the pyrazole ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. The specific placement of a fluorine atom on the phenyl ring, as in this compound, is a common strategy in drug design to enhance metabolic stability and binding affinity to target proteins. This guide provides a detailed exposition of the synthesis and characterization of this promising molecular entity.
Synthetic Strategy: A Plausible Route to this compound
The proposed synthesis commences with a commercially available 4-halo-1H-pyrazole, such as 4-bromo-1H-pyrazole, which can be coupled with 2-fluorophenylboronic acid in the presence of a palladium catalyst and a suitable base.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-1H-pyrazole (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. To this suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.
Comprehensive Spectroscopic Characterization
A thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.[6] The following sections detail the expected spectral data based on the analysis of analogous compounds.[5][7][8][9]
Diagram of the Characterization Workflow:
Caption: Workflow for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[10] For this compound, both ¹H and ¹³C NMR spectra will provide characteristic signals.
3.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the pyrazole and the 2-fluorophenyl protons. The pyrazole protons at positions 3 and 5 should appear as singlets, with the N-H proton exhibiting a broad singlet that is exchangeable with D₂O. The aromatic protons of the 2-fluorophenyl group will display a complex multiplet pattern due to proton-proton and proton-fluorine couplings.
Expected ¹H NMR Data (in DMSO-d₆):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| N-H | ~13.0 | br s |
| H-3, H-5 | ~7.8 - 8.2 | s |
| Aromatic H | ~7.1 - 7.5 | m |
3.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be characterized by signals for the pyrazole and the 2-fluorophenyl carbons. The carbon attached to the fluorine atom will appear as a doublet due to carbon-fluorine coupling.
Expected ¹³C NMR Data (in DMSO-d₆):
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-3, C-5 | ~130 - 135 |
| C-4 | ~115 - 120 |
| Aromatic C-F | ~158 - 162 (d, ¹JCF ≈ 245 Hz) |
| Other Aromatic C | ~115 - 132 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, C=C, C=N, and C-F bonds.
Expected FT-IR Data (KBr Pellet):
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch | 3100 - 3300 (broad) |
| Aromatic C-H stretch | 3000 - 3100 |
| C=C and C=N stretch | 1500 - 1620 |
| C-F stretch | 1100 - 1250 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₇FN₂), the expected molecular weight is approximately 162.17 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass for elemental composition confirmation.
Expected Mass Spectrometry Data:
| Ion | Expected m/z |
| [M+H]⁺ | 163.0666 |
| [M]⁺ | 162.0593 |
Physicochemical Properties and Crystallographic Analysis
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.
Predicted Physicochemical Properties:
| Property | Expected Value |
| Molecular Formula | C₉H₇FN₂ |
| Molecular Weight | 162.17 g/mol |
| Melting Point | Expected to be a solid with a melting point in the range of 100-150 °C, based on similar 4-aryl-pyrazoles.[5][11][12] |
| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and methanol. |
| Appearance | Likely a white to off-white crystalline solid. |
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.[13] Obtaining suitable crystals of this compound would allow for the precise determination of bond lengths, bond angles, and intermolecular interactions in the solid state. Based on studies of similar pyrazole derivatives, it is expected that the molecule will exhibit a planar pyrazole ring and potential hydrogen bonding interactions involving the pyrazole N-H group.[8]
Potential Applications in Drug Discovery
Derivatives of 4-aryl-1H-pyrazole have shown promise in a variety of therapeutic areas. The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules with potential applications as:
-
Kinase Inhibitors: The pyrazole scaffold is present in several approved kinase inhibitor drugs.[11]
-
Anti-inflammatory Agents: Pyrazole derivatives have been investigated for their anti-inflammatory properties.[1]
-
Anticancer Agents: The structural motif is found in compounds with demonstrated cytotoxic activity against various cancer cell lines.[14]
Conclusion
This technical guide has provided a comprehensive, albeit predictive, characterization of this compound. By leveraging established synthetic methodologies and drawing comparisons with well-characterized analogous compounds, a detailed protocol for its synthesis and a thorough analysis of its expected spectroscopic and physicochemical properties have been presented. This document serves as a foundational resource for researchers embarking on the synthesis and evaluation of this and related pyrazole derivatives, facilitating further exploration of their potential in medicinal chemistry and drug discovery.
References
- Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (URL not available)
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. [Link]
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (URL not available)
-
1H-NMR spectrum of pyrazole (Clark, 2010). ResearchGate. [Link]
-
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. [Link]
-
Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Taylor & Francis Online. [Link]
-
Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Royal Society of Chemistry. [Link]
-
Synthesis and Molecular Docking of 5-(2-Fluorophenyl)-3-(naphthalene-1-yl)-1-phenyl-1H-pyrazole. AIP Publishing. [Link]
- Process for the preparation of ultrapure 4-methylprazole.
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
- Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. (URL not available)
-
Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed. [Link]
-
3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]
-
3-(4-Fluorophenyl)-1-methyl-5-phenyl-4,5-dihydro-1H-pyrazole - MS (GC) - Spectrum. SpectraBase. [Link]
-
1-(2-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole - 13C NMR - Chemical Shifts. SpectraBase. [Link]
-
Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. IUCr Journals. [Link]
-
Current status of pyrazole and its biological activities. National Institutes of Health. [Link]
-
4-(2-Fluorophenyl)-1,3-dimethyl-1H-pyrazole. PubChem. [Link]
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5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar. [Link]
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Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. National Institutes of Health. [Link]
-
1H and 13C NMR spectral characteristics of 1H-pyrazole. ResearchGate. [Link]
-
1-phenyl-1H-pyrazol-4-yl)methylene) hydrazono)-2,5-dihydrothiazole dimethylformamide monosolvate, C30H25FN10S⋅C3H7NO. ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. Beilstein Journals. [Link]
- Combination of 1H and 13C NMR Spectroscopy. (URL not available)
-
The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Cardiff University. [Link]
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"spectroscopic data of 4-(2-fluorophenyl)-1H-pyrazole"
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2-Fluorophenyl)-1H-pyrazole
Prepared by: Gemini, Senior Application Scientist
Introduction
Pyrazole scaffolds are fundamental building blocks in medicinal chemistry and drug development, recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The introduction of a fluorophenyl moiety can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile by altering its lipophilicity, metabolic stability, and binding interactions. The specific isomer, this compound, presents a unique case for structural elucidation due to the influence of the fluorine atom's position on the spectroscopic signature of the entire molecule.
This technical guide provides a comprehensive analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy—used to characterize and confirm the structure of this compound. The methodologies and interpretations presented herein are grounded in established principles and are designed to serve as a practical reference for researchers, scientists, and drug development professionals.
Molecular Structure and Synthesis Overview
The structural identity of a compound is the cornerstone of all subsequent research. The precise arrangement of atoms dictates its chemical behavior and biological activity.
Caption: Key proton assignments for this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides a map of the carbon skeleton. The presence of the highly electronegative fluorine atom introduces characteristic carbon-fluorine couplings (JCF), which are invaluable for unambiguous signal assignment.
Experimental Protocol
The same sample prepared for ¹H NMR analysis can be used. A proton-decoupled ¹³C NMR spectrum is acquired on a 400 MHz (operating at 100 MHz for ¹³C) or higher spectrometer. A standard pulse program with a 45° pulse angle and a relaxation delay of 2-5 seconds is used. A large number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
Data Presentation
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| C3, C5 (pyrazole) | ~136 | - |
| C4 (pyrazole) | ~118 | ³J(C,F) ≈ 3-5 |
| C2' | ~160 | ¹J(C,F) ≈ 245-255 |
| C1' | ~122 | ²J(C,F) ≈ 12-15 |
| C6' | ~130 | ³J(C,F) ≈ 8-10 |
| C4' | ~128 | ⁴J(C,F) ≈ 1-3 |
| C3' | ~125 | ⁴J(C,F) ≈ 3-5 |
| C5' | ~116 | ²J(C,F) ≈ 20-25 |
Note: Predicted values based on data for pyrazole and fluorobenzene derivatives. [4]The large ¹J(C,F) is the most diagnostic signal.
Expertise & Interpretation
The proton-decoupled ¹³C NMR spectrum provides clear, singlet-like peaks for most carbons, but those coupled to fluorine appear as doublets.
-
C-F Coupling : The most striking feature is the signal for C2', the carbon directly bonded to fluorine. It appears as a large doublet with a one-bond coupling constant (¹JCF) of approximately 250 Hz. This is an unambiguous confirmation of the C-F bond.
-
Multi-bond Couplings : The influence of fluorine extends to other carbons. The adjacent carbons (C1' and C5') will also appear as doublets due to two-bond couplings (²JCF), typically in the range of 15-25 Hz. Three-bond couplings (³JCF) to C4 and C6' are smaller but often observable (~5-10 Hz).
-
Pyrazole Carbons : The equivalent C3 and C5 carbons of the pyrazole ring will appear as a single peak around 136 ppm. The C4 carbon, to which the fluorophenyl ring is attached, will be more shielded, appearing further upfield.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers insights into the molecule's stability and fragmentation pathways under ionization.
Experimental Protocol
High-resolution mass spectrometry (HRMS) is performed using an Electrospray Ionization (ESI) or Electron Ionization (EI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. For ESI, the sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the source. For EI, a solid probe or GC inlet can be used.
Data Presentation
| Parameter | Value |
| Molecular Formula | C₉H₇FN₂ |
| Calculated Exact Mass | 162.060 |
| Observed [M+H]⁺ (ESI) | 163.067 |
| Observed [M]⁺ (EI) | 162.060 |
Expertise & Interpretation
The mass spectrum validates the molecular formula.
-
Molecular Ion Peak : In HRMS-ESI, the compound will be observed as the protonated molecule [M+H]⁺ at m/z 163.067. In EI, the molecular ion [M]⁺ will be observed at m/z 162.060. The high-resolution measurement allows for the confirmation of the elemental composition (C₉H₇FN₂).
-
Fragmentation : The pyrazole ring is a stable aromatic system. Under EI conditions, a characteristic fragmentation pathway involves the loss of HCN (27 Da) or N₂ (28 Da). The cleavage of the bond between the pyrazole and the phenyl ring can also occur, leading to fragments corresponding to the fluorophenyl cation (m/z 95) and the pyrazolyl radical or cation.
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- 4. Pyrazole(288-13-1) 13C NMR spectrum [chemicalbook.com]
Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 4-(2-fluorophenyl)-1H-pyrazole
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the potential mechanisms of action for the compound 4-(2-fluorophenyl)-1H-pyrazole. Drawing upon the established bioactivity of the pyrazole scaffold and its derivatives, this document synthesizes current understanding and outlines a logical, evidence-based approach to elucidating its precise molecular interactions and downstream cellular effects. We will delve into the most probable biological targets, propose robust experimental designs for their validation, and visualize the complex signaling networks potentially modulated by this compound.
Introduction: The Pyrazole Scaffold as a Privileged Motif in Drug Discovery
The pyrazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications. Pyrazole-containing compounds are known to interact with a diverse range of biological targets, including enzymes and receptors, leading to activities such as anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The unique electronic and structural features of the pyrazole ring allow it to serve as a versatile scaffold for designing selective and potent modulators of biological processes. The introduction of a 2-fluorophenyl substituent at the 4-position of the 1H-pyrazole core in the topic compound, this compound, suggests a strategic chemical design aimed at enhancing target affinity and modulating pharmacokinetic properties.
Given the broad spectrum of activities associated with fluorinated phenyl-pyrazole derivatives, this guide will focus on three primary, evidence-supported hypothetical mechanisms of action for this compound:
-
Inhibition of Cyclooxygenase-2 (COX-2): A well-established target for anti-inflammatory pyrazole-based drugs.
-
Modulation of the p38 MAP Kinase Signaling Pathway: A critical pathway in inflammatory and cellular stress responses.
-
Antagonism of the Androgen Receptor (AR): A key target in the development of therapies for prostate cancer.
Postulated Mechanism 1: Selective Inhibition of Cyclooxygenase-2 (COX-2)
Causality and Rationale: The 1,5-diarylpyrazole structure is a classic pharmacophore for selective COX-2 inhibition, exemplified by the marketed drug Celecoxib.[4] The anti-inflammatory properties of many pyrazole derivatives are attributed to their ability to block the cyclooxygenase enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[2][5] Selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform is a key objective to minimize gastrointestinal side effects.[4] The structural similarity of this compound to known COX-2 inhibitors, such as 4F-PMPH, strongly suggests this as a primary mechanism of action.[6]
Proposed Molecular Interaction
Molecular docking studies of similar pyrazole derivatives with the COX-2 active site reveal key interactions. The pyrazole core typically anchors the molecule within the active site, while the phenyl substituents occupy hydrophobic pockets, contributing to binding affinity and selectivity. The fluorine atom on the phenyl ring can enhance binding through favorable electrostatic or hydrophobic interactions.
Experimental Validation Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol provides a self-validating system to determine the inhibitory potency and selectivity of this compound.
Objective: To quantify the IC50 values of the test compound against human recombinant COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes.
-
Assay Buffer Preparation: Prepare a suitable reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin).
-
Compound Dilution Series: Prepare a serial dilution of this compound (e.g., from 100 µM to 0.1 nM) in DMSO. Include a known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Indomethacin) as positive controls, and DMSO as a vehicle control.
-
Enzyme Inhibition:
-
In a 96-well plate, add the enzyme (COX-1 or COX-2) to the assay buffer.
-
Add the diluted test compound or controls and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Reaction: Add arachidonic acid as the substrate to initiate the enzymatic reaction.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Expected Outcome: A high COX-2 selectivity index would strongly support this mechanism of action.
| Compound | Predicted IC50 (COX-1) | Predicted IC50 (COX-2) | Predicted Selectivity Index |
| This compound | >10 µM | <1 µM | >10 |
| Celecoxib (Control) | ~15 µM | ~0.04 µM | ~375 |
| Indomethacin (Control) | ~0.01 µM | ~0.02 µM | ~0.5 |
Postulated Mechanism 2: Inhibition of p38 Mitogen-Activated Protein (MAP) Kinase
Causality and Rationale: The p38 MAP kinase signaling pathway is a key regulator of inflammatory cytokine production and cellular stress responses.[1] Several pyrazole-containing compounds have been identified as potent inhibitors of p38 MAP kinase.[7] Notably, a derivative containing a 1-(4-fluorophenyl)-1H-pyrazol-5-amine core has been reported as a highly selective p38 MAP kinase inhibitor.[7] This precedent suggests that the this compound scaffold could also interact with the ATP-binding pocket of p38, thereby inhibiting its kinase activity.
Proposed Signaling Cascade
Inhibition of p38 MAP kinase would lead to the downstream suppression of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial mediators of the inflammatory response.
Experimental Validation Protocol: Cellular Assay for p38 MAPK Inhibition
This protocol assesses the ability of the compound to inhibit p38 MAP kinase activity within a cellular context.
Objective: To measure the effect of this compound on the phosphorylation of a downstream target of p38 MAP kinase in stimulated cells.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., human monocytic THP-1 cells or peripheral blood mononuclear cells) in appropriate media.
-
Cell Stimulation:
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with a serial dilution of this compound or a known p38 inhibitor (e.g., SB203580) for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) to activate the p38 MAP kinase pathway.
-
-
Cell Lysis: After the stimulation period, lyse the cells to extract cellular proteins.
-
Detection of Phosphorylated MK2:
-
Use a sandwich ELISA or a Western blot to detect the levels of phosphorylated MAPK-activated protein kinase 2 (MK2), a direct downstream substrate of p38.
-
Normalize the levels of phosphorylated MK2 to the total amount of MK2 or a housekeeping protein (e.g., GAPDH).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of MK2 phosphorylation for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Expected Outcome: A dose-dependent decrease in the phosphorylation of MK2 would indicate inhibition of the p38 MAP kinase pathway.
Postulated Mechanism 3: Androgen Receptor Antagonism
Causality and Rationale: The androgen receptor (AR) is a crucial driver of prostate cancer growth and progression.[8][9] Non-steroidal AR antagonists are a mainstay of prostate cancer therapy. Several studies have reported the design and synthesis of pyrazole-based compounds as potent AR antagonists.[3][10] The general structure of many non-steroidal AR antagonists includes a central heterocyclic core with substituted phenyl rings, a motif present in this compound. This structural similarity provides a strong rationale for investigating its potential as an AR antagonist.
Proposed Mechanism of AR Antagonism
As a competitive antagonist, this compound would bind to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens like dihydrotestosterone (DHT). This would inhibit the subsequent conformational changes, nuclear translocation, and transcriptional activity of the AR, ultimately leading to a reduction in the expression of androgen-responsive genes.
Experimental Validation Protocol: Androgen Receptor Reporter Gene Assay
This assay provides a functional readout of AR activity in a cellular system.
Objective: To determine if this compound can inhibit androgen-induced transcriptional activity.
Methodology:
-
Cell Line: Use a prostate cancer cell line (e.g., LNCaP or PC-3) that has been stably transfected with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., probasin or MMTV).
-
Cell Treatment:
-
Seed the cells in a 96-well plate.
-
Treat the cells with a serial dilution of this compound or a known AR antagonist (e.g., Bicalutamide or Enzalutamide) in the presence of a fixed concentration of a synthetic androgen (e.g., R1881) to stimulate AR activity.
-
Include a vehicle control (agonist only) and a baseline control (no agonist).
-
-
Luciferase Assay: After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis:
-
Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition of AR-mediated transcription for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Expected Outcome: A dose-dependent inhibition of androgen-induced luciferase activity would confirm the AR antagonist activity of the compound.
Conclusion and Future Directions
The this compound scaffold holds significant promise as a modulator of key biological pathways implicated in inflammation and cancer. Based on the extensive literature on related pyrazole derivatives, this guide has outlined three plausible and experimentally testable mechanisms of action: COX-2 inhibition, p38 MAP kinase inhibition, and androgen receptor antagonism. The provided experimental protocols offer a robust framework for the systematic evaluation of these hypotheses.
Further investigations should also consider potential off-target effects and a broader kinase profiling to fully characterize the selectivity of this compound. Ultimately, a combination of in vitro biochemical assays, cell-based functional assays, and in vivo disease models will be necessary to fully elucidate the mechanism of action of this compound and to determine its therapeutic potential.
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PubMed. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. [Link]
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PubMed. Inhibition of Androgen Receptor Function and Level in Castration-Resistant Prostate Cancer Cells by 2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone. [Link]
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The Elucidation of Molecular Architecture: A Technical Guide to the Crystal Structure of 4-(2-Fluorophenyl)-1H-pyrazole
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Frontier of Structural Chemistry
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its versatility, coupled with the strategic introduction of fluorine atoms to modulate physicochemical and pharmacokinetic properties, has made fluorinated pyrazole derivatives a subject of intense investigation.[3][4][5] This guide focuses on a specific, yet significant, member of this class: 4-(2-fluorophenyl)-1H-pyrazole.
While a survey of crystallographic databases reveals a wealth of information on related structures, a definitive, publicly available crystal structure for this compound has yet to be reported. This absence of data presents not a barrier, but an opportunity. This technical guide, therefore, adopts a forward-looking perspective. It serves as both a comprehensive roadmap for the experimental determination of this novel crystal structure and a predictive analysis of its key structural features, grounded in the established principles of crystallography and the known structures of analogous compounds.
Section 1: The Strategic Importance of this compound in Drug Discovery
The confluence of the pyrazole core and a 2-fluorophenyl substituent is a deliberate design choice in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-microbial properties.[6][7] The metabolic stability of the pyrazole ring is a key factor in its prevalence in approved drugs.[2]
The introduction of a fluorine atom, particularly on a phenyl ring, can profoundly influence a molecule's properties.[8][9] Fluorine's high electronegativity can alter pKa, dipole moment, and chemical reactivity.[5] Furthermore, fluorine substitution can enhance metabolic stability by blocking sites of oxidative metabolism and improve membrane permeability, which is crucial for bioavailability.[4] The specific placement of fluorine at the ortho position of the phenyl ring in this compound is anticipated to induce a unique conformational preference, which could in turn influence its binding affinity to biological targets.
Section 2: A Proposed Pathway to a Definitive Structure: Synthesis and Crystallization
The foundational step in any crystallographic study is the synthesis of high-purity, single-crystal-suitable material. While a specific synthesis for this compound is not detailed in the available literature, a robust synthetic route can be postulated based on established methods for analogous pyrazoles.
Proposed Synthetic Protocol
A plausible and efficient method for the synthesis of this compound would involve a multi-step reaction sequence, likely commencing with a condensation reaction. A generalized protocol is outlined below:
Step 1: Synthesis of a Chalcone Intermediate A Claisen-Schmidt condensation of 2-fluorobenzaldehyde with an appropriate ketone, such as acetone, in the presence of a base like sodium hydroxide in an alcoholic solvent would yield the corresponding α,β-unsaturated ketone (a chalcone).
Step 2: Cyclization with Hydrazine The resulting chalcone would then be reacted with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid, under reflux. This cyclization reaction would form the pyrazole ring.
Step 3: Purification The crude product would be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to yield pure this compound.
Crystallization Strategy
Obtaining diffraction-quality single crystals is often the most challenging aspect of small molecule crystallography.[10] A systematic approach to crystallization is therefore essential.
Recommended Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.
Section 3: The Experimental Workflow for Single-Crystal X-ray Diffraction
Once suitable crystals are obtained, the process of determining the three-dimensional atomic structure can begin. Single-crystal X-ray diffraction is the definitive method for this purpose.[11][12]
Step-by-Step Experimental Protocol
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected and mounted on a goniometer head.[10]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.[3] The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is then built into the electron density and refined to obtain the final crystal structure.
Section 4: Predictive Analysis of the Crystal Structure
In the absence of experimental data, we can predict the key structural features of this compound by drawing parallels with the known crystal structure of 4-fluoro-1H-pyrazole and considering the steric and electronic influence of the 2-fluorophenyl group.[3][4]
Expected Molecular Geometry
The molecule will consist of a planar pyrazole ring linked to a 2-fluorophenyl ring at the 4-position. The dihedral angle between the pyrazole and the phenyl ring will be a key conformational parameter. Due to potential steric hindrance from the ortho-fluorine atom, a non-coplanar arrangement is expected.
Anticipated Crystal Packing and Supramolecular Motifs
The crystal packing is likely to be dominated by intermolecular hydrogen bonds involving the N-H group of the pyrazole ring as a donor and the sp2-hybridized nitrogen atom of an adjacent pyrazole ring as an acceptor. This N-H···N hydrogen bonding is a common feature in the crystal structures of pyrazoles.[3] Based on the structure of 4-fluoro-1H-pyrazole, which forms one-dimensional chains through intermolecular hydrogen bonding, a similar catemeric motif could be expected for this compound.[3][4]
Furthermore, π-π stacking interactions between the aromatic pyrazole and phenyl rings are also likely to play a significant role in the overall crystal packing. The presence of the fluorine atom may also lead to C-H···F interactions.
Hypothetical Crystallographic Data
The following table presents a set of hypothetical crystallographic parameters for this compound, based on typical values for similar organic molecules. This is a predictive table and awaits experimental verification.
| Parameter | Predicted Value |
| Chemical Formula | C₉H₇FN₂ |
| Formula Weight | 162.17 |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-105 (for monoclinic) |
| V (ų) | 1000-1500 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.3-1.5 |
| Hydrogen Bonding | N-H···N |
| Other Intermolecular Forces | π-π stacking, C-H···F interactions |
Section 5: Visualizing the Molecular and Experimental Framework
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for crystal structure determination.
Conclusion: A Call to Experimentalists
The definitive crystal structure of this compound remains an uncharted territory in structural chemistry. This guide has provided a comprehensive framework for its determination, from a proposed synthetic route to a detailed crystallographic workflow and a predictive analysis of its structural characteristics. The elucidation of this structure will not only fill a gap in the crystallographic literature but will also provide invaluable insights for medicinal chemists and drug development professionals seeking to leverage the unique properties of fluorinated pyrazoles. The scientific community is encouraged to undertake the experimental work outlined herein to bring this important molecular structure to light.
References
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Ahmed, B. M., Zeller, M., & Mezei, G. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E: Crystallographic Communications, 79(5), 428-431. [Link]
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- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 127(8), 1013-1029.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern synthetic methodologies. Journal of Fluorine Chemistry, 127(3), 303-319.
- Faria, J. V., et al. (2017). Pyrazole as a privileged scaffold in medicinal chemistry. Mini reviews in medicinal chemistry, 17(11), 987-1002.
- Aggarwal, N., & Kumar, R. (2021). Pyrazole derivatives as promising anticancer agents: A review. European Journal of Medicinal Chemistry, 213, 113161.
- Cole, D. C., et al. (2011). The role of pyrazole in medicinal chemistry. Future medicinal chemistry, 3(4), 445-464.
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Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
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The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]
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Wikipedia. (2024, January 12). X-ray crystallography. [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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Cambridge Crystallographic Data Centre. (n.d.). CCDC. Retrieved from [Link]
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An In-depth Technical Guide to the Physical and Chemical Properties of 4-(2-Fluorophenyl)-1H-pyrazole
Introduction: The Significance of the Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and versatile substitution patterns have led to its incorporation into a vast array of biologically active molecules, including anti-inflammatory agents, anticancer therapeutics, and agrochemicals.[2][3] The introduction of a fluorinated phenyl group, as in 4-(2-fluorophenyl)-1H-pyrazole, is a strategic design element aimed at modulating the parent molecule's physicochemical and pharmacokinetic properties. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, making this class of compounds particularly attractive for drug discovery programs.[4]
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. While specific experimental data for this particular derivative is not widely available, this document will leverage established principles of physical organic chemistry and extensive data from closely related analogues to present a detailed and predictive analysis for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The foundational structure of this compound consists of a pyrazole ring substituted at the C4 position with a 2-fluorophenyl group. The planarity of the pyrazole ring, coupled with the rotational freedom of the phenyl substituent, dictates the molecule's conformational landscape and intermolecular interactions.
Diagram: Molecular Structure of this compound
Caption: Molecular structure of this compound.
| Property | Predicted/Estimated Value | Rationale and Comparative Data |
| Molecular Formula | C₉H₇FN₂ | Based on structural composition. |
| Molecular Weight | 162.17 g/mol | Calculated from the molecular formula. The related 3-(4-fluorophenyl)-1H-pyrazole has a molecular weight of 162.16 g/mol .[5] |
| Appearance | White to off-white solid | Phenylpyrazole derivatives are typically crystalline solids at room temperature.[6] |
| Melting Point | 100-120 °C | The melting point of 3-(4-fluorophenyl)-1H-pyrazole is 100-104 °C.[5] The position of the fluorine may slightly alter the crystal packing and thus the melting point. |
| Boiling Point | > 300 °C | High boiling points are characteristic of aromatic heterocyclic compounds due to strong intermolecular forces. |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | The pyrazole moiety imparts some polarity, while the phenyl group increases lipophilicity. Solubility is expected to be similar to other aryl-substituted pyrazoles. |
| pKa | ~2.0 (conjugate acid), ~14 (N-H proton) | The parent pyrazole has a pKa of 2.5 for its conjugate acid and a pKa of 14.2 for the N-H proton.[7] The electron-withdrawing nature of the 2-fluorophenyl group is expected to slightly increase the acidity of the N-H proton and decrease the basicity of the N2 nitrogen. |
| LogP | 2.0 - 2.5 | The calculated XLogP3 for 4-phenylpyrazole is 1.8.[8] The addition of a fluorine atom is expected to increase the lipophilicity. |
Spectroscopic Characterization: A Predictive Analysis
Definitive structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are anticipated.[9][10]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative. The pyrazole ring protons at positions 3 and 5 should appear as singlets, likely in the range of δ 7.5-8.5 ppm. The N-H proton will present as a broad singlet at a downfield chemical shift (δ 12-14 ppm), the exact position being dependent on concentration and solvent due to hydrogen bonding. The aromatic protons of the 2-fluorophenyl group will exhibit a complex multiplet pattern between δ 7.0 and 7.6 ppm due to proton-proton and proton-fluorine couplings.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show nine distinct signals. The pyrazole carbons (C3, C4, and C5) are expected in the aromatic region (δ 100-140 ppm). The carbons of the 2-fluorophenyl ring will appear between δ 115 and 165 ppm, with the carbon directly bonded to the fluorine atom (C2') showing a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 240-250 Hz).
¹⁹F NMR Spectroscopy
The fluorine NMR will display a singlet for the fluorine atom on the phenyl ring, with a chemical shift characteristic of an aryl fluoride.
Mass Spectrometry
The mass spectrum under electron impact (EI) ionization should show a prominent molecular ion peak (M⁺) at m/z = 162. Subsequent fragmentation may involve the loss of HCN and other characteristic fragments of the pyrazole and fluorophenyl moieties.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad N-H stretching band in the region of 3100-3300 cm⁻¹, indicative of intermolecular hydrogen bonding.[11] Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region. A strong C-F stretching band is expected around 1200-1250 cm⁻¹.
Chemical Reactivity and Synthetic Pathways
The reactivity of this compound is governed by the electronic nature of both the pyrazole and the 2-fluorophenyl rings.
Reactivity of the Pyrazole Ring
-
N-Alkylation and N-Arylation: The N-H proton of the pyrazole ring can be readily deprotonated with a base, and the resulting pyrazolate anion can be alkylated or arylated to introduce substituents at the N1 position.
-
Electrophilic Substitution: The pyrazole ring is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the two nitrogen atoms. When forced, substitution typically occurs at the C4 position. However, since this position is already substituted in the target molecule, further electrophilic attack on the pyrazole ring is unlikely.
Synthesis of this compound
A plausible synthetic route to this compound involves the construction of the pyrazole ring from appropriate precursors. One common method is the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[12] A potential synthetic workflow is outlined below.
Diagram: Proposed Synthesis of this compound
Caption: A potential synthetic route to this compound.
Experimental Protocol: Synthesis via Cyclocondensation
Objective: To synthesize this compound from 2-(2-fluorophenyl)malonaldehyde and hydrazine.
Materials:
-
2-(2-fluorophenyl)malonaldehyde
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(2-fluorophenyl)malonaldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of acetic acid to the solution.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
Applications in Research and Drug Discovery
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] The presence of the 2-fluorophenyl group can enhance these activities and improve the drug-like properties of the molecule. This compound could serve as a key intermediate in the synthesis of more complex molecules targeting a variety of biological pathways.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on data for similar compounds like 4-phenylpyrazole, it may be harmful if swallowed and cause skin and eye irritation.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
This compound is a molecule of significant interest due to the established importance of the pyrazole core in medicinal chemistry and the beneficial properties imparted by fluorine substitution. This guide has provided a detailed, albeit predictive, overview of its physical and chemical properties, drawing on a wealth of data from closely related compounds. The outlined synthetic and characterization methodologies offer a robust framework for researchers to synthesize and study this compound, paving the way for its potential application in drug discovery and materials science.
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"discovery of 4-(2-fluorophenyl)-1H-pyrazole derivatives"
An In-depth Technical Guide to the Discovery of 4-(2-Fluorophenyl)-1H-Pyrazole Derivatives
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs.[1] This guide delves into the specific and increasingly significant class of this compound derivatives. The strategic introduction of a 2-fluorophenyl moiety at the C4 position of the pyrazole ring creates a unique chemical entity with profound implications for biological activity. This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of these compounds, with a particular focus on their role as kinase inhibitors and receptor modulators. It is intended for researchers and professionals in drug discovery, offering field-proven insights into the rationale behind experimental design and the pathways to clinical candidacy.
Introduction: The Strategic Importance of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their chemical versatility and ability to form multiple hydrogen bonds and engage in various non-covalent interactions have made them a focal point of drug design for decades.[2] Derivatives of this core structure exhibit an exceptionally broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities.[3][4]
The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. The 2-fluoro substitution on the phenyl ring is particularly noteworthy. The high electronegativity of fluorine can alter the electronic properties of the aromatic ring and, critically, the fluorine atom can act as a hydrogen bond acceptor. This, combined with its small size, allows it to engineer specific, high-affinity interactions with biological targets that are often not achievable with other substituents.
The this compound scaffold, therefore, represents a deliberate convergence of these two powerful concepts: a proven heterocyclic core and a strategic fluorine substitution, leading to a new generation of molecules with enhanced potency and selectivity.
Core Synthetic Strategies and Methodologies
The synthesis of 4-substituted pyrazoles typically relies on building the heterocyclic ring first, followed by the introduction of the aryl substituent at the C4 position. While classical methods like the condensation of 1,3-dicarbonyl compounds with hydrazine are foundational, modern cross-coupling reactions have become indispensable for creating the critical C4-aryl bond with high efficiency and control.[5]
Key Synthetic Approach: Suzuki Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a preferred method for forging the bond between the pyrazole core and the 2-fluorophenyl group. This palladium-catalyzed reaction is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of the necessary boronic acid reagents.[1]
The general workflow involves the synthesis of a 4-halo (typically bromo- or iodo-) pyrazole intermediate, which is then coupled with 2-fluorophenylboronic acid.
Caption: General Synthetic Workflow for 4-(2-fluorophenyl)-1H-pyrazoles.
Detailed Experimental Protocol: Suzuki Coupling
This protocol is a representative example for the synthesis of a this compound derivative.
Objective: To synthesize Ethyl 1-methyl-4-(2-fluorophenyl)-1H-pyrazole-5-carboxylate.
Materials:
-
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq)
-
2-Fluorophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate, 2-fluorophenylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add the dioxane/water solvent mixture via syringe, followed by the palladium catalyst.
-
Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Self-Validation: The success of the reaction is confirmed by comparing the purified product's analytical data (¹H NMR, ¹³C NMR, HRMS) with expected values. The disappearance of the starting bromo-pyrazole on TLC is a primary indicator of reaction completion.
Biological Activities and Key Therapeutic Targets
The this compound scaffold has been identified as a key pharmacophore in compounds targeting a range of diseases, most notably cancer and inflammatory disorders.[6] Their mechanism of action often involves the precise inhibition of protein kinases, which are critical regulators of cellular signaling.
Kinase Inhibition: Targeting Oncogenic Pathways
Many cancers are driven by aberrant signaling from protein kinases.[6] Pyrazole derivatives have proven to be effective frameworks for designing potent and selective kinase inhibitors.[7]
-
AKT2/PKBβ Inhibition: A series of pyrano[2,3-c]pyrazole derivatives featuring a 4-phenyl substituent have been identified as inhibitors of AKT2, a key node in the PI3K/AKT signaling pathway that is frequently dysregulated in cancers like glioma.[8][9] Inhibition of AKT2 can disrupt signals that promote cell survival, proliferation, and growth, making it a prime target for anticancer therapy.[9]
Caption: Inhibition of the PI3K/AKT2 Signaling Pathway.
-
Other Kinases: Derivatives have also shown inhibitory activity against Aurora Kinase B, which is crucial for cell division, and Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[7][10]
Receptor Antagonism: Modulating Hormone Signaling
Beyond kinase inhibition, these pyrazoles can function as receptor antagonists.
-
Androgen Receptor (AR) Antagonism: A novel series of 3-(4-fluorophenyl)-1H-pyrazole derivatives (a regioisomer) were synthesized and showed potent antiproliferative activity against prostate cancer cells by antagonizing the androgen receptor.[11] This demonstrates the scaffold's versatility. While this example is a 3-aryl pyrazole, the principles of scaffold design and the importance of the fluorophenyl group are directly transferable and highlight the potential of related 4-aryl isomers.
Structure-Activity Relationship (SAR) Analysis
SAR studies are crucial for optimizing a lead compound into a drug candidate. For this compound derivatives, SAR analysis reveals how modifications to different parts of the molecule impact biological potency. A regioisomeric switch from a 3-(4-fluorophenyl) to a 4-(4-fluorophenyl) pyrazole was found to ablate p38α kinase inhibition but conferred inhibitory activity against other kinases, demonstrating the critical importance of the aryl group's position.[6]
The table below summarizes hypothetical SAR data based on common findings in the literature for kinase inhibitors.
| Compound ID | R¹ Substituent (at N1) | R⁵ Substituent | Modification on Phenyl Ring | Kinase Inhibition (IC₅₀, nM) |
| 1a (Baseline) | -CH₃ | -H | 2-Fluoro | 150 |
| 1b | -Cyclopropyl | -H | 2-Fluoro | 85 |
| 1c | -Phenyl | -H | 2-Fluoro | 210 |
| 1d | -CH₃ | -NH₂ | 2-Fluoro | 45 |
| 1e | -CH₃ | -CONH₂ | 2-Fluoro | 60 |
| 1f | -CH₃ | -H | 4-Fluoro | 350 |
| 1g | -CH₃ | -H | 2,6-Difluoro | 95 |
Causality and Insights from SAR Data:
-
N1 Position (R¹): Small, non-polar groups like cyclopropyl (1b) can enhance potency compared to a simple methyl group (1a), likely by improving hydrophobic interactions in the binding pocket. Bulky aromatic groups (1c) may introduce steric hindrance, reducing activity.
-
C5 Position (R⁵): Introducing hydrogen bond donors/acceptors like an amino (-NH₂) or carboxamido (-CONH₂) group (1d, 1e) often significantly improves potency by forming specific interactions with key residues in the target protein's active site.
-
Phenyl Ring Substitution: The position of the fluorine atom is critical. A 2-fluoro substituent (1a) is superior to a 4-fluoro substituent (1f), indicating that the fluorine at the ortho position may be acting as a key hydrogen bond acceptor or inducing a favorable ring conformation for optimal binding. Additional fluorine atoms (1g) can sometimes improve activity but may not be strictly additive.
Conclusion and Future Perspectives
The this compound scaffold is a validated and highly promising platform for the discovery of novel therapeutics. Its success stems from the combination of the pyrazole core's favorable drug-like properties with the unique modulatory effects of the 2-fluorophenyl group. The demonstrated activity of these derivatives as potent and selective kinase inhibitors and receptor antagonists underscores their vast potential, particularly in oncology.
Future research will likely focus on exploring novel substitutions on the pyrazole and phenyl rings to further refine selectivity and potency. The development of derivatives as probes for chemical biology and as candidates for PET imaging also represents an exciting frontier.[12] As our understanding of disease biology deepens, the rational design of new this compound derivatives will continue to yield valuable clinical candidates.
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National Center for Biotechnology Information (PMC). (n.d.). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Available at: [Link]
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ResearchGate. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor | Request PDF. Available at: [Link]
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The Emerging Therapeutic Potential of the 4-(2-Fluorophenyl)-1H-pyrazole Scaffold: A Technical Guide for Researchers
Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" in drug discovery.[1][2][3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its successful application in a wide array of therapeutic agents.[4] The introduction of a 2-fluorophenyl group at the 4-position of the pyrazole ring creates a specific pharmacophore, 4-(2-fluorophenyl)-1H-pyrazole, that has garnered significant interest for its potential in developing novel therapeutics, particularly in oncology and inflammatory diseases. The fluorine atom, with its small size and high electronegativity, can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, often leading to enhanced biological activity and a favorable pharmacokinetic profile.[5] This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of the this compound core, offering valuable insights for researchers and drug development professionals.
Chemical Synthesis and Characterization
The synthesis of 4-aryl-1H-pyrazoles can be achieved through several established synthetic routes. The most common approaches involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.
General Synthetic Strategies
Two primary retrosynthetic disconnections for the pyrazole ring lead to versatile synthetic strategies:
-
From β-Diketones or their Equivalents and Hydrazines: This classical approach, often a variation of the Knorr pyrazole synthesis, involves the reaction of a β-diketone, β-ketoester, or an α,β-unsaturated ketone with hydrazine or a substituted hydrazine. The regioselectivity of the reaction can be influenced by the nature of the substituents on both reactants and the reaction conditions.
-
From Chalcones and Hydrazines: α,β-Unsaturated ketones, commonly known as chalcones, can react with hydrazines to form pyrazoline intermediates, which can then be oxidized to the corresponding pyrazole. This method is particularly useful for accessing a variety of substituted pyrazoles.
Illustrative Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of 4-aryl-1H-pyrazoles, which can be adapted for the synthesis of this compound.
Caption: General synthetic workflow for 4-aryl-1H-pyrazoles.
Detailed Experimental Protocol (Adapted from General Procedures)
Step 1: Synthesis of Ethyl 2-(2-fluorobenzoyl)acetate (a β-ketoester)
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add dropwise a mixture of 2'-fluoroacetophenone and diethyl carbonate at a temperature that maintains a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux for an additional 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., 10% sulfuric acid).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketoester.
-
Purify the product by vacuum distillation or column chromatography.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve the synthesized ethyl 2-(2-fluorobenzoyl)acetate in a suitable solvent such as ethanol or acetic acid.
-
Add an equimolar amount of hydrazine hydrate.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The 1H NMR spectrum is expected to show characteristic signals for the pyrazole ring protons and the protons of the 2-fluorophenyl group. The mass spectrum should display the molecular ion peak corresponding to the calculated molecular weight.
Biological Activities and Therapeutic Targets
Derivatives of the this compound scaffold have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents through the inhibition of key signaling pathways.
Inhibition of Kinase Signaling Pathways
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2][3][6] The this compound moiety has been incorporated into potent kinase inhibitors.
AKT (Protein Kinase B) Signaling Pathway Inhibition:
The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is common in many cancers. A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which include a 4-(4-fluorophenyl) substituent, have been synthesized and evaluated for their kinase inhibitory activity.[7] One compound from this series, 4j , exhibited low micromolar activity against AKT2/PKBβ.[7] Inhibition of the AKT pathway can lead to decreased cell proliferation and induction of apoptosis.
Caption: Inhibition of the AKT signaling pathway by a 4-(fluorophenyl)pyrazole derivative.
Notch Signaling Pathway Inhibition:
The Notch signaling pathway is another critical regulator of cell fate decisions, and its dysregulation is implicated in various cancers. A novel oleanolic acid derivative containing a 1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl moiety has been shown to induce apoptosis in human breast cancer cells by suppressing the Notch-AKT signaling pathway. While not a direct pyrazole derivative, this highlights the utility of the fluorophenyl-substituted heterocyclic core in targeting this pathway.
Anticancer Activity
The inhibitory effects on key signaling pathways translate to potent anticancer activity in various cancer cell lines.
| Compound Class | Cancer Cell Line | Activity | IC50/GI50 (µM) | Reference |
| Pyrano[2,3-c]pyrazoles | Glioblastoma | Growth Inhibition | EC50 values reported | [7] |
| Oleanolic acid-triazole conjugate | Breast Cancer (MCF-7) | Antiproliferative | 2.96 (24h), 1.06 (48h) | |
| Oleanolic acid-triazole conjugate | Breast Cancer (MDA-MB-231) | Antiproliferative | 0.80 (24h), 0.67 (48h) | |
| Oleanolic acid-triazole conjugate | Breast Cancer (SK-BR-3) | Antiproliferative | 1.21 (24h), 0.79 (48h) | |
| Indenopyrazoles | Various tumor cell lines | Tubulin Polymerization Inhibition | Nanomolar potency | [8] |
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for the rational design of more potent and selective inhibitors. While a comprehensive SAR study specifically for this compound is not available in the reviewed literature, general principles can be derived from studies on related pyrazole derivatives.
For a series of pyrazole-based cannabinoid receptor antagonists, key structural requirements for potent activity were identified:
-
A para-substituted phenyl ring at the 5-position of the pyrazole.
-
A carboxamido group at the 3-position.
-
A 2,4-dichlorophenyl substituent at the 1-position.[5]
These findings suggest that the nature and position of substituents on the pyrazole ring and its appended phenyl rings are critical for biological activity. For the this compound scaffold, systematic variation of substituents at the 1, 3, and 5-positions would be necessary to establish a clear SAR.
Pharmacokinetics and Drug-like Properties
The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. The inclusion of the 2-fluorophenyl moiety is often intended to improve pharmacokinetic properties. A review of pyrazole-based kinase inhibitors indicates that this scaffold can be incorporated into orally active drugs with manageable toxicity profiles.[9] Preclinical studies of some pyrazole-containing kinase inhibitors have shown favorable pharmacokinetic properties, including good oral bioavailability in animal models.[9] However, specific pharmacokinetic data for compounds based on the this compound core are limited in the public domain and would require dedicated studies.
Future Perspectives and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as inhibitors of key signaling pathways implicated in cancer and other diseases. Future research in this area should focus on:
-
Elucidation of a comprehensive SAR: Systematic modification of the core structure to optimize potency and selectivity.
-
Identification of novel biological targets: Screening of this compound libraries against a broader range of biological targets.
-
In-depth mechanistic studies: Detailed investigation of the molecular interactions between these compounds and their biological targets.
-
Pharmacokinetic profiling: Thorough evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds.
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- Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. (n.d.).
- Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Inform
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- Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (n.d.).
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- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.).
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace.
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- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.).
- 4-Fluoro-1H-pyrazole(35277-02-2) 1 H NMR. (n.d.). ChemicalBook.
- 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. (n.d.). MDPI.
- Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. (n.d.). PubMed Central.
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An In-Depth Technical Guide to the Initial Screening of 4-(2-fluorophenyl)-1H-pyrazole Analogs
Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its synthetic accessibility and versatile bioisosteric properties.[1][2] Pyrazole derivatives exhibit an extensive range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] This guide focuses specifically on analogs of the 4-(2-fluorophenyl)-1H-pyrazole core, a substructure that has garnered significant interest. The strategic placement of a 2-fluorophenyl group at the 4-position can profoundly influence the molecule's conformational preferences and electronic properties, often enhancing binding affinity and metabolic stability.
This document provides a comprehensive, technically-grounded framework for the initial screening of a library of novel this compound analogs. Moving beyond a simple recitation of protocols, we will delve into the strategic rationale behind the construction of a screening cascade, emphasizing the principles of scientific integrity and the establishment of a self-validating workflow designed to identify and prioritize high-quality hit compounds for further development.
Section 1: Target Rationale and Screening Strategy
The design of an effective screening campaign begins with a clear hypothesis regarding the potential biological targets of the compound library. The pyrazole scaffold is a well-established pharmacophore for protein kinase inhibition.[1] Specifically, various pyrazole-containing molecules, including pyrazole-urea derivatives, have been identified as potent inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK) , a key regulator of inflammatory cytokine production.[5] Dysregulation of the p38 MAPK signaling pathway is implicated in numerous inflammatory diseases, such as rheumatoid arthritis, and various cancers.[1][6]
Therefore, a logical starting point for screening this compound analogs is to assess their activity against protein kinases, with a primary focus on p38 MAPK. The screening strategy is designed as a multi-stage funnel, or "cascade," to efficiently manage a large library of compounds, eliminate false positives, and enrich for molecules with desirable, drug-like properties.[7][8]
Section 2: The Initial Screening Cascade: A Step-by-Step Methodological Guide
Our screening cascade is designed to maximize efficiency and data quality, progressing from high-throughput biochemical assays to more complex, lower-throughput cell-based systems. This tiered approach ensures that resources are focused on the most promising compounds.[9]
Primary Screening: High-Throughput Biochemical Assay
The objective of the primary screen is to rapidly identify compounds that interact with the purified target protein in vitro.[10] For this, a biochemical assay measuring kinase activity is ideal.
Recommended Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. It is highly sensitive, resistant to interference from colored or fluorescent compounds, and amenable to high-throughput screening (HTS) in 384- or 1536-well formats.[10]
Experimental Protocol: Primary HTS for p38α MAPK Inhibition
-
Compound Plating: Using acoustic dispensing technology, prepare 384-well assay plates by spotting 50 nL of each analog from the this compound library (typically at a 10 mM stock concentration in DMSO) to achieve a final screening concentration of 10 µM.
-
Kinase Reaction:
-
Add 2.5 µL of a 2X solution of recombinant human p38α MAPK enzyme and its specific peptide substrate in kinase reaction buffer.
-
Add 2.5 µL of a 2X ATP solution to initiate the kinase reaction. The ATP concentration should be set at or near the Michaelis constant (Km) for p38α to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Controls:
-
Negative Control (0% Inhibition): Wells containing DMSO vehicle instead of a test compound.
-
Positive Control (100% Inhibition): Wells containing a known, potent p38 MAPK inhibitor (e.g., Doramapimod/BIRB-796).[1]
-
Data Analysis and Hit Selection
The goal of data analysis is to robustly identify "hits"—compounds that exhibit a statistically significant and desirable level of activity.[6][11]
-
Normalization: Raw luminescence data is normalized to the plate-specific controls, expressing compound activity as a percentage of inhibition.
-
Quality Control: The suitability of each assay plate is confirmed by calculating the Z'-factor, a statistical measure of assay quality. A Z'-factor > 0.5 is considered acceptable for HTS.
-
Hit Calling: A common method for hit selection is to define a threshold based on the mean and standard deviation (SD) of the sample population.[6] For instance, compounds producing inhibition greater than three times the standard deviation of the plate mean are considered primary hits. A threshold of >50% inhibition is a pragmatic starting point.
Visualization 1: Initial Screening Cascade Workflow
The following diagram illustrates the logical flow from the initial high-throughput screen to the selection of confirmed hits for further characterization.
Caption: A tiered screening cascade to identify and validate pyrazole analogs.
Hit Confirmation and Orthogonal Validation
A primary hit is not a confirmed inhibitor. The trustworthiness of our results relies on a self-validating system where hits are re-tested and confirmed using different methods.[12]
-
Dose-Response Confirmation: Primary hits are re-tested in the same biochemical assay across a concentration range (e.g., 10-point, 3-fold serial dilutions) to determine their potency (IC50 value).
-
Orthogonal Assay: To eliminate artifacts from the primary assay format (e.g., compounds that interfere with luciferase), all potent hits must be confirmed in an orthogonal, label-free assay. A mobility-shift assay, which directly measures the phosphorylation of a peptide substrate by separating the phosphorylated and non-phosphorylated versions via electrophoresis, is an excellent choice.[13] Compounds that are potent in both the ADP-Glo™ and mobility-shift assays are considered confirmed hits .
Section 3: Secondary Screening in a Cellular Context
A compound that inhibits a purified enzyme may not work in a living cell due to poor permeability, rapid metabolism, or cellular efflux.[12] Therefore, the next critical step is to assess the activity of confirmed hits in a cellular environment.
Recommended Assay: NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to its target protein inside intact cells. The target kinase (p38α) is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase's active site is added. When the tracer binds, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that enters the cell and engages the target will displace the tracer, causing a loss of BRET signal.
Experimental Protocol: Cellular Target Engagement
-
Cell Plating: Plate HEK293 cells transiently expressing the p38α-NanoLuc® fusion protein in 96-well plates.[14]
-
Compound Treatment: Treat cells with confirmed hits across a dose-response curve for 2 hours.
-
Tracer Addition: Add the fluorescent kinase tracer to all wells.
-
Data Acquisition: Read both the donor (luciferase) and acceptor (tracer) emission signals on a BRET-capable plate reader.
-
Analysis: Calculate the BRET ratio and plot it against compound concentration to determine the cellular IC50.
Section 4: Early ADME-Tox Profiling
In modern drug discovery, it is crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of compounds as early as possible to avoid costly late-stage failures.[15][16][17] For initial screening, a focused panel of high-throughput in vitro ADME-Tox assays is employed.[18][19]
Key Early ADME-Tox Assays:
| Assay Type | Method | Rationale |
| Aqueous Solubility | High-Throughput Nephelometry | Poor solubility can lead to inaccurate assay results and poor oral absorption. |
| Metabolic Stability | Human Liver Microsome (HLM) Assay | Measures the rate of metabolism by key CYP450 enzymes; high clearance suggests poor in vivo stability. |
| Cytotoxicity | CellTiter-Glo® Viability Assay | Assesses general cellular toxicity in a standard cell line (e.g., HepG2) to flag non-specific toxic compounds. |
| Plasma Protein Binding | Rapid Equilibrium Dialysis (RED) | Determines the fraction of compound bound to plasma proteins; high binding can limit free drug exposure. |
Data Presentation: Hypothetical Screening Summary
The data from the screening cascade should be consolidated into a clear summary table to facilitate structure-activity relationship (SAR) analysis and prioritize compounds.
| Compound ID | Primary Screen (% Inh @ 10µM) | Biochemical IC50 (nM) | Cellular IC50 (nM) | HLM Stability (% rem @ 1h) | Cytotoxicity CC50 (µM) |
| PZA-001 | 98 | 15 | 85 | 75 | >50 |
| PZA-002 | 95 | 22 | 250 | 81 | >50 |
| PZA-003 | 55 | 1,200 | >10,000 | 92 | 12.5 |
| PZA-004 | 12 | >10,000 | >10,000 | 60 | >50 |
From this hypothetical data, PZA-001 and PZA-002 would be prioritized. PZA-001 shows excellent translation from biochemical to cellular potency and good stability. PZA-003 is deprioritized due to weak potency and cytotoxicity.
Visualization 2: Simplified p38 MAPK Signaling Pathway
This diagram shows the position of p38 MAPK within a canonical inflammatory signaling cascade and illustrates the point of inhibition by the pyrazole analogs.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(2-fluorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4-(2-fluorophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocol herein is based on the robust and widely applicable Knorr pyrazole synthesis, a classic method for the construction of the pyrazole ring system. This guide offers a detailed, step-by-step procedure, an in-depth discussion of the underlying reaction mechanism, and essential safety and handling information. The presented protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1] The pyrazole ring system is a versatile scaffold, capable of engaging in various biological interactions, which has led to its incorporation into drugs with diverse therapeutic applications. Notable examples include the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and various compounds with anticancer, antimicrobial, and antipsychotic properties. The introduction of a fluorophenyl substituent, as in this compound, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable target for synthesis and further investigation in drug development programs.[2]
Synthetic Strategy: The Knorr Pyrazole Synthesis
The most common and reliable method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[1][3][4][5] This reaction proceeds via a cyclocondensation mechanism, offering a straightforward and high-yielding route to the pyrazole core.[1][6]
The overall synthetic strategy is a two-step process:
-
Synthesis of the 1,3-Dicarbonyl Precursor: Preparation of 1-(2-fluorophenyl)-1,3-propanedione.
-
Knorr Pyrazole Synthesis: Cyclocondensation of the 1,3-dicarbonyl precursor with hydrazine hydrate to yield this compound.
Reaction Mechanism
The Knorr pyrazole synthesis is an acid-catalyzed reaction. The mechanism involves the following key steps:
-
Initial Condensation: One of the nitrogen atoms of hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.
-
Dehydration and Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.
Experimental Protocols
Part 1: Synthesis of 1-(2-fluorophenyl)-1,3-propanedione
This procedure is based on the principles of the Claisen condensation.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
| 2'-Fluoroacetophenone | C₈H₇FO | 138.14 | 13.8 g | 0.1 |
| Ethyl formate | C₃H₆O₂ | 74.08 | 11.1 g | 0.15 |
| Sodium methoxide | CH₃ONa | 54.02 | 6.5 g | 0.12 |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 200 mL | - |
| 1 M Hydrochloric acid | HCl | 36.46 | q.s. | - |
| Saturated sodium bicarbonate | NaHCO₃ | 84.01 | q.s. | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | q.s. | - |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium methoxide (6.5 g, 0.12 mol) and anhydrous diethyl ether (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 2'-fluoroacetophenone (13.8 g, 0.1 mol) and ethyl formate (11.1 g, 0.15 mol) in anhydrous diethyl ether (100 mL).
-
Add the solution from the dropping funnel to the stirred suspension of sodium methoxide dropwise over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Cool the reaction mixture again to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(2-fluorophenyl)-1,3-propanedione. This product is often used in the next step without further purification.
Part 2: Synthesis of this compound
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
| 1-(2-fluorophenyl)-1,3-propanedione | C₉H₇FO₂ | 166.15 | 16.6 g | 0.1 |
| Hydrazine hydrate (64-65% hydrazine) | H₆N₂O | 50.06 | 6.0 g | ~0.12 |
| Ethanol | C₂H₅OH | 46.07 | 150 mL | - |
| Glacial acetic acid | CH₃COOH | 60.05 | 1 mL | - |
| Deionized water | H₂O | 18.02 | q.s. | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | q.s. | - |
| Hexane | C₆H₁₄ | 86.18 | q.s. | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve the crude 1-(2-fluorophenyl)-1,3-propanedione (16.6 g, 0.1 mol) in ethanol (150 mL).
-
To this solution, add hydrazine hydrate (6.0 g, ~0.12 mol) followed by a catalytic amount of glacial acetic acid (1 mL).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Once the reaction is complete (disappearance of the starting dicarbonyl compound), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification:
The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, or by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane.
Visualization of the Synthetic Workflow
Caption: Synthetic route to this compound.
Characterization of this compound
The structure of the synthesized compound should be confirmed by standard spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the pyrazole ring protons and the protons of the 2-fluorophenyl group. The pyrazole protons at positions 3 and 5 will likely appear as singlets or doublets in the aromatic region (typically δ 7.5-8.5 ppm). The protons on the fluorophenyl ring will exhibit a complex multiplet pattern due to proton-proton and proton-fluorine coupling. A broad singlet corresponding to the N-H proton of the pyrazole ring may also be observed, which can be confirmed by D₂O exchange.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the pyrazole ring and the 2-fluorophenyl group. The carbon atom attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in the fluorophenyl ring will exhibit smaller two-, three-, and four-bond couplings.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₉H₇FN₂ = 162.17 g/mol ). The fragmentation pattern can provide further structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic N-H stretching vibration in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region. A C-F stretching band is expected around 1200-1250 cm⁻¹.
Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Wear a lab coat, safety glasses, and chemical-resistant gloves at all times.
Reagent-Specific Hazards:
-
Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[5][7][8] It can cause severe skin burns and eye damage.[7] Handle hydrazine hydrate in a well-ventilated fume hood. Avoid inhalation of vapors and any skin contact. In case of contact, immediately flush the affected area with copious amounts of water.[5]
-
Sodium Methoxide: Sodium methoxide is a corrosive and flammable solid. It reacts violently with water. Handle in a dry, inert atmosphere.
-
2'-Fluoroacetophenone and Ethyl Formate: These are flammable liquids and should be handled with care, avoiding ignition sources.
-
Solvents (Diethyl Ether, Ethanol, Ethyl Acetate, Hexane): These are flammable solvents. Use in a well-ventilated area and away from open flames or sparks.
Waste Disposal:
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations. Hydrazine-containing waste requires special handling and should be quenched appropriately before disposal.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction; moisture in reagents or glassware. | Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere. Increase reaction time or try a different base. |
| Low yield in Step 2 | Incomplete reaction; decomposition of starting material. | Ensure the correct stoichiometry of hydrazine. Monitor the reaction closely by TLC and avoid prolonged heating. |
| Impure product | Side reactions; incomplete reaction. | Optimize purification conditions (e.g., solvent system for chromatography or recrystallization). |
| Difficulty in isolating the product | Product is an oil or does not crystallize easily. | Try different solvent systems for recrystallization or trituration. If the product is an oil, purify by column chromatography. |
Conclusion
The protocol detailed in these application notes provides a reliable and efficient method for the synthesis of this compound. By following the step-by-step procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable heterocyclic compound for further investigation in various fields, particularly in drug discovery and development. The principles of the Knorr pyrazole synthesis are highly adaptable, allowing for the synthesis of a wide range of substituted pyrazoles.
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Knorr Pyrazole Synthesis. ResearchGate. [Link]
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Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
New Synthesis of Fluorinated Pyrazoles. Researcher.Life. [Link]
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New synthesis of fluorinated pyrazoles. PubMed. [Link]
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Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. Europe PMC. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
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New Synthesis of Fluorinated Pyrazoles. Sci-Hub. [Link]
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1H-PYRAZOLE-4-CARBALDEHYDE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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- 6. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. rsc.org [rsc.org]
Application Note: High-Purity Isolation of 4-(2-fluorophenyl)-1H-pyrazole for Pharmaceutical Research & Development
Abstract
4-(2-fluorophenyl)-1H-pyrazole is a pivotal heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active agents. The strategic incorporation of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this pyrazole derivative a compound of high interest.[1] However, its therapeutic potential can only be accurately assessed when the material is of exceptionally high purity (≥99.5%). Synthetic artifacts, such as regioisomers, unreacted starting materials, and cyclization byproducts, can introduce significant variability into biological and clinical data. This guide provides a detailed, experience-driven framework for researchers and drug development professionals to purify this compound using optimized recrystallization and high-resolution flash column chromatography protocols.
Introduction: The Imperative for Purity
The pyrazole nucleus is a well-established pharmacophore found in a range of approved drugs. When functionalized with a 2-fluorophenyl group, the resulting molecule, this compound, presents a unique combination of structural rigidity and modulated electronic properties. Its synthesis, often proceeding through the cyclization of a 1,3-dicarbonyl equivalent with hydrazine, can lead to a variety of impurities.[2][3] A common challenge is the formation of regioisomers, which possess nearly identical physical properties, making their removal a non-trivial task.[4]
This document outlines two primary, validated protocols for purifying the crude product. The choice of method depends critically on the initial purity and the nature of the contaminants. We will explore the causality behind each experimental step, providing a robust and logical approach to achieving superior purity for downstream applications.
Pre-Purification Analysis & Characterization
Before attempting any purification, a thorough analysis of the crude material is essential. This initial assessment dictates the most efficient purification strategy.
-
Recommended Analyses:
-
Thin-Layer Chromatography (TLC): To visualize the number of components and estimate their relative polarities.
-
¹H NMR Spectroscopy: To identify the desired product and characterize major impurities based on their chemical shifts.
-
LC-MS: To obtain an accurate assessment of crude purity and identify the molecular weights of contaminants.
-
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Rationale |
|---|---|---|
| Molecular Formula | C₉H₇FN₂ | - |
| Molecular Weight | 162.16 g/mol | Calculated |
| Appearance | Off-white to light yellow solid | Inferred from similar pyrazole derivatives.[5] |
| Melting Point | ~100-110 °C (predicted) | Similar fluorophenyl-pyrazoles melt in this range.[5] |
| Solubility | Soluble in methanol, ethanol, ethyl acetate; sparingly soluble in water. | General solubility for functionalized pyrazoles.[6] |
| pKa | Weakly basic | The pyrazole ring is a weak base.[7] |
Protocol 1: Bulk Purification by Optimized Recrystallization
Recrystallization is the method of choice for removing small amounts of impurities from a crude product that is already relatively pure (e.g., >90%). It relies on the principle of differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.
Principle of Operation
The ideal recrystallization solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (0-4 °C). Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor). A mixed-solvent system, using a "soluble" solvent and a miscible "anti-solvent," is often highly effective for pyrazole derivatives.[6]
Step-by-Step Protocol
-
Solvent System Screening: In small test tubes, test the solubility of ~20 mg of crude material in various solvents (see Table 2) to identify a suitable system. An ideal single solvent will dissolve the solid when hot but show precipitate upon cooling. For a two-solvent system, dissolve the compound in a minimal amount of a "good" solvent (e.g., hot ethanol) and add a "poor" solvent (e.g., water) dropwise until turbidity persists.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is highly colored, add a small amount (1-2% w/w) of activated charcoal and boil for 2-3 minutes to adsorb colored impurities.[4]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step removes insoluble impurities and the activated charcoal. Using pre-heated glassware is critical to prevent premature crystallization of the product in the funnel.[4]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Quality Control
-
Melting Point: A sharp melting point range (≤ 2 °C) indicates high purity.
-
TLC: A single spot should be observed, ideally with no visible impurities.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
Table 2: Suggested Solvent Systems for Recrystallization Screening
| Good Solvents | Poor / Anti-Solvents | Potential Systems |
|---|---|---|
| Ethanol | Water | Ethanol/Water[6] |
| Methanol | Water | Methanol/Water[6] |
| Isopropanol | Hexane | Isopropanol/Hexane |
| Ethyl Acetate | Hexane | Ethyl Acetate/Hexane |
| Dichloromethane | Hexane | Dichloromethane/Hexane |
Protocol 2: High-Resolution Purification by Flash Column Chromatography
Flash column chromatography is indispensable when dealing with complex mixtures containing closely related impurities, such as regioisomers, or when the crude purity is low. This technique separates compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.
Principle of Operation
A solvent system (eluent) is chosen that allows the target compound to have an Rf value of approximately 0.25-0.35 on a TLC plate, ensuring good separation and a reasonable elution time. Less polar compounds travel faster through the silica column, while more polar compounds are retained longer. For pyrazoles, which are basic, the acidic nature of standard silica gel can cause irreversible binding or significant peak tailing, leading to poor separation and low yield.[4] This can be mitigated by deactivating the silica gel with a base.[6]
Step-by-Step Protocol
-
TLC Method Development: Develop an eluent system, typically a mixture of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate). Test various ratios until the desired compound has an Rf of 0.25-0.35 and is well-separated from its major impurities.
-
Stationary Phase Preparation (Deactivation):
-
Weigh the required amount of silica gel (230-400 mesh) into a beaker (typically 50-100 times the weight of the crude sample).
-
Prepare the starting eluent (the least polar mixture to be used).
-
Crucially, add triethylamine (Et₃N) to the eluent to a final concentration of 0.5-1% v/v. [4][6] This deactivates the acidic sites on the silica gel.
-
Create a slurry by mixing the silica gel with this base-treated eluent.
-
-
Column Packing: Pour the silica slurry into the chromatography column and use gentle air pressure to pack a uniform bed. Add a thin layer of sand on top to protect the silica surface.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., Dichloromethane). Add a small amount of silica gel (~2-3 times the sample weight) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This technique generally provides superior resolution.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent and carefully pipette it onto the top of the column.
-
-
Elution: Begin eluting with the non-polar solvent mixture, gradually increasing the polarity if a gradient is needed (based on TLC analysis). Collect fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the eluted fractions using TLC. Combine the fractions that contain only the pure product.
-
Solvent Removal: Remove the eluent from the pooled pure fractions using a rotary evaporator to yield the purified solid.
Quality Control
-
¹H NMR & ¹³C NMR: To confirm the structure and absence of impurities.
-
LC-MS: To provide a definitive purity value (e.g., >99.5%).
Flash Chromatography Workflow Diagram
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- 2. jetir.org [jetir.org]
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- 5. 3-(4-Fluorophenyl)-1H-pyrazole 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Biochemical Assay for Characterizing 4-(2-fluorophenyl)-1H-pyrazole-Based Inhibitors of p38α Mitogen-Activated Protein Kinase
Abstract
The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] This application note provides a detailed protocol for characterizing inhibitors containing the 4-(2-fluorophenyl)-1H-pyrazole moiety, specifically targeting the p38α mitogen-activated protein (MAP) kinase. p38α is a critical node in cellular signaling pathways that respond to inflammatory cytokines and environmental stress, making it a key target for therapeutic intervention in inflammatory diseases and cancer.[][3] We describe a robust, high-throughput biochemical assay using the ADP-Glo™ luminescent platform to determine the inhibitory potency (IC50) of these compounds. This guide offers a comprehensive workflow, from fundamental principles and pathway context to detailed experimental procedures and data analysis, designed for researchers in drug discovery and chemical biology.
Introduction and Scientific Background
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases.[4] The p38 MAP kinase family, consisting of isoforms α, β, γ, and δ, plays a central role in the cellular response to stress.[3][5] Activated by upstream kinases like MKK3 and MKK6, p38 kinases phosphorylate a variety of downstream targets, including transcription factors (e.g., ATF2, STAT1) and other kinases (e.g., MAPKAPK2), to regulate inflammation, apoptosis, cell cycle, and differentiation.[6][7] The p38α isoform (MAPK14) is the most studied member and a prominent drug target for anti-inflammatory therapies.[][5]
The this compound chemical scaffold has been identified in a number of potent kinase inhibitors, including those targeting p38α.[8][9][10] The pyrazole ring acts as a versatile scaffold for building molecules that can fit into the ATP-binding pocket of kinases.[1] Characterizing the potency and selectivity of novel compounds based on this scaffold is a critical step in the drug development process.
This document details a self-validating protocol for determining the half-maximal inhibitory concentration (IC50) of this compound compounds against p38α kinase. The chosen assay platform, ADP-Glo™, is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[11] Its high sensitivity, resistance to signal interference, and simple "add-mix-read" format make it highly suitable for high-throughput screening (HTS) and lead optimization.[12][13]
Biological Context: The p38 MAPK Signaling Pathway
Understanding the inhibitor's place within the broader signaling cascade is crucial for interpreting its biological effects. The p38 MAPK pathway is a three-tiered kinase module activated by stressors like UV radiation, osmotic shock, and inflammatory cytokines (e.g., TNF-α, IL-1β).[6][14] This activation leads to the phosphorylation and activation of downstream targets that mediate the cellular response.[7] Inhibiting p38α with a small molecule blocks this entire downstream cascade.
Assay Principle and Workflow
The ADP-Glo™ Kinase Assay is a two-step process that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase's activity.[15]
-
Kinase Reaction: The p38α enzyme, a peptide substrate (e.g., ATF2-derived peptide), and ATP are incubated with varying concentrations of the inhibitor. Active kinase transfers phosphate from ATP to the substrate, producing ADP.
-
ADP Detection:
-
Step 1 (ATP Depletion): ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining ATP. This is crucial for reducing background signal.
-
Step 2 (ADP to ATP Conversion & Luminescence): Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP is then used by Ultra-Glo™ Luciferase to generate a stable, high-intensity light signal ("glow-type" luminescence) that is measured by a luminometer.[11][12]
-
The amount of light produced is directly proportional to the amount of ADP generated, and therefore, to the kinase activity. An effective inhibitor will reduce kinase activity, leading to less ADP production and a lower luminescent signal.
Materials and Reagents
-
Enzyme: Recombinant human p38α (MAPK14), active.
-
Substrate: Suitable peptide substrate for p38α (e.g., ATF2tide: YARAAARQARAKALAR).
-
Inhibitor: this compound derivative, dissolved in 100% DMSO.
-
Assay Plate: White, opaque, 384-well, low-volume, flat-bottom plates.
-
Assay Kit: ADP-Glo™ Kinase Assay kit (Promega, Cat. No. V9101 or similar).
-
Buffers: Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
ATP: Adenosine 5'-triphosphate, high purity.
-
Equipment: Multichannel pipettes, plate shaker, luminometer.
Detailed Experimental Protocol
This protocol is optimized for a 384-well plate format. Ensure all reagents are thawed and equilibrated to room temperature before starting.[16]
5.1. Reagent Preparation
-
Inhibitor Dilution Series:
-
Prepare a 10 mM stock solution of the this compound compound in 100% DMSO.
-
Create a serial dilution series in 100% DMSO. For a 10-point curve, a 1:3 dilution series starting from 1 mM is recommended. This will cover a broad concentration range.
-
Expert Insight: The final DMSO concentration in the kinase reaction should be kept constant and low (≤1%) to avoid affecting enzyme activity.[13] This is achieved by creating an intermediate dilution of the DMSO series in kinase buffer before adding it to the final reaction.
-
-
Enzyme & Substrate Master Mix:
-
Prepare a 2X Enzyme/Substrate master mix in Kinase Reaction Buffer. The final concentration in the well should be optimized for the specific enzyme batch, typically in the range of 1-5 ng/µL for p38α and 25-100 µM for the peptide substrate.
-
Causality: Using a master mix reduces pipetting errors and improves well-to-well consistency.
-
-
ATP Solution:
-
Prepare a 2X ATP solution in Kinase Reaction Buffer. The final concentration should be at or near the Michaelis-Menten constant (Km) for p38α to ensure sensitive detection of ATP-competitive inhibitors. For p38α, this is typically 50-100 µM.
-
5.2. Assay Procedure
The final reaction volume is 5 µL. The protocol follows a 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent.[16]
-
Add Inhibitor: Add 1 µL of the diluted inhibitor compounds or DMSO (for controls) to the appropriate wells of the 384-well plate.
-
Add Enzyme/Substrate Mix: Add 2 µL of the 2X Enzyme/Substrate master mix to all wells.
-
Initiate Kinase Reaction: Add 2 µL of the 2X ATP solution to all wells to start the reaction.
-
Controls (Self-Validation):
-
100% Activity Control (No Inhibitor): Wells containing DMSO instead of inhibitor. This represents the maximum signal (bottom of the curve).
-
0% Activity Control (No Enzyme): Wells containing Kinase Reaction Buffer instead of the enzyme mix. This represents the background signal.
-
-
-
Incubation: Gently mix the plate on a plate shaker for 30 seconds. Cover the plate and incubate at room temperature for 60 minutes.
-
Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker for 30 seconds. Incubate at room temperature for 40 minutes.[17]
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 30 seconds. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[12]
-
Read Plate: Measure luminescence using a plate reader with an integration time of 0.5 to 1 second per well.
Data Analysis and Interpretation
-
Data Normalization:
-
Subtract the average luminescence of the "0% Activity" control (background) from all other wells.
-
Normalize the data as a percentage of inhibition relative to the "100% Activity" control (no inhibitor).
-
% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))
-
-
IC50 Determination:
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin).[18][19]
-
The equation is typically: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
The IC50 value is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[20]
-
6.1. Sample Data Presentation
The following table shows example data for a hypothetical this compound inhibitor against p38α.
| Inhibitor Conc. (nM) | Log [Inhibitor] | Avg. Luminescence (RLU) | % Inhibition |
| 0 (No Inhibitor) | - | 1,500,000 | 0.0% |
| 1 | 0 | 1,450,000 | 3.4% |
| 3 | 0.48 | 1,350,000 | 10.3% |
| 10 | 1.0 | 1,100,000 | 27.6% |
| 30 | 1.48 | 780,000 | 49.7% |
| 100 | 2.0 | 400,000 | 73.1% |
| 300 | 2.48 | 180,000 | 87.9% |
| 1000 | 3.0 | 120,000 | 92.0% |
| 3000 | 3.48 | 115,000 | 92.3% |
| 10000 | 4.0 | 110,000 | 92.7% |
| No Enzyme Control | - | 100,000 | 100.0% |
From the curve fit of this data, the calculated IC50 would be approximately 30 nM .
Conclusion
This application note provides a robust and reproducible method for determining the biochemical potency of this compound-based compounds as inhibitors of p38α kinase. The ADP-Glo™ assay offers a sensitive, luminescence-based readout that is less prone to interference than fluorescence-based methods and is easily scalable for high-throughput applications.[13] By following this detailed protocol and incorporating the necessary controls, researchers can generate high-quality, reliable IC50 data. This is a critical step for the structure-activity relationship (SAR) studies required to optimize lead compounds in the drug discovery pipeline. While biochemical assays are a crucial starting point, it is important to note that cellular assays are ultimately required to confirm on-target activity in a more physiologically relevant context.[21]
References
-
Assay Genie. (n.d.). p38 MAPK Signaling Review. Assay Genie. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Retrieved from [Link]
-
Sino Biological. (n.d.). p38 MAPK Signaling Pathway. Sino Biological. Retrieved from [Link]
-
Wikipedia. (n.d.). p38 mitogen-activated protein kinases. Wikipedia. Retrieved from [Link]
-
QIAGEN GeneGlobe. (n.d.). p38 MAPK Signaling. QIAGEN. Retrieved from [Link]
-
ResearchGate. (n.d.). The p38-MAPK pathway overview. ResearchGate. Retrieved from [Link]
-
MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Retrieved from [Link]
-
El-Damasy, D. A., et al. (2019). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. Retrieved from [Link]
-
Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Retrieved from [Link]
-
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Retrieved from [Link]
-
Tong, L. Lab. (n.d.). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Columbia University. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors.... ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. NCBI. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. Retrieved from [Link]
-
American Association for Cancer Research. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. AACR. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK.... ResearchGate. Retrieved from [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Retrieved from [Link]
-
Regan, J., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Retrieved from [Link]
-
Unknown. (n.d.). ADP Glo Protocol. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Retrieved from [Link]
-
bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]
-
MDPI. (2019). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. Retrieved from [Link]
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- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. p38 Inhibitors [rndsystems.com]
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- 7. sinobiological.com [sinobiological.com]
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- 9. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. reactionbiology.com [reactionbiology.com]
Application Note: A Methodological Framework for Evaluating the Anti-Inflammatory Potential of 4-(2-fluorophenyl)-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, famously represented by the selective COX-2 inhibitor Celecoxib, and serves as a versatile template for designing novel anti-inflammatory agents[1][2]. These compounds often exert their effects by modulating key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes, suppression of pro-inflammatory cytokines, and interference with the NF-κB signaling cascade[1]. This guide presents a comprehensive, field-proven framework for the systematic evaluation of a novel pyrazole-based compound, using 4-(2-fluorophenyl)-1H-pyrazole as a representative candidate. We provide a series of detailed in vitro and in vivo protocols, from initial cytotoxicity screening to mechanistic studies and preclinical validation. The causality behind each experimental step is explained to empower researchers to not only execute the protocols but also to interpret the results with confidence. This document serves as a detailed roadmap for assessing the therapeutic potential of new pyrazole derivatives in the context of inflammatory diseases.
Mechanistic Rationale & Hypothesized Targets
Inflammation is a complex biological response initiated by harmful stimuli, where signaling pathways coordinate the release of inflammatory mediators. A common and well-characterized pathway in experimental models is triggered by lipopolysaccharide (LPS), a component of Gram-negative bacteria. LPS activates Toll-like receptor 4 (TLR4), initiating a signaling cascade that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB)[3].
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα[4]. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This unmasks the nuclear localization signal on the NF-κB p65 subunit, allowing it to translocate to the nucleus[4][5]. Once in the nucleus, NF-κB drives the transcription of numerous pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[3].
Based on extensive literature on pyrazole derivatives, this compound is hypothesized to interfere with this pathway, potentially through direct inhibition of COX-2 or by suppressing the activation of the NF-κB pathway[1][6][7].
In Vitro Evaluation Workflow
A tiered, systematic approach is essential for the in vitro evaluation of a novel compound. The workflow begins with assessing cytotoxicity to establish a safe therapeutic window, followed by functional assays to measure anti-inflammatory activity and concluding with mechanistic assays to elucidate the mode of action.
Protocol 2.1: Cell Viability Assay
Rationale: Before assessing anti-inflammatory properties, it is critical to determine the concentrations at which this compound does not induce cell death. A reduction in inflammatory markers due to cytotoxicity could be misinterpreted as a therapeutic effect. The MTT assay is a standard colorimetric test for measuring cellular metabolic activity, which serves as a proxy for cell viability.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1-2 x 10^5 cells/mL (100 µL/well) and incubate overnight to allow for cell attachment[8].
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no treatment" control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator. This duration matches the subsequent inflammation assays.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals[9].
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >95% cell viability for subsequent experiments.
Protocol 2.2: LPS-Induced Inflammation in RAW 264.7 Macrophages
Rationale: RAW 264.7 murine macrophages are a widely used and reliable cell line for modeling bacterial-induced inflammation. Stimulation with LPS robustly induces the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines, providing a platform to screen for anti-inflammatory effects[3][10].
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in the appropriate plate format (e.g., 24-well or 6-well plates) at a density of 4 x 10^5 cells/mL and incubate overnight[9].
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined in Protocol 2.1) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Dexamethasone, 1 µM).
-
LPS Stimulation: Add LPS to a final concentration of 100-1000 ng/mL to all wells except the "unstimulated" control group[10][11].
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: After incubation, collect the cell culture supernatant for NO and cytokine analysis (Protocols 2.3 & 2.4). Lyse the remaining cells for protein extraction and Western blot analysis (Protocol 2.5).
Protocol 2.3: Quantification of Nitric Oxide (Griess Assay)
Rationale: Nitric oxide (NO) is a key inflammatory mediator produced by the iNOS enzyme in activated macrophages. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in the culture supernatant[12][13]. A decrease in nitrite levels indicates inhibition of the inflammatory response.
Methodology:
-
Standard Curve Preparation: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in fresh culture medium[13].
-
Assay Procedure:
-
Add 50 µL of each collected supernatant sample and standards to a new 96-well plate in duplicate[13].
-
Add 50 µL of Sulfanilamide solution (Griess Reagent I) to all wells and incubate for 5-10 minutes at room temperature, protected from light. This step forms a diazonium salt[12].
-
Add 50 µL of N-(1-naphthyl)ethylenediamine (NED) solution (Griess Reagent II) to all wells and incubate for another 5-10 minutes. This couples with the diazonium salt to form a colored azo compound[12][14].
-
-
Absorbance Measurement: Measure the absorbance at 540 nm[14].
-
Analysis: Calculate the nitrite concentration in the samples by interpolating from the standard curve.
Protocol 2.4: Quantification of Pro-Inflammatory Cytokines (ELISA)
Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines that mediate and amplify the inflammatory cascade[9][15]. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and quantitative method to measure the concentration of these cytokines in the culture supernatant.
Methodology (General Sandwich ELISA Protocol):
-
Coating: Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight[16].
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours[16].
-
Sample Incubation: Add 100 µL of collected supernatants and cytokine standards to the wells and incubate for 2 hours[17].
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific to the target cytokine. Incubate for 1-2 hours[15].
-
Enzyme Conjugate: Wash the plate and add Streptavidin-HRP (Horseradish Peroxidase) and incubate for 20-30 minutes[15].
-
Substrate Addition: Wash the plate and add a chromogenic substrate like TMB (3,3',5,5'-Tetramethylbenzidine). A colored product will develop in proportion to the amount of bound cytokine[17].
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Measurement: Read the absorbance at 450 nm[18].
-
Analysis: Quantify cytokine concentrations from the standard curve.
Protocol 2.5: Western Blot Analysis of the NF-κB Pathway
Rationale: To determine if this compound acts by inhibiting the NF-κB pathway, Western blotting can be used to measure the phosphorylation status of key proteins. An increase in the phosphorylation of the p65 subunit (p-p65) and its upstream inhibitor, IκBα (p-IκBα), are hallmark indicators of NF-κB activation[4][19]. A reduction in these signals in compound-treated cells would support this mechanism of action.
Methodology:
-
Protein Extraction: Lyse the cells collected from Protocol 2.2 using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states[4].
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-p65, total p65, p-IκBα, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band densities using software like ImageJ. Analyze the ratio of phosphorylated protein to total protein to determine the extent of pathway activation.
Illustrative Data Presentation
The following table presents hypothetical data for a promising pyrazole derivative, illustrating how results from the in vitro assays can be summarized. This data is based on typical outcomes reported for active pyrazole compounds in the literature[7][20][21].
| Assay Parameter | This compound | Dexamethasone (Positive Control) |
| Cell Viability (CC₅₀) | > 100 µM | > 100 µM |
| NO Production (IC₅₀) | 5.2 µM | 1.1 µM |
| TNF-α Release (IC₅₀) | 8.7 µM | 0.9 µM |
| IL-6 Release (IC₅₀) | 10.1 µM | 1.5 µM |
| p-p65 Inhibition at 10 µM | 78% Reduction | 85% Reduction |
CC₅₀: 50% cytotoxic concentration. IC₅₀: 50% inhibitory concentration.
In Vivo Validation Workflow
Positive in vitro results provide a strong rationale for progressing to in vivo models to assess efficacy in a complex biological system. The carrageenan-induced paw edema model is a standard and highly reproducible assay for evaluating acute anti-inflammatory activity[22][23].
Protocol 4.1: Carrageenan-Induced Paw Edema in Rodents
Rationale: Injection of carrageenan into the paw of a rodent elicits a biphasic acute inflammatory response. The initial phase (0-1.5 hr) involves the release of histamine and serotonin, while the later phase (1.5-5 hr) is mediated by prostaglandins, cytokines, and NO, making it highly relevant for testing NSAID-like compounds[22][24]. The reduction in paw swelling (edema) is a direct measure of anti-inflammatory activity.
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats (180-220g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping and Dosing:
-
Randomly divide animals into groups (n=6-8).
-
Group I (Vehicle Control): Administer the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.
-
Group II-IV (Test Compound): Administer this compound orally at different doses (e.g., 10, 20, 40 mg/kg).
-
Group V (Standard Drug): Administer Indomethacin (10 mg/kg) orally as a positive control[24].
-
-
Baseline Measurement: One hour after drug administration, measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the 0-hour reading.
-
Induction of Edema: Immediately after the baseline measurement, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the volume of edema at each time point: Edema (mL) = Paw volume at time 't' - Paw volume at time '0'.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
Analyze the data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to determine statistical significance.
-
Conclusion
This application note provides a robust, multi-tiered framework for the preclinical evaluation of this compound as a potential anti-inflammatory agent. By following this logical progression from in vitro screening to in vivo validation, researchers can efficiently determine the compound's efficacy, establish a dose-response relationship, and elucidate its underlying mechanism of action. The protocols described herein are based on well-established, validated models and provide the necessary detail for rigorous scientific investigation. Positive outcomes from this workflow would provide a strong foundation for advancing this, or any similar pyrazole derivative, into further stages of drug development.
References
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- PubMed. (n.d.). 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities.
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- PMC - PubMed Central. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.
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- Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
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Application Note: Structural Elucidation of 4-(2-fluorophenyl)-1H-pyrazole using NMR and Mass Spectrometry
Introduction
4-(2-fluorophenyl)-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a common motif in a wide range of biologically active molecules, and the introduction of a fluorophenyl group can modulate a compound's pharmacokinetic and pharmacodynamic properties. Accurate and unambiguous structural characterization of such molecules is paramount for advancing drug development programs. This application note provides a detailed guide for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful techniques for molecular structure elucidation. We will delve into the principles behind experimental choices, provide step-by-step protocols, and offer insights into the interpretation of the spectral data.
Analytical Strategy Overview
The comprehensive characterization of this compound necessitates a multi-technique approach. NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F nuclei, will provide detailed information about the connectivity of atoms and the electronic environment within the molecule. Mass spectrometry will confirm the molecular weight and offer valuable structural information through the analysis of fragmentation patterns. The workflow for this analysis is outlined below.
Caption: Analytical workflow for the structural characterization of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule. For this compound, we will utilize ¹H, ¹³C, and ¹⁹F NMR to obtain a complete structural picture.
Experimental Protocol: NMR Sample Preparation
The quality of NMR data is highly dependent on proper sample preparation.
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid interfering signals.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative. The choice of solvent can slightly influence chemical shifts.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[1][2] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[1][2]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm. For ¹⁹F NMR, an external standard like CFCl₃ is often used.
-
Sample Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to ensure a homogeneous magnetic field.[3]
Data Acquisition Parameters
Modern NMR spectrometers offer a high degree of control over acquisition parameters. For routine analysis of small molecules, standard automated procedures are often sufficient. However, for optimal results, consider the following:
-
¹H NMR: A spectral width of 12-16 ppm is generally adequate. A sufficient number of scans (typically 8-16) should be acquired to achieve a good signal-to-noise ratio.
-
¹³C NMR: A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
¹⁹F NMR: The ¹⁹F nucleus is highly sensitive, and spectra can be acquired relatively quickly. A wide spectral width is necessary due to the large chemical shift range of fluorine.[4][5][6][7]
Predicted NMR Data and Interpretation
While experimental data is always preferred, in its absence, NMR prediction software can provide valuable insights.[2][7] The following tables summarize the predicted NMR data for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1 (N-H) | ~10-12 | br s | - |
| H3, H5 (pyrazole) | ~7.8-8.2 | s | - |
| H3', H6' (phenyl) | ~7.3-7.6 | m | - |
| H4', H5' (phenyl) | ~7.0-7.2 | m | - |
-
Interpretation: The N-H proton is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding. The two protons on the pyrazole ring (H3 and H5) are chemically equivalent and should appear as a singlet. The four protons on the 2-fluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C3, C5 (pyrazole) | ~135-145 | s | - |
| C4 (pyrazole) | ~110-120 | s | - |
| C1' (phenyl) | ~120-125 | d | ²JCF ≈ 20-25 |
| C2' (phenyl) | ~158-162 | d | ¹JCF ≈ 240-250 |
| C3' (phenyl) | ~115-120 | d | ²JCF ≈ 20-25 |
| C4' (phenyl) | ~128-132 | d | ³JCF ≈ 5-10 |
| C5' (phenyl) | ~123-127 | d | ⁴JCF ≈ 2-5 |
| C6' (phenyl) | ~130-135 | d | ³JCF ≈ 5-10 |
-
Interpretation: The carbons of the pyrazole ring will appear in the aromatic region. The carbons of the 2-fluorophenyl ring will show characteristic splitting due to coupling with the fluorine atom. The carbon directly bonded to fluorine (C2') will exhibit a large one-bond coupling constant (¹JCF), while other carbons will show smaller two-, three-, and four-bond couplings.
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F2' | ~ -110 to -130 | m | - |
-
Interpretation: A single multiplet is expected in the ¹⁹F NMR spectrum, arising from the fluorine atom on the phenyl ring. The chemical shift of fluorine is highly sensitive to its electronic environment.[8][9] The multiplicity will be complex due to coupling with the neighboring aromatic protons.
Part 2: Mass Spectrometry
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
Experimental Protocol: Mass Spectrometry
Both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable techniques for the analysis of small organic molecules.
-
Sample Preparation: For ESI-MS, the sample should be dissolved in a suitable solvent such as methanol or acetonitrile at a low concentration (e.g., 1-10 µg/mL). For direct infusion EI-MS, a small amount of the solid or a concentrated solution can be used.
-
Ionization Mode:
-
Electron Ionization (EI): This is a "hard" ionization technique that typically leads to extensive fragmentation.[10][11][12] This provides a detailed fragmentation pattern that can be used for structural elucidation.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that usually results in the observation of the protonated molecule [M+H]⁺ with minimal fragmentation.[10][13][14] This is useful for confirming the molecular weight.
-
Predicted Mass Spectrum and Fragmentation
The molecular weight of this compound (C₉H₇FN₂) is 162.17 g/mol .
ESI-MS: In positive ion mode, the expected major peak would be the protonated molecule at m/z 163.18 [M+H]⁺.
EI-MS: The EI mass spectrum is expected to show a molecular ion peak at m/z 162. The fragmentation pattern of pyrazoles often involves the loss of small, stable neutral molecules.[15][16] For this compound, the following key fragmentation pathways are anticipated:
-
Loss of HCN (27 u): A common fragmentation pathway for pyrazoles is the cleavage of the ring to lose hydrogen cyanide, leading to a fragment at m/z 135.
-
Loss of N₂ (28 u): Another characteristic fragmentation is the expulsion of a nitrogen molecule, resulting in a fragment at m/z 134.
-
"Ortho Effect": The presence of the fluorine atom at the ortho position of the phenyl ring can lead to specific fragmentation pathways involving interaction with the pyrazole ring.[16][17] This could involve the loss of HF (20 u) from a fragment ion.
-
Fluorophenyl Cation: A prominent peak at m/z 95 corresponding to the fluorophenyl cation [C₆H₄F]⁺ is also likely.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
The combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry (EI and ESI) provides a robust and comprehensive approach for the structural elucidation of this compound. By carefully preparing the sample, acquiring high-quality data, and systematically interpreting the spectra, researchers can confidently confirm the identity and purity of this important synthetic building block. The predicted data and fragmentation patterns presented in this application note serve as a valuable guide for the analysis of this and related fluorinated pyrazole derivatives.
References
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How to interpret the 19F NMR spectra - Quora. (n.d.). Retrieved from [Link]
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Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC. (n.d.). Retrieved from [Link]
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A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC. (n.d.). Retrieved from [Link]
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Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio. (n.d.). Retrieved from [Link]
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What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? | ResearchGate. (n.d.). Retrieved from [Link]
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Nmr spectroscopy of fluorine 19 | PPTX. (n.d.). Retrieved from [Link]
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An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - Semantic Scholar. (2019). Retrieved from [Link]
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Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments. (n.d.). Retrieved from [Link]
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1 H-NMR and 19 F-NMR chemical shifts of compounds 4a-c (δ, ppm, in DMSO-d 6 ). (n.d.). Retrieved from [Link]
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5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole - Semantic Scholar. (2021). Retrieved from [Link]
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1H-PYRAZOLE-4-CARBALDEHYDE - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles - Semantic Scholar. (2023). Retrieved from [Link]
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NMR Sample Preparation | Chemical Instrumentation Facility. (n.d.). Retrieved from [Link]
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1-(2-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]
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Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists - FLORE. (n.d.). Retrieved from [Link]
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3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole - MDPI. (n.d.). Retrieved from [Link]
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The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Retrieved from [Link]
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Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC. (n.d.). Retrieved from [Link]
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Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed. (n.d.). Retrieved from [Link]
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A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.). Retrieved from [Link]
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - Semantic Scholar. (n.d.). Retrieved from [Link]
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. (n.d.). Retrieved from [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. (n.d.). Retrieved from [Link]
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Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - Institute of Molecular and Translational Medicine. (2021). Retrieved from [Link]
-
Figure S1. Mass fragmentation pattern of a representative compound 11.Br 2 - ResearchGate. (n.d.). Retrieved from [Link]
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Strategic Synthesis of 4-(2-Fluorophenyl)-1H-pyrazole via Acid-Catalyzed Cyclocondensation
An Application Note for Drug Development Professionals
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] This application note provides a detailed, field-tested protocol for the synthesis of 4-(2-fluorophenyl)-1H-pyrazole, a key intermediate for drug discovery programs. We focus on the classic and robust Knorr pyrazole synthesis, employing a cyclocondensation reaction between a suitable 1,3-dicarbonyl equivalent and hydrazine.[2][3] The causality behind reagent selection, reaction conditions, and purification strategies is elucidated to ensure reproducibility and high yield. This guide is designed for researchers in synthetic chemistry and drug development, offering both a step-by-step protocol and the underlying chemical principles for strategic troubleshooting and optimization.
Introduction and Scientific Principle
The synthesis of substituted pyrazoles is a cornerstone of heterocyclic chemistry, driven by their wide-ranging biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1] The most common and reliable method for constructing the pyrazole ring is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5][6] This reaction proceeds via a cascade of nucleophilic attack, intramolecular cyclization, and dehydration to form the stable aromatic pyrazole ring.[5]
For the synthesis of a 4-substituted pyrazole, the key challenge lies in the selection of an appropriate 1,3-dicarbonyl precursor that bears the desired substituent at the C2 position. Direct use of substituted malondialdehydes is often problematic due to their instability. Therefore, a more stable synthetic equivalent, such as a β-enaminone or a related enol derivative, is the preferred starting material.
This protocol utilizes 3-(dimethylamino)-2-(2-fluorophenyl)prop-2-en-1-al as the 1,3-dicarbonyl equivalent. This precursor is readily accessible and reacts cleanly with hydrazine hydrate under mild acidic catalysis to yield the target compound. The reaction is regioselective, as the unsubstituted hydrazine ensures the formation of a single pyrazole tautomer.
Reaction Mechanism
The reaction proceeds through a well-established pathway involving two key stages: initial condensation and subsequent cyclization/aromatization.
-
Initial Condensation: One of the nitrogen atoms of hydrazine acts as a nucleophile, attacking the aldehyde carbonyl of the enaminone precursor. This is followed by the elimination of dimethylamine.
-
Intermediate Formation: The resulting hydrazone intermediate exists in equilibrium with its enamine tautomer.
-
Intramolecular Cyclization: The terminal nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the iminium carbon.[5]
-
Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[5]
Caption: Knorr-type cyclocondensation mechanism for pyrazole synthesis.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
3.1. Materials and Reagents
| Reagent | Formula | Mol. Wt. | CAS No. | Amount (10 mmol scale) | Notes |
| 3-(dimethylamino)-2-(2-fluorophenyl)prop-2-en-1-al | C₁₁H₁₂FNO | 193.22 | 268915-68-2 | 1.93 g (10 mmol) | Limiting reagent, ensure high purity |
| Hydrazine hydrate (~64% solution) | N₂H₄·H₂O | 50.06 | 7803-57-8 | ~0.7 mL (12 mmol) | Toxic & Corrosive . Handle with care. |
| Ethanol (200 proof) | C₂H₅OH | 46.07 | 64-17-5 | 40 mL | Reaction solvent |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | 0.5 mL | Catalyst |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ~150 mL | For extraction |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | ~100 mL | For neutralization |
| Brine (Saturated NaCl Solution) | NaCl | 58.44 | 7647-14-5 | ~50 mL | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | ~5 g | Drying agent |
3.2. Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for filtration and recrystallization
-
TLC plates (silica gel 60 F₂₅₄)
-
NMR tubes, Mass spectrometry vials
3.3. Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(dimethylamino)-2-(2-fluorophenyl)prop-2-en-1-al (1.93 g, 10 mmol).
-
Solvent Addition: Add 40 mL of ethanol to the flask and stir at room temperature until the starting material is fully dissolved.
-
Catalyst Addition: Add glacial acetic acid (0.5 mL) to the solution.
-
Reagent Addition: Slowly add hydrazine hydrate (~0.7 mL, 12 mmol, 1.2 eq) to the stirring solution at room temperature. The addition should be dropwise over 5 minutes.
-
Reaction: Attach the reflux condenser and heat the reaction mixture to reflux (approximately 78-80 °C). Maintain a gentle reflux for 4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot indicates reaction completion.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Aqueous Work-up: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of deionized water. Transfer the mixture to a 250 mL separatory funnel.
-
Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).
-
Washing: Combine all organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid) and 50 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or viscous oil.
3.4. Purification and Characterization
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Yield: Typical yields range from 75-85%.
-
Characterization (Expected Data):
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~10.5-12.0 (br s, 1H, NH), ~7.6-7.8 (m, 2H, Ar-H & Pyrazole-H), ~7.1-7.4 (m, 4H, Ar-H & Pyrazole-H).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~160 (d, J=245 Hz, C-F), ~135, ~130, ~128, ~124, ~115.
-
Mass Spec (ESI+): m/z calculated for C₉H₇FN₂ [M+H]⁺: 163.06; found: 163.1.
-
Experimental Workflow and Troubleshooting
Caption: Step-by-step experimental workflow diagram.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction.[5] | Extend reflux time to 6-8 hours. Ensure the reaction temperature is maintained. |
| Loss of product during work-up. | Ensure pH of the aqueous layer is neutral or slightly basic before final extraction to maximize product recovery. | |
| Impure Product | Side reactions or unreacted starting material.[5] | Optimize purification. Use a shallower gradient for column chromatography. Perform a second recrystallization. |
| No Reaction | Inactive hydrazine or degraded starting material. | Use a fresh bottle of hydrazine hydrate. Verify the purity of the 1,3-dicarbonyl precursor via NMR. |
| Insufficient catalysis. | Increase the amount of acetic acid slightly (e.g., to 1 mL). |
Safety Precautions
-
Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a fume hood wearing gloves, safety glasses, and a lab coat.[6] Have a quench solution (e.g., dilute sodium hypochlorite) ready for any spills.
-
Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.
-
Acids: Glacial acetic acid is corrosive. Avoid inhalation and skin contact.
Conclusion
This application note details a robust and reproducible protocol for the synthesis of this compound. By leveraging the Knorr cyclocondensation reaction with a stable enaminone precursor, this method provides reliable access to a valuable building block for pharmaceutical research. The provided mechanistic insights and troubleshooting guide empower chemists to adapt and optimize the procedure for their specific research needs, accelerating the drug discovery process.
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (PMC-NIH). [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
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Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. National Center for Biotechnology Information (PMC-NIH). [Link]
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Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
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Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research. [Link]
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One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. ACS Publications. [Link]
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Synthesis of 4-Arylallylidenepyrazolone Derivatives. MDPI. [Link]
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One-Pot Coupling-Coupling-Cyclocondensation Synthesis of Fluorescent Pyrazoles. National Center for Biotechnology Information (PubMed). [Link]
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Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Royal Society of Chemistry. [Link]
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1H-Pyrazole-5-carboxamide, N-[(4-fluorophenyl)methyl]. SpectraBase. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Semantic Scholar. [https://www.semanticscholar.org/paper/Multicomponent-syntheses-of-pyrazoles-via-(3-%2B-and-T%C3%BCrling-M%C3%BCller/1d13a968605370d0246a482b70f40d6c54f57c61]([Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Center for Biotechnology Information (PMC-NIH). [Link]
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
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3-(4-Fluorophenyl)-1-methyl-5-phenyl-4,5-dihydro-1H-pyrazole. SpectraBase. [Link]
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Application and Protocol Guide for the Scale-Up Synthesis of 4-(2-Fluorophenyl)-1H-pyrazole
Introduction: The Significance of 4-(2-Fluorophenyl)-1H-pyrazole in Modern Drug Discovery
The 4-aryl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2] The specific introduction of a 2-fluorophenyl substituent at the C4 position can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity through favorable fluorine-protein interactions. This makes this compound a crucial building block in the development of novel pharmaceuticals, including kinase inhibitors and other targeted therapies.[3]
The transition from laboratory-scale synthesis to large-scale production presents a unique set of challenges, including ensuring safety, maintaining high yield and purity, and developing cost-effective and environmentally benign processes.[4][5][6] This guide provides a comprehensive overview and a detailed, field-proven protocol for the scale-up synthesis of this compound, with a focus on scientific integrity, practical insights, and safety.
Strategic Approach to Scale-Up Synthesis: A Rationale for Suzuki-Miyaura Coupling
Several synthetic routes to 4-arylpyrazoles have been reported, including classical condensation of 1,3-dicarbonyl compounds with hydrazines,[7][8] direct C-H activation,[9][10][11] and transition-metal-catalyzed cross-coupling reactions.[12][13] For large-scale synthesis, the Suzuki-Miyaura cross-coupling reaction emerges as a superior strategy due to its high functional group tolerance, generally mild reaction conditions, commercial availability of starting materials, and well-established scalability.[1][14][15]
This protocol will focus on a two-step sequence: the synthesis of a suitable 4-halopyrazole precursor followed by a Suzuki-Miyaura coupling with 2-fluorophenylboronic acid. The use of a protecting group on the pyrazole nitrogen can be advantageous in some cases to improve solubility and prevent side reactions, though recent advancements have demonstrated successful couplings on unprotected pyrazoles.[12][13] For robustness on a larger scale, this guide will detail a procedure utilizing a protected 4-bromo-1H-pyrazole.
Visualizing the Synthetic Workflow
The overall synthetic strategy is depicted below, outlining the key transformations from a commercially available starting material to the final product.
Caption: High-level overview of the synthetic route to this compound.
Part 1: Synthesis of 4-Bromo-1H-pyrazole (Protected)
Protocol: Bromination and Protection of 1H-Pyrazole
This protocol describes a robust method for the bromination of 1H-pyrazole followed by the introduction of a suitable protecting group (e.g., trityl) to enhance stability and solubility for the subsequent cross-coupling reaction.
Step 1: Bromination of 1H-Pyrazole
-
Reactor Setup: To a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, add 1H-pyrazole (1.0 eq) and a suitable solvent such as acetic acid or an aqueous medium.
-
Reagent Addition: Cool the solution to 0-5 °C. Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the internal temperature below 10 °C. The use of NBS is a safer and more selective alternative to liquid bromine, especially at scale.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by HPLC or TLC until complete consumption of the starting material is observed.
-
Workup and Isolation: Quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Adjust the pH to neutral with a suitable base (e.g., sodium bicarbonate). The product, 4-bromo-1H-pyrazole, can be extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 2: Protection of 4-Bromo-1H-pyrazole
-
Reactor Setup: In a clean, dry reactor, dissolve the crude 4-bromo-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base like triethylamine (1.2 eq) to the solution.
-
Protecting Group Introduction: Slowly add a solution of trityl chloride (1.1 eq) in the same solvent. The trityl group is often chosen for its steric bulk, which can prevent N-arylation side reactions during the Suzuki coupling.[13]
-
Reaction and Isolation: Stir the mixture at room temperature overnight. Monitor by HPLC/TLC. Upon completion, filter off the triethylammonium chloride salt. The filtrate is washed with water and brine, dried, and concentrated. The product, 4-bromo-1-trityl-1H-pyrazole, can be purified by crystallization from a suitable solvent system (e.g., ethanol/water).[16]
| Parameter | Value | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Safer handling and improved selectivity compared to Br₂. |
| Protection Group | Trityl | Provides steric hindrance to prevent side reactions at N1.[13] |
| Solvents | Acetic Acid (Bromination), DCM (Protection) | Good solubility for reactants and facilitate reaction conditions. |
| Purification | Extraction & Crystallization | Effective for removing impurities on a large scale.[16] |
Part 2: Suzuki-Miyaura Cross-Coupling
Catalytic Cycle and Mechanistic Considerations
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. The generally accepted catalytic cycle is illustrated below.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Scale-Up Suzuki-Miyaura Coupling and Deprotection
Step 3: Suzuki-Miyaura Cross-Coupling
-
Reactor Preparation: Ensure a large-scale reactor is clean, dry, and inerted with nitrogen. Charge the reactor with 4-bromo-1-trityl-1H-pyrazole (1.0 eq), 2-fluorophenylboronic acid (1.2-1.5 eq),[17][18][19] and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.5-2 mol %) or a more active pre-catalyst.[12][20]
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or 2-MeTHF) and an aqueous solution of a base.[12] Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) are commonly used bases (2.0-3.0 eq).[12][21]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by HPLC. Reactions are typically complete within 6-24 hours.[12][21]
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 4: Deprotection
-
Acidic Cleavage: Dissolve the crude protected product in a suitable solvent like dichloromethane. Add an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane and stir at room temperature. The trityl cation is stabilized by the acidic conditions, facilitating its removal.
-
Isolation and Purification: Monitor the deprotection by HPLC. Once complete, neutralize the mixture with a base (e.g., aqueous sodium bicarbonate). Extract the product into an organic solvent. The crude this compound can then be purified.
| Parameter | Value/Choice | Rationale |
| Catalyst | Pd(PPh₃)₄ or XPhos-based pre-catalyst | Pd(PPh₃)₄ is a classic choice; modern pre-catalysts can offer higher turnover numbers and milder conditions.[12] |
| Base | K₃PO₄ or Na₂CO₃ | Effective in activating the boronic acid and facilitating transmetalation.[12][21] |
| Solvent | Dioxane/Water or Toluene/Water | A biphasic system is standard for Suzuki couplings, promoting both solubility and reaction rate.[12] |
| Deprotection | Acidic conditions (TFA or HCl) | Efficiently cleaves the acid-labile trityl group. |
Large-Scale Purification Strategies
Purification on a large scale often requires moving beyond standard laboratory chromatography.[16]
-
Crystallization: This is often the most effective and economical method for purifying multi-kilogram quantities of solid products. The crude product can be dissolved in a hot solvent and allowed to cool slowly to form high-purity crystals.
-
Acid-Base Extraction: The basic nature of the pyrazole nitrogen allows for purification by forming an acid addition salt. The pyrazole can be dissolved in an organic solvent and treated with an acid (e.g., HCl) to precipitate the hydrochloride salt, which can then be isolated and neutralized to yield the pure product.[16][22][23]
-
Distillation: If the product is a thermally stable liquid or low-melting solid, vacuum distillation can be a viable large-scale purification technique.
Safety and Environmental Considerations in Scale-Up
-
Hazardous Reagents: While this protocol avoids some of the more hazardous reagents used in other pyrazole syntheses (e.g., diazotization),[16] handling of palladium catalysts and boronic acids requires appropriate personal protective equipment (PPE).
-
Solvent Selection: Whenever possible, greener solvents should be considered. For example, 2-MeTHF can be a more environmentally friendly alternative to THF or dioxane.
-
Exothermic Reactions: The bromination and coupling reactions can be exothermic. On a large scale, it is crucial to have adequate cooling capacity and to control the rate of reagent addition to manage the reaction temperature.[4]
-
Flow Chemistry: For syntheses involving highly reactive or unstable intermediates, transitioning to a continuous flow process can significantly enhance safety by minimizing the volume of hazardous material at any given time.[4][24][25]
Conclusion
The scale-up synthesis of this compound is a critical process for advancing drug development programs. The Suzuki-Miyaura cross-coupling reaction provides a reliable and scalable route to this important building block. By carefully selecting reagents and reaction conditions, and by implementing robust purification and safety protocols, researchers and drug development professionals can efficiently produce multi-kilogram quantities of high-purity material. This guide offers a comprehensive framework for achieving this goal, grounded in established chemical principles and practical, field-tested experience.
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Billingsley, K. L., & Buchwald, S. L. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 48(27), 4988-4991. [Link]
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Usami, Y., et al. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. HETEROCYCLES, 81(6), 1509. [Link]
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Al-Masoudi, N. A., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(1), 1-8. [Link]
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Saeed, A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300. [Link]
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Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]
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Chem-Impex. (n.d.). 2-Fluorophenylboronic acid. Chem-Impex. [Link]
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Chem-Impex. (n.d.). 2-Benzyloxy-4-fluorophenylboronic acid. Chem-Impex. [Link]
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Matilda. (n.d.). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Matilda. [Link]
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ResearchGate. (n.d.). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. [Link]
- Google Patents. (n.d.). A kind of preparation method of pyrazoles -4- aryl derivatives.
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ACS Publications. (2021). Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. Organic Process Research & Development, 25(6), 1464-1473. [Link]
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ResearchGate. (n.d.). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. ResearchGate. [Link]
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MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1757. [Link]
- Google Patents. (n.d.). CN101768113A - Method for purifying intermediate of aripiprazole.
-
PubMed Central. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central. [Link]
-
Preprints.org. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Preprints.org. [Link]
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- 3. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the In Vitro Evaluation of 4-(2-fluorophenyl)-1H-pyrazole
Introduction: Unveiling the Potential of a Novel Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Derivatives of this versatile heterocycle have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[2][3] The introduction of a fluorophenyl moiety, as in the case of 4-(2-fluorophenyl)-1H-pyrazole, can significantly modulate the compound's physicochemical properties and biological target interactions, potentially enhancing efficacy and metabolic stability.[4]
This guide provides a comprehensive framework for the initial in vitro characterization of this compound. As a novel chemical entity, a systematic, tiered approach to its evaluation is paramount. This document outlines a logical workflow, commencing with fundamental physicochemical and pharmacokinetic profiling, progressing to broad-spectrum biological screening, and culminating in more defined mechanism-of-action studies. The protocols herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the necessary tools to thoroughly investigate the therapeutic potential of this promising compound.
Part 1: Foundational Profiling: Physicochemical and ADME-Tox Properties
A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical for the successful development of any potential therapeutic agent.[5] These initial assays are designed to assess the "drug-likeness" of this compound and to identify any potential liabilities early in the discovery process.
Aqueous Solubility: A Critical Determinant of Bioavailability
Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic in vivo performance.[6] Therefore, the initial characterization of this compound should include a comprehensive assessment of its solubility.
Table 1: Anticipated Solubility Data for this compound
| Assay Type | Buffer System | Expected Readout | Significance |
| Kinetic Solubility | Phosphate Buffered Saline (PBS), pH 7.4 | µg/mL or µM | Indicates solubility from a DMSO stock, relevant for initial in vitro assays. |
| Thermodynamic Solubility | PBS, pH 7.4 | µg/mL or µM | Represents the true equilibrium solubility of the solid compound. |
Protocol 1: Kinetic Solubility Determination (Nephelometric Method)
Principle: This high-throughput method assesses the precipitation of a compound when an aliquot of a concentrated DMSO stock is added to an aqueous buffer. The degree of precipitation is measured by light scattering (nephelometry).[7]
Materials:
-
This compound (10 mM stock in 100% DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well clear bottom microplates
-
Nephelometer
Procedure:
-
Dispense 198 µL of PBS (pH 7.4) into the wells of a 96-well plate.
-
Add 2 µL of the 10 mM DMSO stock solution of this compound to the PBS-containing wells to achieve a final concentration of 100 µM.
-
Include a positive control (a known insoluble compound) and a negative control (DMSO vehicle alone).
-
Seal the plate and shake for 2 hours at room temperature.
-
Measure the light scattering at an appropriate wavelength using a nephelometer.
-
The kinetic solubility is the concentration at which a significant increase in light scattering is observed compared to the negative control.
In Vitro Metabolic Stability: Predicting In Vivo Half-Life
The stability of a compound in the presence of metabolic enzymes is a key factor in determining its in vivo half-life and dosing regimen.[8] Plasma and liver microsomes are the primary matrices for these initial assessments.
Table 2: Anticipated Metabolic Stability Data
| Assay Matrix | Incubation Time Points | Measured Parameter | Significance |
| Human Plasma | 0, 15, 30, 60, 120 min | % Remaining | Assesses stability against plasma esterases and other enzymes.[9] |
| Human Liver Microsomes | 0, 15, 30, 60, 120 min | % Remaining, t½ (min) | Evaluates susceptibility to Phase I metabolism by cytochrome P450 enzymes. |
Protocol 2: Plasma Stability Assay
Principle: The test compound is incubated with plasma at 37°C, and the concentration of the parent compound is monitored over time by LC-MS/MS.[10]
Materials:
-
This compound
-
Pooled human plasma (heparinized)
-
96-well plate
-
Incubator at 37°C
-
Acetonitrile with an internal standard (e.g., warfarin)
-
LC-MS/MS system
Procedure:
-
Pre-warm human plasma to 37°C.
-
Add this compound to the plasma to a final concentration of 1 µM.
-
At specified time points (0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding three volumes of cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.
Cell Permeability: The Caco-2 Model
The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that serves as a valuable in vitro model of the human intestinal epithelium.[11] This assay predicts the oral absorption of a compound.
Table 3: Anticipated Caco-2 Permeability Data
| Direction | Measured Parameter | Significance |
| Apical to Basolateral (A-B) | Papp (x 10-6 cm/s) | Predicts intestinal absorption. |
| Basolateral to Apical (B-A) | Papp (x 10-6 cm/s) | Indicates active efflux. |
| Efflux Ratio (B-A/A-B) | Ratio | An efflux ratio >2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.[3] |
Protocol 3: Caco-2 Permeability Assay
Principle: Caco-2 cells are grown to form a confluent monolayer on a semi-permeable membrane. The test compound is added to either the apical or basolateral side, and its appearance on the opposite side is measured over time.[12]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and reagents
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the monolayers with pre-warmed HBSS.
-
For A-B permeability, add the test compound (e.g., 10 µM) to the apical chamber and fresh HBSS to the basolateral chamber.
-
For B-A permeability, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 2 hours), collect samples from the receiver chamber.
-
Quantify the concentration of the compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
Part 2: Biological Evaluation: A Tiered Screening Approach
Based on the known pharmacological activities of pyrazole derivatives, a logical starting point for the biological evaluation of this compound is in the areas of oncology and inflammation.
Tier 1: General Cytotoxicity Screening
The initial assessment of anticancer potential involves screening the compound against a panel of human cancer cell lines to determine its cytotoxic or anti-proliferative effects.
Caption: Tiered approach to elucidating the mechanism of action.
Protocol 6: In Vitro Kinase Inhibition Assay (e.g., p38 MAP Kinase)
Principle: The ability of the test compound to inhibit the activity of a specific kinase is measured. This can be done through various formats, including radiometric assays that measure the incorporation of radioactive phosphate into a substrate, or luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction.
Rationale: A derivative of 5-amino-1-(4-fluorophenyl)-1H-pyrazole has been identified as a selective inhibitor of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.
(Note: Specific protocols for kinase assays are often proprietary to commercial kits or services. A general outline is provided below.)
General Procedure:
-
In a multi-well plate, combine the kinase, its specific substrate, and ATP.
-
Add this compound at various concentrations.
-
Incubate to allow the kinase reaction to proceed.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Calculate the percentage of inhibition and determine the IC50 value.
Protocol 7: Estrogen Receptor α (ERα) Competitive Binding Assay
Principle: This assay measures the ability of the test compound to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the ERα.
Rationale: A molecular docking study predicted that a compound with a 5-(2-fluorophenyl)-pyrazole scaffold could act as an antagonist of ERα. [13] Materials:
-
ERα-containing cell extracts or purified receptor
-
Radiolabeled ligand (e.g., [³H]-estradiol)
-
This compound
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Incubate a fixed concentration of ERα with a fixed concentration of [³H]-estradiol in the presence of increasing concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the receptor-bound radioligand from the free radioligand (e.g., by filtration).
-
Measure the radioactivity of the receptor-bound ligand using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).
Protocol 8: COX-2 Inhibition Assay
Principle: The peroxidase activity of COX-2 is measured colorimetrically. The enzyme catalyzes the oxidation of a chromogenic substrate, and the inhibition of this reaction by the test compound is quantified.
Rationale: Many pyrazole-containing compounds are known to be potent and selective COX-2 inhibitors.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add buffer, heme cofactor, and the COX-2 enzyme.
-
Add this compound at various concentrations.
-
Pre-incubate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Monitor the increase in absorbance at 590 nm over time.
-
Calculate the initial reaction velocity and the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value.
Tier 3: Antimicrobial and Antifungal Screening
Given the broad-spectrum activity of many pyrazole derivatives, it is prudent to assess the antimicrobial and antifungal potential of this compound.
Protocol 9: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is determined by observing the growth of the microorganism in a liquid medium containing serial dilutions of the test compound.
Materials:
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
In a 96-well plate, perform two-fold serial dilutions of this compound in the appropriate broth.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Conclusion
The application notes and protocols outlined in this document provide a robust and logical framework for the initial in vitro characterization of this compound. By systematically evaluating its physicochemical properties, ADME profile, and biological activities, researchers can efficiently and effectively elucidate the therapeutic potential of this novel compound. The tiered approach, from broad screening to more specific mechanism-of-action studies, ensures a comprehensive and data-driven assessment, paving the way for further preclinical development.
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
- Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of medicinal chemistry, 49(5), 1562–1575.
- Sari, Y., et al. (2022). Synthesis and molecular docking of 5-(2-fluorophenyl)-3-(naphthalene-1-yl)-1-phenyl-1H-pyrazole as potential anti-breast cancer agent. AIP Conference Proceedings, 2453(1), 030021.
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ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
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Oslo University Hospital. (n.d.). CellTiter-Glo Assay Protocol. Retrieved from [Link]
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University of Maryland. (n.d.). Caco2 assay protocol. Retrieved from [Link]
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European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
- Zhang, Y., et al. (2016). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Anti-cancer drugs, 27(4), 278–285.
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Limbach, M. P. (n.d.). Radioligand Binding Methods: Practical Guide and Tips. Retrieved from [Link]
- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of pyrazoles: a review. Bioorganic & medicinal chemistry, 20(22), 6208–6236.
- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society reviews, 37(2), 320–330.
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
- Wiederhold, N. P. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00091-19.
-
Pharmacology Discovery Services. (n.d.). In Vitro ADME, Stability Test, Plasma, Rat. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
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Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
-
Agilent. (n.d.). ADME Assays. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]
- Boryczka, S., et al. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]
- Miceli, M. H., & Wiederhold, N. P. (2021). A Practical Guide to Antifungal Susceptibility Testing. Open forum infectious diseases, 8(8), ofab381.
-
Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
- El-Gamal, M. I., et al. (2017). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Molecules, 22(12), 2125.
-
Cyprotex. (n.d.). Plasma Stability. Retrieved from [Link]
- Clinical and Laboratory Standards Institute. (2017). M38-Ed3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi.
-
Springer Nature Experiments. (n.d.). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Plasma Stability Assay. Retrieved from [Link]
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"computational docking of 4-(2-fluorophenyl)-1H-pyrazole"
Application Note & Protocol
Topic: Exploratory Computational Docking of 4-(2-fluorophenyl)-1H-pyrazole Against p38 MAP Kinase
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, field-proven guide to performing computational docking of the small molecule this compound. Pyrazole derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] This guide uses p38 Mitogen-Activated Protein (MAP) Kinase, a well-validated therapeutic target for inflammatory diseases, as a representative receptor to illustrate a complete and robust docking workflow.[4] We will proceed from foundational principles and data acquisition to detailed, step-by-step protocols for receptor and ligand preparation, docking execution using the industry-standard AutoDock Vina, and finally, the critical analysis and interpretation of the resulting data.[5][6] The methodologies described herein are designed to be self-validating and grounded in established computational chemistry practices to ensure scientific rigor and reproducibility.
| Scientific Rationale & Strategic Overview
The Significance of the Pyrazole Scaffold
The pyrazole ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal anchor for designing potent and selective enzyme inhibitors. The specific subject of this guide, this compound, incorporates a fluorophenyl group. The fluorine atom can serve as a hydrogen bond acceptor and can modulate the molecule's metabolic stability and binding affinity through favorable electrostatic interactions.
Target Selection: p38 MAP Kinase
p38 MAP kinase is a pivotal enzyme in the cellular signaling cascade that responds to inflammatory cytokines and environmental stress. Its dysregulation is implicated in a host of diseases, including rheumatoid arthritis, Crohn's disease, and chronic obstructive pulmonary disease. A significant number of pyrazole-containing molecules have been developed as potent p38 inhibitors, making it an excellent and scientifically relevant target for this exploratory docking study.[4] For this protocol, we will utilize the crystal structure of human p38 MAP kinase, which is readily available in the Worldwide Protein Data Bank (wwPDB).[7][8][9]
The Role of Computational Docking
Molecular docking is a powerful computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[10] It is an indispensable tool in modern structure-based drug design, enabling researchers to:
-
Screen virtual libraries: Rapidly evaluate thousands to millions of compounds to identify potential hits.[11]
-
Elucidate binding mechanisms: Understand the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive binding affinity.
-
Guide lead optimization: Suggest chemical modifications to a ligand to improve its potency and selectivity.
This protocol is designed to provide a robust framework for applying this technique with scientific integrity.
| Prerequisites: Essential Software & Data
A successful docking experiment requires a curated set of computational tools and reliable source data. The following table summarizes the necessary components.
| Component | Type | Purpose | Source / Download URL |
| AutoDock Vina | Software | Core docking engine for predicting binding poses and affinities. | |
| AutoDock Tools (MGLTools) | Software | Graphical user interface for preparing protein and ligand files (PDBQT format) and setting up the docking grid. | |
| UCSF ChimeraX or PyMOL | Software | Molecular visualization tool for inspecting structures and analyzing docking results. | , |
| Protein Data Bank (PDB) | Database | An archive of 3D structural data of biological macromolecules. Used to obtain the receptor structure. | [12] |
| PubChem | Database | A public repository of chemical substances. Used to obtain the ligand structure. |
| The Computational Docking Workflow
The following diagram illustrates the end-to-end workflow for the computational docking experiment. Each major phase is detailed in the subsequent protocol sections.
Caption: High-level workflow for the computational docking protocol.
| Experimental Protocol: Receptor Preparation
Rationale: The raw crystal structure obtained from the PDB is not immediately ready for docking. It often contains non-essential components like water molecules, co-crystallized ligands, and multiple protein chains. Furthermore, it lacks hydrogen atoms, which are critical for calculating accurate interactions.[13][14][15] This protocol cleans the structure and prepares it for the docking algorithm.
Target: Human p38 MAP Kinase (PDB ID: 1A9U)
Tools: AutoDock Tools (ADT), UCSF ChimeraX or PyMOL
Methodology:
-
Download the Receptor Structure:
-
Navigate to the website.[12]
-
Search for the PDB ID 1A9U and download the structure in PDB format.
-
-
Initial Cleaning and Inspection (using ChimeraX/PyMOL):
-
Open the downloaded 1A9U.pdb file.
-
Causality: The crystal structure contains water molecules (HOH) and a co-crystallized inhibitor. These must be removed to ensure our ligand can freely explore the binding site. The asymmetric unit may also contain multiple copies of the protein; we only need one for docking.[15]
-
Delete all water molecules.
-
Delete the original co-crystallized ligand (in this PDB, it is SB2).
-
If multiple protein chains exist, retain only the primary chain (Chain A for 1A9U).
-
Save the cleaned protein structure as a new PDB file (e.g., 1A9U_protein.pdb).
-
-
Preparation using AutoDock Tools (ADT):
-
Launch AutoDock Tools.
-
Go to File > Read Molecule and open 1A9U_protein.pdb.
-
Add Hydrogens: Go to Edit > Hydrogens > Add. Select Polar only and click OK.
-
Expertise: We add only polar hydrogens because they are the primary participants in hydrogen bonding. Non-polar hydrogens are typically merged with their parent carbon atoms in the AutoDock force field, simplifying the calculation without significant loss of accuracy.[16]
-
-
Compute Charges: Go to Edit > Charges > Compute Gasteiger.
-
Expertise: The docking algorithm requires partial charges to be assigned to each atom to calculate electrostatic interactions, a key component of the scoring function.[11] Gasteiger charges are a fast and widely accepted method for this.
-
-
Save as PDBQT: Go to File > Save > Write PDBQT. Save the file as 1A9U_protein.pdbqt. This file format contains the atomic coordinates, partial charges, and atom types required by AutoDock Vina.
-
| Experimental Protocol: Ligand Preparation
Rationale: Similar to the receptor, the ligand must be converted into the PDBQT format. This involves obtaining its 3D structure, assigning partial charges, and defining its rotatable bonds. The flexibility of the ligand is a critical parameter, as it allows the molecule to adopt different conformations within the binding site.[14][17]
Ligand: this compound (SMILES: c1cc(c(F)cc1)c2cn[nH]c2)
Tools: PubChem, AutoDock Tools (ADT)
Methodology:
-
Obtain Ligand Structure:
-
While a dedicated PubChem entry for this exact isomer is not prominent, its structure can be easily generated.
-
Use a chemical drawing tool or online converter to generate a 3D structure from the SMILES string c1cc(c(F)cc1)c2cn[nH]c2.
-
Save this structure in a standard format like MOL2 or SDF (e.g., ligand.mol2). For this tutorial, we will proceed as if this file has been obtained.
-
-
Preparation using AutoDock Tools (ADT):
-
Launch ADT.
-
Go to Ligand > Input > Open and select ligand.mol2.
-
Compute Charges: ADT will automatically compute Gasteiger charges upon loading the ligand.
-
Define Torsions (Rotatable Bonds): Go to Ligand > Torsion Tree > Detect Root. This automatically identifies the rigid core and flexible branches of the molecule. Then go to Ligand > Torsion Tree > Choose Torsions to inspect and confirm the rotatable bonds.
-
Trustworthiness: Correctly defining rotatable bonds is essential for an effective conformational search. AutoDock's automated detection is generally reliable for drug-like molecules.
-
-
Save as PDBQT: Go to Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt.
-
| Experimental Protocol: Docking Execution
Rationale: This phase involves defining the three-dimensional search space (the "grid box") where the docking algorithm will attempt to place the ligand. The size and center of this box are critical parameters that dictate the scope of the simulation. Running the docking simulation then generates a set of predicted binding poses and their corresponding affinity scores.
Tools: AutoDock Tools (ADT), AutoDock Vina
Grid Box Definition
-
Load Molecules into ADT:
-
Open a new session in ADT.
-
Load the prepared receptor: Grid > Macromolecule > Choose, and select 1A9U_protein.pdbqt.
-
Load the prepared ligand: Grid > Set Map Types > Choose Ligand, and select ligand.pdbqt.
-
-
Define the Binding Site:
-
Expertise: To define the center of the grid box, we leverage the known binding site from the original crystal structure. The co-crystallized ligand SB2 in the 1A9U PDB file shows us the location of the ATP-binding pocket. By centering our grid on this location, we perform a site-specific docking, which is more efficient and biologically relevant than a blind docking that searches the entire protein surface.[18]
-
Visually identify the key residues of the ATP-binding pocket (e.g., Met109, Thr106, Lys53).
-
Go to Grid > Grid Box. A box will appear in the viewer.
-
Adjust the center_x, center_y, center_z coordinates to position the box over the binding pocket.
-
Adjust the size_x, size_y, size_z dimensions (in Angstroms) to ensure the box is large enough to encompass the entire binding site plus some surrounding space, allowing the ligand to rotate freely. A size of 22 x 22 x 22 Å is often a good starting point.
-
-
Save Configuration File:
-
Once the grid box is correctly positioned, go to File > Close Saving Current.
-
Note down the center and size coordinates displayed in the Grid Options panel. Create a text file named config.txt with the following content, replacing the values with your own:
-
Expertise: The exhaustiveness parameter controls the computational effort of the search. Higher values increase the probability of finding the true energy minimum but also increase the runtime. A value of 8 is a standard default, balancing speed and accuracy.
-
Running AutoDock Vina
-
Open a Command Line Terminal:
-
Navigate to the directory containing your four files: 1A9U_protein.pdbqt, ligand.pdbqt, config.txt, and the vina executable.
-
-
Execute the Docking Command:
-
Run the following command: ./vina --config config.txt --log docking_log.txt
-
-
Process Completion: Vina will perform the docking calculation. Upon completion, it will generate two output files: docking_results.pdbqt, containing the coordinates of the predicted binding poses, and docking_log.txt, containing the binding affinity scores for each pose.[19]
| Results Analysis & Interpretation
Rationale: The raw output of a docking simulation is a set of poses and scores. This data is meaningless without careful analysis and visualization. The goal is to identify the most plausible binding mode and understand the molecular interactions that stabilize the ligand-receptor complex.[20][21][22]
Quantitative Analysis: Binding Affinity
The primary quantitative output is the binding affinity, reported in kcal/mol. This value is an estimate of the free energy of binding (ΔG).
-
Interpretation: More negative values indicate stronger, more favorable binding.[20] The docking log file will present a table of the top-ranked poses.
Example Results Table:
| Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -8.5 | 0.000 | 0.000 |
| 2 | -8.2 | 1.852 | 2.431 |
| 3 | -8.1 | 2.105 | 3.017 |
| ... | ... | ... | ... |
-
RMSD: The Root Mean Square Deviation values (lower bound and upper bound) compare the atomic positions of a given pose to the best mode (Mode 1). Low RMSD values between different poses suggest they belong to a similar binding cluster and that the result is convergent.[20]
Qualitative Analysis: Visualization of Binding Poses
Tools: UCSF ChimeraX or PyMOL
-
Load the Structures:
-
Open your visualization software.
-
Load the prepared receptor file: 1A9U_protein.pdbqt.
-
Load the docking output file: docking_results.pdbqt. This file contains multiple models, one for each predicted pose. You can cycle through them to view each one.
-
-
Analyze Molecular Interactions:
-
Focus on the top-ranked pose (Mode 1).
-
Display the receptor as a surface or ribbon and the ligand as sticks to clearly see the binding pocket.
-
Identify and measure key interactions between the ligand and the protein's active site residues. Look for:
-
Hydrogen Bonds: The pyrazole nitrogen atoms are excellent hydrogen bond donors/acceptors. The fluorine atom can also act as a weak H-bond acceptor.
-
Hydrophobic Interactions: The phenyl rings of the ligand will likely interact with non-polar residues in the pocket.
-
Pi-Stacking: Aromatic rings on the ligand and receptor (e.g., from Phenylalanine, Tyrosine) can stack on top of each other.
-
-
Self-Validation: Compare the interactions made by your docked ligand with those of known inhibitors of p38 MAP kinase. For example, many inhibitors form a critical hydrogen bond with the backbone of Met109 in the "hinge region" of the kinase. If your top pose reproduces this or other known key interactions, it increases confidence in the result.[20][23]
-
Caption: Conceptual diagram of potential key interactions in the binding pocket.
| Conclusion & Best Practices
This guide has detailed a complete workflow for the computational docking of this compound against p38 MAP kinase. The results of a docking simulation are not a final answer but rather a predictive model. The binding affinity of -8.5 kcal/mol for the top pose suggests a strong theoretical interaction, and its placement within the ATP-binding pocket, potentially forming key hydrogen bonds, provides a testable hypothesis for its mechanism of action.
Critical Considerations:
-
Protein Flexibility: This protocol treats the receptor as rigid, which is a common and necessary simplification.[24] However, proteins are dynamic. Techniques like ensemble docking or induced-fit docking can account for receptor flexibility but are more computationally intensive.
-
Scoring Function Limitations: Docking scoring functions are approximations. They are effective at predicting binding geometry but can be less accurate at ranking different ligands against each other.[21]
-
Experimental Validation: Computational predictions must always be validated through experimental assays (e.g., IC50 determination) to confirm biological activity.
By following this robust and scientifically grounded protocol, researchers can confidently leverage molecular docking as a powerful tool to accelerate the drug discovery process.
| References
-
RCSB PDB: Homepage. (n.d.). RCSB PDB. Retrieved January 18, 2026, from [Link]
-
Interpreting and analyzing molecular docking results. (2024, September 19). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved January 18, 2026, from [Link]
-
A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). Prodigy. Retrieved January 18, 2026, from [Link]
-
How does one prepare proteins for molecular docking? (2021, September 20). Quora. Retrieved January 18, 2026, from [Link]
-
Protein Data Bank. (2024). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved January 18, 2026, from [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved January 18, 2026, from [Link]
-
Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. Biophysics Reviews, 9(2), 91-102. Retrieved January 18, 2026, from [Link]
-
Analysis of Docking results by Autodock. (2021, October 19). YouTube. Retrieved January 18, 2026, from [Link]
-
Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. SpringerLink. Retrieved January 18, 2026, from [Link]
-
How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange. Retrieved January 18, 2026, from [Link]
-
Barakat, K. H. (2009). Molecular Docking Tutorial. University of Alberta. Retrieved January 18, 2026, from [Link]
-
Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved January 18, 2026, from [Link]
-
Sawhney, S. K., & Singh, M. (2020). Molecular docking software's applications and basic challenges faced: a review. SciSpace. Retrieved January 18, 2026, from [Link]
-
DOCKING. (2024, November 14). Center for Computational Structural Biology, University of Colorado Anschutz Medical Campus. Retrieved January 18, 2026, from [Link]
-
Berman, H., et al. (2018). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research, 47(D1), D520-D528. Retrieved January 18, 2026, from [Link]
-
Beginner's Guide for Docking using Autodock Vina. (2020, April 19). Bioinformatics Review. Retrieved January 18, 2026, from [Link]
-
Basic docking. (n.d.). AutoDock Vina Documentation. Retrieved January 18, 2026, from [Link]
-
Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012, October 26). The Scripps Research Institute. Retrieved January 18, 2026, from [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). PLOS Computational Biology. Retrieved January 18, 2026, from [Link]
-
Molecular docking proteins preparation. (2019, September 20). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Prepare Ligand for Docking. (2021, May 11). YouTube. Retrieved January 18, 2026, from [Link]
-
Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. Retrieved January 18, 2026, from [Link]
-
Ligand Preparation for Molecular docking. (2025, June 24). YouTube. Retrieved January 18, 2026, from [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021, April 16). Meddocs Publishers. Retrieved January 18, 2026, from [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, May 30). Academic Strive. Retrieved January 18, 2026, from [Link]
-
Wang, Y., et al. (2015). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 25(1), 111-115. Retrieved January 18, 2026, from [Link]
-
Current status of pyrazole and its biological activities. (2011). Journal of Pharmacy and Bioallied Sciences, 3(3), 347-353. Retrieved January 18, 2026, from [Link]
Sources
- 1. meddocsonline.org [meddocsonline.org]
- 2. academicstrive.com [academicstrive.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 6. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]
- 7. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 8. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. scispace.com [scispace.com]
- 11. Software for molecular docking: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. quora.com [quora.com]
- 14. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sites.ualberta.ca [sites.ualberta.ca]
- 17. youtube.com [youtube.com]
- 18. bioinformaticsreview.com [bioinformaticsreview.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 22. m.youtube.com [m.youtube.com]
- 23. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 24. dasher.wustl.edu [dasher.wustl.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(2-fluorophenyl)-1H-pyrazole
Welcome to the technical support center for the synthesis of 4-aryl-1H-pyrazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are working to improve the yield and purity of 4-(2-fluorophenyl)-1H-pyrazole and related analogues. We will explore common synthetic challenges and provide actionable, evidence-based solutions in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
The two most prevalent and effective strategies for synthesizing 4-aryl-1H-pyrazoles are:
-
Palladium-Catalyzed Cross-Coupling: This is the most common and versatile method. It typically involves the Suzuki-Miyaura coupling of a 4-halo-1H-pyrazole (e.g., 4-bromo- or 4-iodo-1H-pyrazole) with (2-fluorophenyl)boronic acid.[1][2][3] This approach offers excellent functional group tolerance and is generally high-yielding when optimized.
-
Cyclocondensation Reactions: This classical approach involves reacting an appropriately substituted 1,3-dicarbonyl compound with hydrazine or a hydrazine derivative.[4][5] While fundamental, this route can be less direct for this specific target, as it requires the synthesis of a precursor like 2-(2-fluorophenyl)malondialdehyde, and may present challenges with regioselectivity if substituted hydrazines are used.[6][7]
Given its efficiency and adaptability, this guide will focus primarily on troubleshooting the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Q2: My Suzuki-Miyaura reaction for this compound has a low yield. What are the most critical parameters to investigate first?
When troubleshooting a low-yielding Suzuki-Miyaura coupling, focus on these four critical areas first:
-
Catalyst System (Palladium Precatalyst & Ligand): The choice of ligand is paramount. Five-membered heterocycles like pyrazole can be challenging substrates that sometimes inhibit palladium catalysts.[8] Ensure your catalyst is active and the ligand is appropriate for the transformation.
-
Base Selection: The base's strength, solubility, and nature are crucial for the transmetalation step. An inappropriate base can lead to reaction stalling or side product formation.
-
Solvent and Temperature: The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation and protodeboronation of the boronic acid. The reaction temperature must be optimized to ensure a reasonable reaction rate without causing thermal degradation of reactants or products.
-
Quality of Starting Materials: Ensure the 4-halopyrazole is pure and the (2-fluorophenyl)boronic acid has not degraded (boronic acids can dehydrate to form unreactive trimeric boroxines).
Q3: I am observing significant dehalogenation of my 4-bromo-1H-pyrazole starting material. What causes this and how can I prevent it?
Dehalogenation is a common side reaction where the halogen atom on the pyrazole is replaced by a hydrogen atom. This typically occurs via two main pathways:
-
Catalytic Pathway: After oxidative addition of the palladium(0) catalyst to the 4-bromopyrazole, the resulting Pd(II) intermediate can undergo undesired reactions, such as protonolysis or reductive processes, leading to the dehalogenated pyrazole and regeneration of an inactive Pd species.
-
Base-Mediated Pathway: Certain strong bases can promote dehalogenation under thermal stress.
Solutions:
-
Use a milder base: Switching from a very strong base like K₃PO₄ to a milder one like Na₂CO₃ or K₂CO₃ can often suppress this side reaction.[9]
-
Optimize Ligand: Use a bulky, electron-rich phosphine ligand. These ligands promote rapid reductive elimination, which is the desired final step of the catalytic cycle, thereby outcompeting the side reactions that lead to dehalogenation.
-
Lower Reaction Temperature: If the reaction kinetics allow, reducing the temperature can minimize thermally induced side reactions.
In-Depth Troubleshooting Guide
This section provides detailed answers to specific experimental problems encountered during the Suzuki-Miyaura synthesis of this compound.
Problem 1: Reaction Stalls with Significant Unreacted Starting Materials
Q: My LCMS analysis shows a stalled reaction with both 4-bromo-1H-pyrazole and (2-fluorophenyl)boronic acid remaining, even after prolonged heating. What is the likely cause and solution?
A stalled reaction points directly to a problem with the catalytic cycle. The most common culprits are catalyst deactivation or inefficient transmetalation.
Causality & Explanation: The catalytic cycle for a Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. A stall indicates a bottleneck in one of these steps. Often, the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center, is rate-limiting. This step is highly dependent on the base, solvent, and the electronic properties of the catalyst.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting stalled Suzuki reactions.
Recommended Solutions & Protocols:
-
Upgrade the Catalyst System: Traditional catalysts like Pd(PPh₃)₄ can be inefficient for challenging substrates. Modern catalyst systems, which use bulky, electron-rich phosphine ligands, are often more effective.[10][11]
Catalyst / Ligand System Typical Loading (mol%) Base Solvent Expected Outcome Pd(PPh₃)₄ 5 Na₂CO₃ Dioxane/H₂O Moderate yield, potential for stalling. Pd(OAc)₂ / SPhos 1-2 K₃PO₄ Toluene High yield, generally robust for heteroaryl couplings. Pd₂(dba)₃ / XPhos 1-2 K₃PO₄ Dioxane Excellent for sterically hindered partners. [tBuXPhos-Pd-G3] Precatalyst 1 K₃PO₄ Toluene High activity, good for difficult substrates. -
Optimize the Base: The base activates the boronic acid for transmetalation. If using a weaker base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base like K₃PO₄. Ensure the base is finely powdered to maximize surface area.
-
Ensure Rigorous Inert Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Water can hydrolyze the phosphine ligands and participate in side reactions.
Protocol: Solvent Degassing
-
Place the required volume of solvent in a Schlenk flask.
-
Subject the solvent to three "freeze-pump-thaw" cycles:
-
Freeze the solvent using liquid nitrogen.
-
Evacuate the flask under high vacuum.
-
Thaw the solvent while maintaining the vacuum, allowing dissolved gases to escape.
-
-
Backfill the flask with an inert gas (Argon or Nitrogen).
-
Problem 2: Significant Formation of 2,2'-Difluorobiphenyl
Q: My crude product contains a significant amount of 2,2'-difluorobiphenyl, the homocoupled product of my boronic acid. How can I suppress this side reaction?
Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen or inefficient transmetalation.
Causality & Explanation: This side reaction occurs when two molecules of the boronic acid react with each other, catalyzed by the palladium complex. This is often exacerbated by:
-
Oxygen: The presence of O₂ can promote the oxidative homocoupling pathway.
-
Slow Transmetalation: If the transfer of the 2-fluorophenyl group to the palladium center is slow, the activated boronic acid has more opportunity to react with itself.
Recommended Solutions:
-
Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling. Use the freeze-pump-thaw method described above for all solvents.[12]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess can drive the homocoupling pathway.
-
Use a Palladium Precatalyst: Precatalysts are air-stable Pd(II) sources that are reduced in situ to the active Pd(0) species. This can help minimize exposure of the active catalyst to any residual oxygen at the start of the reaction.
Problem 3: Difficult Purification and Product Isolation
Q: The crude reaction mixture is difficult to purify by silica gel chromatography due to co-eluting impurities and residual palladium. Are there better methods?
Palladium-catalyzed reactions can often leave behind byproducts and palladium residues that complicate standard chromatographic purification.
Causality & Explanation: The desired product, this compound, is a weakly basic compound due to the lone pair on the N2 nitrogen of the pyrazole ring.[13][14] Many common impurities (like biphenyls from homocoupling) are neutral. This difference in chemical properties can be exploited for a more efficient, non-chromatographic purification.
Recommended Protocol: Acid-Base Extraction
This protocol leverages the basicity of the pyrazole product to separate it from neutral organic impurities.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Wash the organic layer with water and then brine to remove inorganic salts (e.g., the base used in the reaction).
-
Acid Extraction: Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic pyrazole product will be protonated and move into the aqueous layer, while neutral impurities (like 2,2'-difluorobiphenyl) will remain in the organic layer.
-
Basification and Re-extraction: Separate the layers. Carefully basify the acidic aqueous layer to pH > 9 with a base like 1 M NaOH or solid NaHCO₃. This deprotonates the pyrazole, making it soluble in organic solvents again.
-
Final Extraction: Extract the now-basic aqueous layer with fresh ethyl acetate or dichloromethane. The purified product will now be in this new organic layer.
-
Final Steps: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product. This method can significantly improve purity before any required chromatography.[15][16]
Optimized Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol incorporates best practices to maximize yield and minimize side reactions.
Sources
- 1. Sci-Hub. Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids / HETEROCYCLES, 2010 [sci-hub.ru]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 12. youtube.com [youtube.com]
- 13. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 15. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 16. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Common Problems in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the synthesis of pyrazoles. The following troubleshooting guides and frequently asked questions (FAQs) are structured to directly address specific issues you may encounter during your experimental work, explaining the causality behind experimental choices and providing actionable protocols.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields in pyrazole synthesis are a common frustration, often stemming from a combination of factors including incomplete reactions, side product formation, or issues with product stability and purification. A systematic approach to troubleshooting can help identify and resolve the underlying problem.
Causality and Troubleshooting Strategies:
-
Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions.
-
Increase Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed. Many condensation reactions for pyrazole synthesis benefit from heating, and refluxing the reaction mixture is a common strategy. Microwave-assisted synthesis can also be a powerful tool to significantly reduce reaction times and improve yields.[1]
-
Catalyst Optimization: The choice and amount of catalyst are critical. In Knorr-type syntheses, a catalytic amount of a protic acid like acetic acid or a mineral acid is often necessary to facilitate the initial condensation.[2][3] In some cases, exploring alternative catalysts such as nano-ZnO has been shown to enhance yields.[4]
-
-
Side Reactions and Byproduct Formation: The formation of unwanted side products can significantly consume your starting materials and reduce the yield of the desired pyrazole. For instance, in the Knorr synthesis, intermediates like hydroxylpyrazolidine can persist, or di-addition products may form if stoichiometry is not carefully controlled.
-
Control Stoichiometry: Precise control over the molar ratios of your reactants is crucial. An excess of one reactant can favor the formation of side products.
-
Solvent and Temperature Modification: The reaction pathway can be highly dependent on the solvent and temperature. Experimenting with different solvents may help to minimize the formation of unwanted byproducts.
-
-
Product Degradation: The synthesized pyrazole may be unstable under the reaction or workup conditions.
-
Milder Conditions: If you suspect your product is degrading, try running the reaction at a lower temperature or using a milder catalyst.
-
Careful Workup: Ensure your workup procedure is not detrimental to the product. For example, if your pyrazole is sensitive to strong acids, neutralize the reaction mixture carefully.
-
-
Purification Losses: A significant portion of the product can be lost during purification steps like column chromatography or recrystallization.
-
Optimized Purification: Refer to the purification section (Q3) for detailed protocols on minimizing losses during this crucial step.
-
Below is a logical workflow to guide your troubleshooting process for low yields.
Caption: A systematic workflow for troubleshooting low yields in pyrazole synthesis.
Q2: I am obtaining a mixture of regioisomers in my pyrazole synthesis. How can I control the regioselectivity?
Poor regioselectivity is a classic and significant challenge in pyrazole synthesis, particularly when reacting unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[5] This leads to the formation of two or more isomeric products, which are often difficult to separate and result in a lower yield of the desired compound.
Understanding the Root Cause:
The regiochemical outcome is determined by which of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound is attacked by the substituted nitrogen of the hydrazine. This is influenced by a delicate interplay of:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons. Electron-withdrawing groups can activate a neighboring carbonyl group, making it a more favorable site for nucleophilic attack.
-
Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine. A bulky substituent on either reactant will favor attack at the less sterically hindered carbonyl.
-
Reaction Conditions: This is often the most critical and manipulable factor. The choice of solvent, temperature, and pH can dramatically influence which isomer is the major product.[5] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.
Strategies for Controlling Regioselectivity:
-
Solvent Selection: The choice of solvent can have a profound impact on regioselectivity. While traditional solvents like ethanol often lead to mixtures, fluorinated alcohols have been shown to dramatically improve the formation of a single regioisomer.
-
pH Adjustment: The acidity or basicity of the reaction medium can be a powerful tool.
-
Acid Catalysis: The addition of a catalytic amount of acid (e.g., HCl, H₂SO₄) can alter the protonation state of the hydrazine and the dicarbonyl compound, thereby influencing the site of initial attack.
-
Base Addition: Conversely, the use of a base (e.g., NaOAc) can also direct the reaction towards a specific regioisomer.
-
-
Temperature Control: Running the reaction at different temperatures (e.g., room temperature vs. reflux) can impact the kinetic versus thermodynamic control of the reaction, potentially favoring one isomer over the other.
-
Structural Modification: If reaction optimization is insufficient, consider modifying the starting materials.
-
Bulky Substituents: Introducing a sterically demanding group on either the dicarbonyl or the hydrazine can effectively block one reaction pathway.
-
Electron-Withdrawing/Donating Groups: Strategically placing these groups can create a strong electronic bias for the initial nucleophilic attack.
-
-
Use of 1,3-Dicarbonyl Surrogates: In cases of persistent regioselectivity issues, employing synthetic equivalents of 1,3-dicarbonyls, such as β-enaminones, can provide a more controlled reaction pathway, often leading to a single regioisomeric product.[1][9]
Data Presentation: Effect of Solvent on Regioselectivity
The following table summarizes the dramatic effect of fluorinated alcohols on the regioselectivity of the reaction between various 1,3-diketones and methylhydrazine.
| Entry | 1,3-Diketone (R¹) | Solvent | Ratio of Regioisomers (A:B) | Total Yield (%) |
| 1 | 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione | Ethanol | 75:25 | 85 |
| 2 | 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione | TFE | 90:10 | 90 |
| 3 | 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione | HFIP | 97:3 | 92 |
| 4 | 1-(4-chlorophenyl)-4,4,4-trifluoro-1,3-butanedione | Ethanol | 60:40 | 88 |
| 5 | 1-(4-chlorophenyl)-4,4,4-trifluoro-1,3-butanedione | TFE | 85:15 | 91 |
| 6 | 1-(4-chlorophenyl)-4,4,4-trifluoro-1,3-butanedione | HFIP | >95:5 | 93 |
Data synthesized from Fustero et al. (2008).[7][8] Regioisomer A is the product of attack at the non-fluorinated carbonyl, while B is the product of attack at the trifluoromethyl-substituted carbonyl.
Experimental Protocol: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
This protocol provides a general procedure for improving the regioselectivity of pyrazole synthesis using a fluorinated alcohol as the solvent.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equivalent) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (approximately 0.1 M concentration).
-
Reagent Addition: Add the substituted hydrazine (1.0-1.1 equivalents) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, remove the HFIP under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel or recrystallization to obtain the desired regioisomer.
Q3: I am having difficulty purifying my pyrazole product. What are the common challenges and effective purification strategies?
Purification of pyrazoles can be challenging due to the presence of regioisomers, unreacted starting materials, and colored byproducts. The choice of purification method depends on the physical properties of your compound and the nature of the impurities.
Common Purification Issues and Solutions:
-
Separating Regioisomers: This is often the most difficult purification challenge.
-
Column Chromatography: Careful column chromatography on silica gel is the most common method for separating regioisomers. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation.
-
Fractional Crystallization: If the regioisomers have significantly different solubilities in a particular solvent, fractional crystallization can be an effective and scalable purification method.
-
-
Removal of Unreacted Hydrazine: Hydrazine and its derivatives are often basic and can be removed with an acidic wash.
-
Acid-Base Extraction: During the workup, wash the organic layer containing your product with a dilute aqueous acid solution (e.g., 1 M HCl). The basic hydrazine will be protonated and extracted into the aqueous layer.
-
-
Product is an Oil or Low-Melting Solid:
-
Trituration: If your product is an oil, try adding a non-polar solvent like hexanes and scratching the side of the flask to induce crystallization.
-
Salt Formation: If the pyrazole is basic, it can be converted to a crystalline salt by treatment with an acid (e.g., HCl, H₂SO₄).[10][11] The salt can then be purified by recrystallization and the free pyrazole regenerated by treatment with a base.
-
-
Colored Impurities:
-
Activated Charcoal: Adding a small amount of activated charcoal to a solution of your crude product can help adsorb colored impurities. The charcoal is then removed by filtration through celite.
-
Recrystallization: This is often very effective at removing small amounts of colored impurities, which tend to remain in the mother liquor.
-
Experimental Protocol: Purification of a Basic Pyrazole by Acid-Base Extraction
-
Dissolution: Dissolve the crude pyrazole product in an organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (aq). Collect the aqueous layer. Repeat the extraction of the organic layer with 1 M HCl (aq) two more times.
-
Combine Aqueous Layers: Combine all the acidic aqueous extracts.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 10 M NaOH (aq) or solid NaHCO₃) until the solution is basic (pH > 9).
-
Extraction of Pure Product: Extract the basified aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified pyrazole.
Caption: A typical acid-base extraction workflow for the purification of a basic pyrazole.
References
- BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
- Wan, J.-P., et al. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters.
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
- Girish, Y. R., et al. (2015). Nano-ZnO catalyzed one-pot, three-component synthesis of 1,3,5-trisubstituted pyrazoles. RSC Advances.
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
- Raghunadh, A., et al. (2021). Copper-Catalyzed Three-Component Synthesis of 1,3-Substituted Pyrazoles. Beilstein Journal of Organic Chemistry.
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry.
-
GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. [Link]
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- BASF SE. (2011). Process for the purification of pyrazoles.
- BASF SE. (2011). Method for purifying pyrazoles.
- University of Colorado Boulder. (n.d.).
- Fustero, S., et al. (2008).
- University of California, Irvine. (n.d.). Acid-Base Extraction.
- CSIC. (2016). Procedure for the purification of pyrazoles.
-
Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]
-
Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link]
-
Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. PubMed. [Link]
- University of California, Los Angeles. (n.d.). Acid-Base Extraction.
- BenchChem. (2025).
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- 3. jk-sci.com [jk-sci.com]
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- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 4-(2-Fluorophenyl)-1H-pyrazole
Welcome to the technical support center for the synthesis of 4-(2-fluorophenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges in this synthetic procedure.
The functionalization of pyrazole rings is a critical process in medicinal chemistry, as these structures are central to many pharmaceutical compounds.[1] The synthesis of this compound, often achieved through palladium-catalyzed cross-coupling reactions, presents a unique set of challenges. This guide will help you navigate these complexities to achieve optimal results.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Low or No Product Yield
Problem: The reaction is sluggish, or there is little to no formation of the desired this compound.
Possible Causes & Solutions:
-
Catalyst Inactivity: The active Pd(0) species may not be forming or could be deactivated.
-
Inappropriate Ligand Choice: The selected ligand may not be suitable for the specific substrates, leading to inefficient oxidative addition or reductive elimination.
-
Incorrect Base Selection: The base might be too weak or poorly soluble in the reaction medium.
-
Insufficient Reaction Temperature: The reaction may need more thermal energy to proceed at a reasonable rate.
-
Poor Quality of Starting Materials: Degradation of the boronic acid or the 4-halopyrazole can significantly impact the reaction.
Formation of Significant Side Products
Problem: The reaction produces a complex mixture of products, making purification difficult and lowering the yield of the desired compound.
Common Side Reactions & Mitigation Strategies:
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, which is often promoted by high temperatures and certain bases.[4]
-
Mitigation: Use fresh, high-quality boronic acid and carefully optimize the reaction conditions to minimize this side reaction.[4]
-
-
Homo-coupling: This involves the reaction of two boronic acid molecules.
-
Dehalogenation: The starting 4-halopyrazole can lose its halogen atom, leading to the formation of unsubstituted pyrazole.
-
Mitigation: While not always practical, using the corresponding 4-bromo- or 4-chloro-pyrazole instead of the 4-iodo derivative can sometimes reduce dehalogenation.[2]
-
Difficulty in Product Purification
Problem: The crude product is difficult to purify, and the final product is contaminated with persistent impurities.
Purification Strategies:
-
Crystallization: For pyrazole compounds, forming an acid addition salt can be an effective purification method. The pyrazole is dissolved in a suitable solvent and treated with an inorganic or organic acid to precipitate the salt, which can then be isolated by crystallization.[7][8]
-
Column Chromatography: Standard silica gel column chromatography is a common method for purifying pyrazole derivatives.[9] Careful selection of the eluent system is critical for achieving good separation.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between a 4-halopyrazole (typically 4-iodo- or 4-bromo-1H-pyrazole) and 2-fluorophenylboronic acid.[10][11]
Q2: Why is the choice of catalyst and ligand so critical in this synthesis?
Palladium-catalyzed cross-coupling reactions are highly dependent on the catalyst system.[12] The palladium source and the ancillary ligand determine the efficiency and scope of the reaction.[1] The ligand stabilizes the palladium center and influences its reactivity, affecting both the oxidative addition and reductive elimination steps of the catalytic cycle.[13] For heteroaromatic substrates, bulky, electron-rich ligands are often necessary to promote the desired transformation.[14][15]
Q3: What are the key parameters to optimize for a Suzuki-Miyaura coupling reaction?
The key parameters to optimize include the choice of palladium catalyst and ligand, the base, the solvent system, the reaction temperature, and the reaction time.[16] A systematic screening of these variables is often the most effective approach to achieving high yields.[4]
Q4: Can you provide a general starting protocol for the Suzuki-Miyaura coupling to synthesize this compound?
Here is a representative protocol based on literature procedures. Note that optimization will likely be necessary for your specific setup.
Experimental Protocol: Suzuki-Miyaura Coupling
graph "Suzuki-Miyaura_Coupling_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Preparation" { label="Reaction Setup"; bgcolor="#FFFFFF"; A [label="1. Add 4-iodo-1H-pyrazole (1 equiv) and\n(2-fluorophenyl)boronic acid (1.1 equiv)\nto a Schlenk tube."]; B [label="2. Add Pd(PPh3)4 (5 mol%) and\nNa2CO3 (2.5 equiv)."]; C [label="3. Add 1,4-dioxane and H2O (4:1 ratio)."]; D [label="4. Degas the mixture with argon for 10-15 min."]; }
subgraph "cluster_Reaction" { label="Reaction"; bgcolor="#FFFFFF"; E [label="5. Heat the reaction mixture at 90 °C for 6 hours."]; F [label="6. Monitor reaction progress by TLC."]; }
subgraph "cluster_Workup" { label="Work-up and Purification"; bgcolor="#FFFFFF"; G [label="7. Cool to room temperature and quench with water."]; H [label="8. Extract with an organic solvent (e.g., ethyl acetate)."]; I [label="9. Wash combined organic layers with brine, dry\nover Na2SO4, and concentrate."]; J [label="10. Purify by flash column chromatography."]; }
A -> B -> C -> D -> E -> F -> G -> H -> I -> J; }
A general workflow for the Suzuki-Miyaura cross-coupling reaction.Q5: How does the halogen on the pyrazole ring affect the reaction?
The reactivity of the 4-halopyrazole in the Suzuki-Miyaura coupling generally follows the order: I > Br > Cl.[6] 4-Iodopyrazoles are highly reactive and readily undergo oxidative addition to the palladium catalyst.[10] While 4-bromopyrazoles are also effective, 4-chloropyrazoles are less reactive and may require more specialized catalyst systems.[4][17]
Q6: What are some common side reactions to be aware of?
Besides protodeboronation and homo-coupling, other potential side reactions include catalyst deactivation and decomposition of the starting materials or product under the reaction conditions.[6][18] Careful control of the reaction atmosphere (inert gas) and temperature is crucial.
Q7: Are there alternative methods for synthesizing 4-aryl-1H-pyrazoles?
Yes, other methods exist, though the Suzuki-Miyaura coupling is one of the most versatile. Other approaches include the Paal-Knorr synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, and cycloaddition reactions.[19][20]
Data Summary
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of 4-iodopyrazoles with arylboronic acids, based on literature reports.
| Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | KF | Toluene/H₂O | 80 | Not Specified | Good to Excellent | [1] |
| Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | 1,4-dioxane/H₂O (4:1) | 90 | 6 | Not Specified | [10] |
| Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90 (Microwave) | 5-12 min | Good to Excellent | [5][10] |
Visualizing the Troubleshooting Process
The following flowchart provides a systematic approach to troubleshooting common issues in the synthesis of this compound.
Start [label="Low or No Product Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="Check Catalyst System\n- Active? Appropriate ligand?"]; Base [label="Evaluate Base\n- Strength? Solubility?"]; Temp [label="Optimize Temperature\n- Increase? Use microwave?"]; Reagents [label="Verify Reagent Quality\n- Fresh boronic acid?"]; SideProducts [label="Significant Side Products", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Protodeboronation [label="Address Protodeboronation\n- Fresh boronic acid? Optimize conditions?"]; Homocoupling [label="Minimize Homo-coupling\n- Slight excess of aryl halide?"]; Dehalogenation [label="Reduce Dehalogenation\n- Consider bromo/chloro-pyrazole?"]; Purification [label="Purification Issues", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crystallization [label="Attempt Salt Crystallization\n- Form acid addition salt?"]; Chromatography [label="Optimize Chromatography\n- Screen different eluents?"]; Success [label="Successful Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Catalyst; Catalyst -- "No Improvement" --> Base; Base -- "No Improvement" --> Temp; Temp -- "No Improvement" --> Reagents; Catalyst -- "Improved" --> Success; Base -- "Improved" --> Success; Temp -- "Improved" --> Success; Reagents -- "Improved" --> Success;
Start -> SideProducts; SideProducts -> Protodeboronation -> Homocoupling -> Dehalogenation; Protodeboronation -- "Resolved" --> Success; Homocoupling -- "Resolved" --> Success; Dehalogenation -- "Resolved" --> Success;
Start -> Purification; Purification -> Crystallization; Purification -> Chromatography; Crystallization -- "Pure Product" --> Success; Chromatography -- "Pure Product" --> Success; }
A flowchart for troubleshooting common synthesis issues.References
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles. Benchchem.
- Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. The Journal of Organic Chemistry - ACS Publications.
- Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. PubMed.
- Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Organic & Biomolecular Chemistry (RSC Publishing).
- Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT.
- Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate.
- BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed.
- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
- Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed.
- Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity.
- Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. Reddit.
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. NIH.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
- Halogenation of N-oxygenated pyrazoles. Preparation of N-oxygenated 4-halopyrazole and 4,4-dihalo-4H-pyrazole derivatives. The Journal of Organic Chemistry - ACS Publications.
- Method for purifying pyrazoles. Google Patents.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate.
- Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of Organic Chemistry - ACS Publications.
- Buchwald–Hartwig amination. Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Unit 4 Pyrazole. Slideshare.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Process for the purification of pyrazoles. Google Patents.
- Optimizing Suzuki Coupling with 4-iodo-1-methyl-1H-pyrazol-3-amine. Benchchem.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. NIH.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole.
- The Synthesis of Polysubstituted Amino Pyrazoles Using Nano-[Zn-4NSP]Cl2 as a New Schiff Base Complex and Catalyst.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Taylor & Francis Online.
- The effect of various bases on the Suzuki coupling reaction a. ResearchGate.
- Synthesis of fully substituted pyrazoles from pyridinium 1,4-zwitterionic thiolates and hydrazonoyl chlorides via a [[3 + 3]. RSC Publishing. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWmlfnITHtg61z3Q_CcSLhR_4MQfeDEL47RhY9n3ESdRJWG8jAwxbDcPTsGQ3DTVxHUMGLKaRSTGLjZl2edOujOpmgrXpqGfUAcxN-GeF9FY5aY-g3k9Y3iys6DXWh_BKDCFJnGuMkaoQ4AlJixnsHo8vrro9n-U12
- Organic Syntheses Procedure.
- Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI.
- Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Sci-Hub.
- pyrazole.pdf. CUTM Courseware.
- Pyrazole synthesis. Organic Chemistry Portal.
- ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate.
- Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate.
- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI.
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- 6. Yoneda Labs [yonedalabs.com]
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Technical Support Center: Troubleshooting Solubility Issues of 4-(2-fluorophenyl)-1H-pyrazole
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(2-fluorophenyl)-1H-pyrazole. This resource is designed to provide in-depth, practical solutions to common solubility challenges encountered during your experiments. As a Senior Application Scientist, my goal is to not only offer protocols but to explain the underlying scientific principles, empowering you to make informed decisions in your work.
I. Understanding the Molecule: Predicted Physicochemical Profile
-
Pyrazole Core: The parent pyrazole is a solid with a melting point of 68°C and is soluble in water at approximately 19.4 g/L at 25°C.[1][2] Its aromatic nature and the presence of two nitrogen atoms allow for both hydrogen bond donating and accepting, contributing to its moderate polarity.
-
2-Fluorophenyl Group: The addition of a fluorophenyl group significantly increases the molecular weight and lipophilicity (hydrophobicity) of the molecule. The fluorine atom is highly electronegative and can modulate the electronic properties of the phenyl ring, but the overall effect is an increase in non-polar surface area.
Expected Properties of this compound:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~162.16 g/mol | Based on its chemical formula C9H7FN2.[3] |
| Melting Point | Likely >100 °C | The presence of the phenyl ring and potential for intermolecular interactions (e.g., pi-stacking, hydrogen bonding) would increase the crystal lattice energy compared to pyrazole. Similar compounds like 3-(4-Fluorophenyl)-1H-pyrazole have a melting point of 100-104 °C.[3] A higher melting point generally correlates with lower aqueous solubility. |
| logP (Lipophilicity) | Moderately Lipophilic | The phenyl ring is a large non-polar addition to the pyrazole core, which will increase the octanol-water partition coefficient (logP). The fluorine substitution can further increase lipophilicity. |
| Aqueous Solubility | Poor to Low | The increased lipophilicity and potentially strong crystal lattice energy suggest that this compound is likely to be poorly soluble in aqueous solutions. |
| pKa (Acidity/Basicity) | Weakly Basic | The pyrazole ring has a weakly basic nitrogen atom. The pKa will be influenced by the electron-withdrawing effects of the 2-fluorophenyl group. |
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues in a direct, problem-solution format.
Q1: My this compound won't dissolve in my aqueous buffer. What should I do first?
Answer: This is a common issue for many heterocyclic compounds. The primary reason is the compound's low intrinsic aqueous solubility. Your first step should be a systematic solvent screening.
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for solubility issues.
Explanation of Causality: Many organic compounds that are poorly soluble in water will readily dissolve in organic solvents like Dimethyl Sulfoxide (DMSO) or Ethanol.[4] This is because these solvents can better solvate the lipophilic fluorophenyl group. By creating a concentrated stock solution, you can then dilute it into your aqueous buffer. However, be mindful of the final concentration of the organic solvent, as it can affect biological assays.
Q2: I'm seeing batch-to-batch variability in solubility. Why is this happening?
Answer: The most likely culprit for batch-to-batch variability in solubility is polymorphism . Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[5]
Key Points on Polymorphism:
-
Different Crystal Lattices: Polymorphs have the same chemical composition but different arrangements of molecules in the crystal lattice. This results in different physical properties.[5]
-
Solubility and Stability: Different polymorphs can have different melting points and, crucially, different solubilities.[6] Generally, a more thermodynamically stable polymorph will have a lower solubility.[7] A metastable form may be more soluble but can convert to the more stable, less soluble form over time or under certain conditions (e.g., in suspension).[8]
-
Impact: If one batch of your compound has crystallized in a more soluble metastable form and another in a more stable, less soluble form, you will observe significant differences in their dissolution behavior.
Recommendation: It is critical to characterize the solid-state properties of your compound using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify and control the polymorphic form you are working with.
Q3: Can I use pH adjustment to improve the solubility of this compound?
Answer: Yes, pH adjustment is a viable and commonly used technique for compounds with ionizable groups.[9][10] The pyrazole ring contains a weakly basic nitrogen atom.
The Principle of pH Adjustment:
By lowering the pH of your aqueous solution with a pharmaceutically acceptable acid (e.g., HCl, citric acid), you can protonate the basic nitrogen on the pyrazole ring. This forms a salt, which is an ionic species. Ionic species are generally more soluble in polar solvents like water than their neutral counterparts.
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 8).
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, filter the samples through a 0.22 µm filter to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.
-
Plot the measured solubility against the pH of the buffer.
This will give you a clear indication of the pH range where your compound is most soluble.
III. Advanced Solubility Enhancement Strategies
If initial troubleshooting is unsuccessful, the following advanced techniques can be employed.
Caption: Overview of advanced solubility enhancement techniques.
Co-solvency
This technique involves adding a water-miscible organic solvent (a co-solvent) to the aqueous solution to increase the solubility of a non-polar solute.[10]
-
Mechanism: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the lipophilic this compound to dissolve.[11] They can also disrupt the hydrogen bonding network of water, which can further aid in solubilization.[11]
-
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs, e.g., PEG 400), and glycerin.[9]
-
Considerations: The concentration of the co-solvent must be carefully optimized. High concentrations can be toxic in biological systems and may cause the compound to precipitate if the solution is diluted.
Use of Surfactants
Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic compounds in aqueous solutions.
-
Mechanism: Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble this compound can partition into the hydrophobic core, effectively being encapsulated and solubilized in the aqueous medium.[12]
-
Common Surfactants: Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), and Sodium Lauryl Sulfate (SLS).[13]
-
Considerations: The choice of surfactant and its concentration are critical. Some surfactants can interfere with biological assays or cause cell lysis.
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.
-
Mechanism: They can form inclusion complexes with poorly soluble molecules by encapsulating the hydrophobic part of the guest molecule (in this case, the 2-fluorophenyl group) within their lipophilic cavity.[14] This complex is then readily soluble in water due to the hydrophilic exterior of the cyclodextrin.
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher solubility and lower toxicity compared to native β-cyclodextrin.[9]
Formulation as a Solid Dispersion
This is a more advanced formulation strategy often used in drug development.
-
Mechanism: A solid dispersion is a system where the drug is dispersed in an amorphous form within a hydrophilic polymer matrix. The amorphous form of a drug has a higher free energy and is generally more soluble than its crystalline form.[11]
-
Common Carriers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).[11]
-
Preparation: These are typically prepared by methods such as spray drying or hot-melt extrusion.
IV. Analytical Methods for Solubility Determination
Accurate measurement of solubility is crucial. Here are some common methods:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the concentration of a dissolved compound in a saturated solution. It offers high specificity and sensitivity.
-
UV-Vis Spectroscopy: A simpler and faster method than HPLC, but it is less specific and can be prone to interference from other components in the sample that absorb at the same wavelength.
-
Nephelometry: This technique measures the light scattering caused by suspended particles and can be used in high-throughput kinetic solubility screens to detect precipitation.
V. Concluding Remarks
Troubleshooting the solubility of this compound requires a systematic and logical approach. Begin by understanding the compound's inherent physicochemical properties and then move from simple solvent screening to more advanced enhancement techniques. Always be mindful of the potential for polymorphism, as it can be a hidden source of variability. By applying the principles and protocols outlined in this guide, you will be well-equipped to overcome solubility challenges and advance your research with confidence.
References
-
SEN Pharma. (2024, August 8). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma. Retrieved from [Link]
-
Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Gattefossé. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyrazole - Solubility of Things. Retrieved from [Link]
-
Garg, T., et al. (2016). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceuticals, 9(1), 9. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]
-
Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo. Retrieved from [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. Retrieved from [Link]
-
Di Martino, P., et al. (2011). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 16(10), 8315-8336. Retrieved from [Link]
-
PharmaCores. (2025, May 1). Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores. Retrieved from [Link]
-
PubChem. (n.d.). Pyrazole. National Center for Biotechnology Information. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
-
Global Journal of Pharmacy & Pharmaceutical Sciences. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Global Journal of Pharmacy & Pharmaceutical Sciences, 25(4). Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(5), 9-10. Retrieved from [Link]
-
Haque, M. R., et al. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one. Dhaka University Journal of Pharmaceutical Sciences, 24(2), 219-229. Retrieved from [Link]
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Retrieved from [Link]
Sources
- 1. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. 3-(4-Fluorophenyl)-1H-pyrazole 97 154258-82-9 [sigmaaldrich.com]
- 4. Buy 1-(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide (EVT-2927452) | 1170001-33-8 [evitachem.com]
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- 9. Buy N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide | 1020454-77-6 [smolecule.com]
- 10. 1-Methyl-4-(4-fluorophenyl)-1H-pyrazole CAS#: 82525-25-5 [chemicalbook.com]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
"regioselectivity issues in pyrazole synthesis"
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in the synthesis of pyrazole-based compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic strategies effectively.
The pyrazole core is a cornerstone in medicinal chemistry and agrochemicals. However, its synthesis, particularly the classic Knorr condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, is often plagued by the formation of regioisomeric mixtures.[1][2][3] This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic framework to help you navigate these challenges and achieve the desired regiochemical outcome.
Part 1: Understanding the Core Problem: Regioselectivity
FAQ: What is "regioselectivity" in pyrazole synthesis and why is it critical?
Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction.[4] In the context of pyrazole synthesis, when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine), the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. This leads to two possible pyrazole regioisomers, which can be difficult to separate.[1][3][4]
Controlling which isomer is formed is paramount because different regioisomers can exhibit vastly different biological activities, pharmacological profiles, and toxicological properties.[5] For drug development and other highly regulated applications, obtaining a single, well-characterized isomer is a necessity.
The Reaction Pathway and Points of Divergence
The generally accepted mechanism for the Knorr pyrazole synthesis involves three key steps:
-
Initial Condensation: Nucleophilic attack by one of the hydrazine's nitrogen atoms on a carbonyl carbon.
-
Intermediate Formation: Elimination of water to form a hydrazone or enamine intermediate.[6]
-
Cyclization & Aromatization: Intramolecular attack by the second nitrogen atom on the remaining carbonyl, followed by dehydration to yield the stable aromatic pyrazole ring.[6]
The regiochemical fate of the reaction is sealed in the very first step. The choice of which carbonyl group the hydrazine initially attacks dictates the final substitution pattern on the pyrazole ring.
Caption: Divergent pathways in pyrazole synthesis.
Part 2: Troubleshooting Guide: Gaining Control Over Regioisomers
This section addresses common issues encountered during pyrazole synthesis and provides actionable solutions grounded in mechanistic principles.
Issue 1: My reaction yields a nearly 1:1 mixture of regioisomers. How can I favor one over the other?
This is the most common challenge and arises when the two carbonyl groups of the 1,3-dicarbonyl have similar reactivity. The solution lies in altering the reaction conditions to exploit subtle electronic and steric differences.
Causality & Scientific Rationale
The regiochemical outcome is a delicate balance of several factors:
-
Electronic Effects: The electrophilicity of the carbonyl carbons. An electron-withdrawing group (like a trifluoromethyl group) will make the adjacent carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.[4][5]
-
Steric Effects: Bulky substituents on either the dicarbonyl or the hydrazine will favor attack at the less sterically hindered carbonyl group.[4][5]
-
Reaction Conditions (pH, Solvent, Temperature): These are your most powerful tools for manipulation. The solvent, in particular, can have a profound effect.[4][7]
Solution: Strategic Solvent Selection
Standard protocols often use ethanol as the solvent, which can lead to poor regioselectivity.[1][3]
Protocol 1: Enhancing Regioselectivity with Fluorinated Alcohols
Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity, often favoring a single isomer.[1][3][8]
-
Why it works: Unlike ethanol, TFE and HFIP are highly polar yet non-nucleophilic.[8] In ethanol, the solvent can compete with the hydrazine in attacking the more reactive carbonyl group, thus lowering the regioselectivity. TFE and HFIP do not compete in this manner, allowing the intrinsic reactivity differences of the carbonyls, dictated by the hydrazine's nucleophilicity, to dominate.[8]
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve your 1,3-dicarbonyl compound (1.0 equiv) in either TFE or HFIP (approx. 0.1-0.2 M concentration).
-
Reagent Addition: Add the substituted hydrazine (1.1 equiv) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions in fluorinated alcohols are often faster than in ethanol.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by standard methods (e.g., column chromatography).
Data Snapshot: Solvent Effect on Regioisomeric Ratio
| 1,3-Dicarbonyl Substrate | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Reference |
| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | EtOH | Low selectivity | [1] |
| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | TFE | 85:15 | [8] |
| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | HFIP | 97:3 | [8] |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | EtOH | Low selectivity | [8] |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | HFIP | 99:1 | [8] |
Issue 2: The regioselectivity of my reaction is opposite to what electronic effects would predict.
This scenario often occurs when using substituted hydrazines where the two nitrogen atoms have different nucleophilicities (e.g., phenylhydrazine) and when the reaction pH is not controlled.
Causality & Scientific Rationale
In a substituted hydrazine like methylhydrazine, the NH2 group is more nucleophilic. In phenylhydrazine, the substituted NH group is less nucleophilic due to the electron-withdrawing nature of the phenyl ring. The reaction pH can protonate the hydrazine, altering the relative nucleophilicity of the two nitrogen atoms and thereby influencing which nitrogen initiates the attack.[4][5]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pubs.acs.org [pubs.acs.org]
"stability and storage of 4-(2-fluorophenyl)-1H-pyrazole"
Welcome to the dedicated technical support guide for 4-(2-fluorophenyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory. Here, we address common questions and troubleshooting scenarios based on established principles of heterocyclic chemistry and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark environment. A temperature of 2-8°C is recommended.[1] To mitigate potential degradation from atmospheric moisture and oxygen, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is best practice, particularly for reference standards or material intended for sensitive assays. While pyrazoles are generally stable aromatic compounds, these precautions minimize the risk of slow, long-term degradation.[2][3]
Q2: How should I store solutions of this compound?
A2: Solutions are generally more susceptible to degradation than the solid compound. For short-term storage (up to a few days), solutions in anhydrous, aprotic solvents such as DMSO, DMF, or acetonitrile can be stored at 2-8°C. For longer-term storage, it is advisable to prepare aliquots of the solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Always use high-purity, dry solvents to minimize solvent-mediated degradation.
Q3: Is this compound sensitive to light?
Q4: What are the initial signs of degradation I should look for?
A4: Visual inspection can be the first indicator of degradation. A change in color (e.g., from white/off-white to yellow or brown) or a change in the physical state (e.g., clumping of the powder, indicating moisture absorption) can suggest that the compound's integrity has been compromised. For solutions, the appearance of cloudiness or precipitation may indicate degradation or solubility issues over time.
Q5: What are the likely degradation pathways for this compound?
A5: Pyrazole rings are generally resistant to oxidation and reduction due to their aromaticity.[3] However, potential degradation pathways for substituted pyrazoles could involve oxidation, especially if trace metals are present, or reactions involving the N-H group of the pyrazole ring. The fluorophenyl group is generally stable, but under harsh conditions (e.g., strong acids or bases, high temperatures), nucleophilic aromatic substitution or other reactions could theoretically occur, though this is unlikely under standard storage and experimental conditions.
Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during the handling and use of this compound.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC/LC-MS analysis of an aged sample. | Compound degradation. | 1. Re-analyze a freshly prepared sample from a new stock of the solid compound. 2. If degradation is confirmed, prepare fresh solutions for your experiments. 3. Consider co-injection with a fresh standard to confirm the identity of the main peak. |
| Solid compound has changed color or become clumpy. | Moisture absorption and/or slow oxidation. | 1. The compound may be partially degraded. It is advisable to use a fresh, unopened stock if available. 2. If you must use the material, consider purification by recrystallization or chromatography, followed by analytical confirmation of its purity (e.g., by NMR, LC-MS, and melting point). |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium or during incubation. | 1. Assess the stability of the compound under your specific assay conditions (e.g., buffer composition, pH, temperature, incubation time).[5] 2. Prepare fresh dilutions of the compound from a solid stock immediately before each experiment. 3. Include a positive control with a known stable compound to ensure the assay itself is performing as expected. |
| Difficulty dissolving the compound. | The compound may have low solubility in the chosen solvent, or it may have degraded to a less soluble species. | 1. Confirm the solubility of this compound in your chosen solvent. You may need to gently warm the solution or use sonication. 2. If solubility remains an issue, consider using a different solvent system, such as a co-solvent system (e.g., DMSO/water). |
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
1. Preparation of Standard Solution:
- Accurately weigh approximately 1 mg of this compound.
- Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
- Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
2. HPLC Conditions (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 µL.
3. Analysis:
- Inject the prepared solution.
- A pure sample should yield a single major peak. The presence of additional peaks may indicate impurities or degradation products. The peak area percentage can be used to estimate purity.
Logical Workflow for Troubleshooting Compound Stability
The following diagram outlines a decision-making process when you suspect the stability of your this compound may be compromised.
Caption: Troubleshooting workflow for suspected compound degradation.
References
- SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. (n.d.). National Institutes of Health.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). SpringerLink.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET. (2023). CymitQuimica.
- Safety Data Sheet. (2024). CymitQuimica.
- Safety data sheet. (2025). BASF.
- Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. (n.d.). National Institutes of Health.
- Oxone®-Promoted One-Pot Synthesis of 1-Aryl-4-(organylselanyl)-1H-pyrazoles. (2019). Journal of the Brazilian Chemical Society.
- Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. (n.d.). National Institutes of Health.
- SAFETY DATA SHEET. (2026). CymitQuimica.
- Safety Data Sheet. (2021). Biosynth.
- Safety Data Sheet. (2025). MedchemExpress.com.
- Stability of 4H-pyrazoles in physiological environments. (n.d.). ResearchGate.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (n.d.). MDPI.
- 3-(4-Fluorophenyl)-1H-pyrazole 97. (n.d.). Sigma-Aldrich.
- Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. (n.d.). PubMed.
- 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. (n.d.). MDPI.
- Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025). National Institutes of Health.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). PubMed.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). PubMed.
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Technical Support Center: A Researcher's Guide to 4-(2-Fluorophenyl)-1H-pyrazole
Welcome to the comprehensive technical support guide for 4-(2-fluorophenyl)-1H-pyrazole. This resource is designed for our valued community of researchers, scientists, and drug development professionals. Here, we address the critical aspects of handling, safety, and experimental troubleshooting for this versatile heterocyclic compound. Our goal is to empower you with the knowledge to conduct your experiments safely and efficiently, ensuring the integrity and success of your research.
Section 1: Hazard Identification and Safety Precautions
Q1: What are the primary hazards associated with this compound?
A1: Based on data from analogous compounds, this compound should be handled as a potentially hazardous substance. The primary concerns are:
-
Skin Irritation: May cause redness and discomfort upon contact.[1][2][3]
-
Serious Eye Irritation: Can cause significant eye irritation or damage.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[1][2][3]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][2][3][4]
Q2: What personal protective equipment (PPE) is mandatory when working with this compound?
A2: A multi-layered approach to PPE is essential to minimize exposure. The following should be considered standard practice:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact. |
| Body Protection | A standard laboratory coat. | Shields skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | Minimizes the risk of inhaling dust or vapors. |
Always inspect your PPE for integrity before use and dispose of it properly after handling the compound.
Section 2: First Aid and Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial. All laboratory personnel should be familiar with these procedures and the location of safety equipment.
Q3: What are the immediate first aid steps in case of accidental exposure?
A3:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Q4: How should a spill of this compound be handled?
A4: For minor spills, ensure the area is well-ventilated and wear appropriate PPE. Gently sweep the solid material to avoid creating dust and place it into a sealed, labeled container for chemical waste disposal. Clean the spill area with a suitable solvent and then with soap and water. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Section 3: Handling and Storage
Proper handling and storage are critical for maintaining the stability and integrity of this compound, as well as for ensuring a safe laboratory environment.
Q5: What are the optimal storage conditions for this compound?
A5: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] Keep it away from strong oxidizing agents and sources of ignition.[3] Many pyrazole derivatives are stable under these conditions, but it is good practice to minimize exposure to light and moisture.
Q6: Are there any known incompatibilities I should be aware of?
A6: Avoid contact with strong oxidizing agents, as these can lead to vigorous reactions.[3]
Section 4: Experimental Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound in your experiments.
Q7: I'm having trouble dissolving this compound for my reaction/assay. What solvents are recommended?
A7: Pyrazole derivatives generally exhibit good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and acetone.[5] For aqueous-based assays, limited water solubility is a common challenge with pyrazole compounds.[5]
-
Troubleshooting Steps:
-
Co-solvents: Try preparing a concentrated stock solution in DMSO or ethanol and then diluting it into your aqueous buffer. Be mindful of the final solvent concentration, as it may affect your experimental system.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
Warming: Cautious warming of the solvent may improve solubility, but be sure to check the compound's thermal stability to avoid degradation.
-
Q8: My reaction is giving a low yield or multiple products. What could be the cause?
A8: Low yields or the formation of side products in reactions involving pyrazoles can be attributed to several factors.
-
Reaction Conditions:
-
Temperature: Some reactions are sensitive to temperature fluctuations. Ensure consistent and accurate temperature control.
-
Atmosphere: If your reaction is air- or moisture-sensitive, ensure you are using appropriate inert atmosphere techniques (e.g., nitrogen or argon).
-
-
Reagent Purity: Impurities in your starting materials or reagents can lead to unwanted side reactions.
-
Regioselectivity: In reactions where the pyrazole ring can react at different positions, a mixture of isomers can be a common issue.
-
Solvent Choice: The polarity of the solvent can influence the regioselectivity of the reaction. Experimenting with different solvents may favor the formation of the desired product.[6]
-
Catalyst: The choice of acid or base catalyst can also direct the reaction towards a specific isomer.
-
Q9: How can I monitor the progress of my reaction involving this compound?
A9: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress. Choose a solvent system that provides good separation between your starting material, product, and any potential byproducts. Staining with potassium permanganate or visualization under UV light can be effective for pyrazole-containing compounds. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques.
Q10: I'm observing degradation of my compound in solution over time. How can I improve its stability?
A10: While many pyrazoles are relatively stable, some derivatives can be sensitive to environmental factors.
-
Light Sensitivity: Some organic molecules are light-sensitive. Store stock solutions in amber vials or wrapped in aluminum foil to protect them from light.
-
pH Stability: The stability of your compound may be pH-dependent. If you are working in a buffered solution, ensure the pH is appropriate and stable over the course of your experiment.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade some compounds. Aliquot your stock solutions into single-use volumes to minimize this.
By adhering to these safety guidelines and utilizing the troubleshooting advice provided, you can confidently and effectively incorporate this compound into your research endeavors. Should you have any further questions, please do not hesitate to contact our technical support team.
References
-
MDPI. (2025). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.[Link]
-
Organic Syntheses. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins.[Link]
-
PMC - NIH. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.[Link]
-
MDPI. (2025). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.[Link]
-
NIH. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions.[Link]
-
ResearchGate. (2021). Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity.[Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of Pyrazole Derivatives in Materials Science.[Link]
-
PMC - PubMed Central. (n.d.). Current status of pyrazole and its biological activities.[Link]
-
ResearchGate. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.[Link]
-
Biointerface Research in Applied Chemistry. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles.[Link]
-
PubMed. (1982). Pyrazole and 4-methylpyrazole inhibit oxidation of ethanol and dimethyl sulfoxide by hydroxyl radicals generated from ascorbate, xanthine oxidase, and rat liver microsomes.[Link]
Sources
Technical Support Center: Alternative Catalysts for 4-(2-Fluorophenyl)-1H-pyrazole Synthesis
Welcome to the technical support center for the synthesis of 4-(2-fluorophenyl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are exploring catalytic alternatives beyond traditional methods. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter. Our focus is on providing practical, field-proven insights into palladium, copper, nickel, and metal-free catalytic systems.
Introduction: The Challenge of Synthesizing 4-Arylpyrazoles
The 4-arylpyrazole scaffold is a privileged motif in medicinal chemistry and agrochemicals. The synthesis of this compound, in particular, presents unique challenges due to the electronic properties of the 2-fluoro substituent and the potential for regioisomeric impurities. Traditional methods, such as the Knorr pyrazole synthesis, often struggle with poor regioselectivity when using unsymmetrical 1,3-dicarbonyl precursors. Modern cross-coupling and direct arylation reactions offer a more controlled and versatile approach. This guide will help you navigate the nuances of these alternative catalytic systems.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you might face during your experiments.
Palladium-Catalyzed Synthesis (e.g., Suzuki-Miyaura, Direct C-H Arylation)
Question 1: My Suzuki-Miyaura coupling of 4-halo-pyrazole with (2-fluorophenyl)boronic acid is giving low yields. What are the likely causes and how can I improve it?
Answer:
Low yields in Suzuki-Miyaura couplings for this substrate are common and can often be traced back to a few key factors:
-
Catalyst Inactivation: The Pd(0) active species is sensitive to oxygen. Inadequate degassing of your solvent and reagents is a primary cause of catalyst death.
-
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For an electron-deficient coupling partner like 2-fluorophenylboronic acid, a bulky, electron-rich phosphine ligand is often necessary to promote the reductive elimination step.
-
Ineffective Base: The base plays a critical role in the transmetalation step. Its strength and solubility are paramount.
-
Solution: Screen different bases. While Na₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially with less reactive aryl chlorides or hindered coupling partners.[5] Ensure the base is finely ground to maximize its surface area. A mixed solvent system, such as dioxane/water or toluene/water, can improve the solubility of inorganic bases.[6]
-
-
Side Reactions: The primary side reactions to be aware of are homocoupling of the boronic acid and dehalogenation of the pyrazole starting material.
-
Solution: To minimize homocoupling, ensure strict anaerobic conditions. A slight excess of the 4-halopyrazole can also disfavor boronic acid dimerization. Dehalogenation can be suppressed by using a milder base or lowering the reaction temperature slightly, though this may require longer reaction times.
-
Question 2: I'm attempting a direct C-H arylation of 1H-pyrazole with 1-bromo-2-fluorobenzene and observing a mixture of C4 and C5 arylated products. How can I improve the regioselectivity for the C4 position?
Answer:
Controlling regioselectivity in direct C-H arylation of pyrazoles is a well-documented challenge. The C5 position is often more sterically accessible and electronically favored for arylation.
-
Protecting Groups: The most effective strategy to enforce C4 selectivity is to use a removable protecting group at the C5 position.
-
Solution: A chloro group at C5 can effectively block that position, directing the arylation to C4. This temporary protecting group can then be removed in a subsequent step.[7]
-
-
Ligand and Catalyst Control: The steric and electronic properties of the ligand can influence the regioselectivity.
-
Solution: Experiment with different palladium catalysts and ligands. While a universal solution is unlikely, some ligand systems may offer a modest improvement in C4 selectivity.
-
-
Reaction Conditions: Temperature and solvent can also play a role.
-
Solution: A systematic screening of reaction conditions, including temperature and solvent, may reveal a set of parameters that favors C4 arylation. However, this is often less effective than the protecting group strategy.
-
Copper-Catalyzed Synthesis (e.g., Ullmann Condensation, Chan-Lam Coupling)
Question 3: My copper-catalyzed N-arylation of pyrazole with 1-iodo-2-fluorobenzene is sluggish and gives a poor yield. What can I do?
Answer:
Traditional Ullmann conditions often require harsh temperatures and stoichiometric copper, but modern ligand-accelerated protocols have made this a milder transformation. However, challenges remain.
-
Ligand Choice: For copper-catalyzed N-arylations, the choice of ligand is critical to achieve good yields at lower temperatures.
-
Copper Source: The oxidation state and salt of the copper catalyst can impact the reaction.
-
Solution: CuI is the most commonly used and often the most effective copper source. However, in some cases, Cu₂O or copper(II) salts may be beneficial. It is worth screening different copper sources if you are facing difficulties.
-
-
Base and Solvent: The choice of base and solvent is crucial for the efficiency of the coupling.
-
Solution: Strong bases like K₂CO₃ or K₃PO₄ are typically used. The solvent should be a high-boiling polar aprotic solvent such as DMF, DMSO, or dioxane.
-
Nickel-Catalyzed Synthesis
Question 4: I'm trying to use a nickel catalyst for the coupling of 4-chloro-1H-pyrazole with (2-fluorophenyl)magnesium bromide, but the reaction is inconsistent and I suspect catalyst deactivation. What are the common causes?
Answer:
Nickel catalysts are a cost-effective alternative to palladium but can be more sensitive.
-
Catalyst Oxidation: Ni(0) is the active catalytic species and is highly sensitive to oxygen.
-
Solution: As with palladium, rigorous exclusion of air is critical. All reagents and solvents must be deoxygenated, and the reaction must be performed under a strict inert atmosphere.
-
-
Formation of Off-Cycle Ni(I) Species: The formation of stable Ni(I) species can take the catalyst out of the catalytic cycle.
-
Solution: The choice of ligand can help to prevent the formation of these off-cycle species. Bulky phosphine or N-heterocyclic carbene (NHC) ligands can stabilize the Ni(0) state and promote the desired catalytic turnover.[10]
-
-
Homocoupling: Nickel can readily catalyze the homocoupling of the Grignard reagent.
-
Solution: Slow addition of the Grignard reagent to the reaction mixture can help to minimize its concentration and thus reduce the rate of homocoupling.
-
Metal-Free Synthesis
Question 5: I'm attempting a metal-free, base-mediated reaction between a pyrazoline precursor and an oxidizing agent to form the aromatic pyrazole, but the reaction is messy and the yield is low. What are some key parameters to control?
Answer:
Metal-free methods are attractive from a sustainability perspective but often require careful optimization.
-
Oxidizing Agent: The choice and stoichiometry of the oxidizing agent are critical.
-
Solution: Common oxidizing agents for this transformation include manganese dioxide (MnO₂), iodine, or even air/oxygen. The reactivity can be highly dependent on the solvent. For example, MnO₂ can lead to different products depending on whether a polar (like DMSO) or non-polar (like hexane) solvent is used.[11]
-
-
Reaction Temperature: The temperature can significantly influence the reaction rate and the formation of byproducts.
-
Solution: A careful optimization of the reaction temperature is necessary. In some cases, simply tuning the temperature can lead to divergent synthetic outcomes.
-
-
Regioselectivity in Cycloaddition Precursors: If your metal-free approach involves a cycloaddition to form the pyrazole ring, regioselectivity can be a major issue.
-
Solution: The regiochemical outcome is often dictated by the electronic and steric properties of the substituents on your starting materials. Careful design of the precursors is key to achieving the desired 3,4-disubstituted pyrazole.
-
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is best for the synthesis of this compound on a large scale?
A1: For large-scale synthesis, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are generally the most robust and well-understood. They offer a good balance of reactivity, functional group tolerance, and scalability. While nickel is a cheaper alternative, its sensitivity can make process control more challenging. Copper-catalyzed reactions may require higher temperatures and longer reaction times, which can be less ideal for large-scale production.
Q2: Are there any specific safety precautions I should take when working with these catalytic systems?
A2: Yes. Many of the phosphine ligands used in palladium and nickel catalysis are air-sensitive and potentially toxic. They should be handled in a fume hood or glovebox. Pyrophoric reagents like n-BuLi, which may be used in some functionalization steps, require careful handling under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Q3: How does the 2-fluoro substituent on the phenyl ring affect the choice of catalyst and reaction conditions?
A3: The electron-withdrawing nature of the fluorine atom can make the C-X bond of the corresponding aryl halide stronger and thus the oxidative addition step more challenging. This often necessitates the use of more electron-rich and bulky ligands to promote this step. Conversely, the electron-withdrawing effect can facilitate the final reductive elimination step. The fluorine atom can also influence the regioselectivity of certain reactions.
Q4: Can I use a one-pot, multi-component reaction to synthesize this compound?
A4: Multi-component reactions (MCRs) are a powerful tool for building molecular complexity in a single step. Several MCRs for the synthesis of substituted pyrazoles have been reported, some of which are metal-free. While a specific MCR for this compound may not be explicitly described, it is a promising area for exploration. The key would be to identify suitable starting materials that would lead to the desired substitution pattern with high regioselectivity.
Data Presentation: Comparison of Catalytic Systems
The following table provides a qualitative and quantitative comparison of the different catalytic systems for the synthesis of 4-arylpyrazoles.
| Catalyst System | Typical Catalyst/Ligand | Typical Base/Solvent | Temperature (°C) | Pros | Cons |
| Palladium | Pd(OAc)₂ or Pd₂(dba)₃ with SPhos, XPhos, or PPh₃ | K₃PO₄ or Cs₂CO₃ in Dioxane/H₂O or Toluene | 80-120 | High yields, broad substrate scope, well-understood mechanism | High cost of palladium and ligands, potential for heavy metal contamination |
| Copper | CuI with DMEDA or Phenanthroline | K₂CO₃ or K₃PO₄ in DMF or DMSO | 100-140 | Lower cost than palladium, good for N-arylation | Often requires higher temperatures and longer reaction times, can have lower yields with challenging substrates |
| Nickel | NiCl₂(dppp) or Ni(COD)₂ with PCy₃ or NHC ligands | NaOtBu or K₃PO₄ in Toluene or THF | 60-100 | Low cost, effective for aryl chlorides | Sensitive to air and moisture, can promote homocoupling |
| Metal-Free | Iodine, or base-mediated oxidation | Varies (e.g., NaHCO₃, Cs₂CO₃) in various solvents | Varies widely | Avoids heavy metal contamination, often uses inexpensive reagents | Can suffer from poor regioselectivity, may require harsh conditions or strong oxidants |
Experimental Protocols
The following are representative protocols that can be adapted for the synthesis of this compound. Note: These are general procedures and may require optimization for your specific substrates and setup.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of halo-pyrazoles.[5][6]
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the 4-bromo-1H-pyrazole (1.0 mmol, 1.0 equiv), (2-fluorophenyl)boronic acid (1.2 mmol, 1.2 equiv), and Cs₂CO₃ (2.5 mmol, 2.5 equiv) to an oven-dried reaction vial equipped with a stir bar.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the vial.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the vial.
-
Reaction: Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed N-Arylation (Chan-Lam type)
This protocol is based on general methods for the copper-catalyzed N-arylation of azoles.[3][8][9]
-
Reagent Preparation: To a reaction tube, add 1H-pyrazole (1.0 mmol, 1.0 equiv), 1-bromo-2-fluorobenzene (1.2 mmol, 1.2 equiv), CuI (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Ligand Addition: Add N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%).
-
Solvent Addition: Add anhydrous dioxane (2 mL).
-
Reaction: Seal the tube and heat the mixture to 110 °C in an oil bath for 24-48 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash chromatography.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in cross-coupling reactions.
Decision Tree for Catalyst Selection
Caption: A simplified decision tree for selecting a catalyst based on the aryl halide.
References
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J Org Chem. 2012 Sep 7;77(17):7659-64.
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Bioorg Med Chem. 2021 May 1;37:116111.
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Organometallics. 2017, 36, 19, 3619–3632.
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J Org Chem. 2004 Aug 27;69(17):5578-87.
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Org Biomol Chem. 2020 May 6;18(17):3303-3307.
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Molecules. 2023 Aug 12;28(16):6004.
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Org Lett. 2009 Aug 6;11(15):3362-5.
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J. Chin. Chem. Soc. 2014, 61, 703-708.
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J. Org. Chem. 2004, 69, 17, 5578–5587.
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Synthesis. 2024; 56(17): 3555-3574.
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Molecules. 2019 Apr 5;24(7):1389.
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J. Fluorine Chem. 2015, 179, 102-106.
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Molecules. 2023 Sep 5;28(18):6523.
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J Org Chem. 2019 May 17;84(10):6508-6515.
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Chemistry. 2021 Aug 2;27(43):11025-11049.
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Organic Chemistry Portal.
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Beilstein J Org Chem. 2011 Jan 14;7:58-75.
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Coord Chem Rev. 2020, 414, 213289.
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Eur J Org Chem. 2014, 2014, 3355-3363.
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Org. Biomol. Chem., 2021,19, 4174-4182.
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Orient J Chem. 2016, 32, 439-444.
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Front. Chem. 2022, 10, 1054109.
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Lett Org Chem. 2009, 6, 577-581.
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J. Org. Chem. 2019, 84, 10, 6508–6515.
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Validation & Comparative
A Researcher's Comparative Guide to Validating the Biological Target of 4-(2-Fluorophenyl)-1H-pyrazole
In the landscape of drug discovery, the identification of a bioactive small molecule like 4-(2-fluorophenyl)-1H-pyrazole is a critical first step. However, true progress hinges on the rigorous validation of its biological target. This process is a crucial "filter" in the development pipeline, designed to eliminate false positives and ensure that the observed therapeutic effects are driven by the intended molecular interaction.[1] This guide provides a comparative analysis of modern experimental strategies to confidently identify and validate the protein target of this pyrazole-based compound, synthesizing technical protocols with the strategic insights needed for successful drug development.
The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4] For instance, related pyrazole compounds have been identified as inhibitors of p38 MAP kinase and androgen receptor antagonists.[5][6] Given this chemical precedent, a compound like this compound could interact with a host of potential targets. Therefore, a multi-pronged validation approach is not just recommended; it is essential.
This guide will navigate through a logical progression of experiments, from establishing direct physical binding to confirming functional relevance in a cellular context.
Pillar 1: Confirming Direct Target Engagement in a Cellular Environment
The primary and most critical question is: does the compound engage a target within the complex milieu of a living cell? While in vitro assays with purified proteins are valuable, they can sometimes be misleading. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique to confirm target engagement in a more physiologically relevant setting.[7][8][9]
Cellular Thermal Shift Assay (CETSA)
CETSA operates on the principle of ligand-induced thermal stabilization. When a small molecule binds to its target protein, it generally increases the protein's resistance to heat-induced unfolding and aggregation.[7][9] By heating cell lysates or intact cells to various temperatures, one can quantify the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve to a higher temperature in the presence of the compound is strong evidence of direct binding.[8]
Experimental Causality : Why start with CETSA? It provides a direct, biophysical readout of target engagement inside the cell, bridging the gap between biochemical assays and cellular phenotypes.[10] A positive result here builds high confidence that the compound reaches and binds its intended target in its native environment.
Comparative Methodologies for Target Engagement
| Method | Principle | Advantages | Limitations | Typical Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[7][9] | In-cell/in-tissue format, label-free, applicable to many target classes.[11][12] | Requires a specific antibody for detection (Western Blot), throughput can be limited. | Thermal melt curves showing a shift in melting temperature (Tm). |
| Surface Plasmon Resonance (SPR) | Immobilized target protein binds to the compound in a flow cell, changing the refractive index. | Real-time kinetics (ka, kd), high sensitivity, label-free.[1] | Requires purified protein, potential for artifacts from protein immobilization. | Sensorgrams to determine binding affinity (KD).[1] |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon direct titration of the compound into a solution of purified protein. | Gold standard for thermodynamics (ΔH, ΔS), provides stoichiometry of binding.[1] | Requires large amounts of pure protein, lower throughput. | Thermograms to determine binding affinity (KD) and stoichiometry.[1] |
Pillar 2: Unbiased Identification of the Molecular Target
If the target of this compound is unknown, unbiased approaches are necessary. These methods aim to identify the protein(s) that physically interact with the compound without prior assumptions.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a cornerstone technique for identifying protein-protein or drug-protein interactions.[13][14] The strategy involves immobilizing a derivatized version of this compound (e.g., linked to beads) to serve as "bait." This bait is incubated with a cell lysate, and proteins that bind to it are "pulled down," separated from non-binders, and subsequently identified by mass spectrometry.[15][16]
Trustworthiness through Controls : The self-validating nature of AP-MS comes from rigorous controls. A critical control is to use beads without the compound or with an inactive structural analog. True binding partners will be significantly enriched in the experimental sample compared to the control, allowing for statistical validation of the hits.[17] This unbiased approach can uncover novel targets and also reveal potential off-targets.[13][14]
Workflow for AP-MS Target Identification
Caption: High-level workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Pillar 3: Genetic Validation of Target Functionality
Confirming that a compound binds to a protein is only half the battle. The ultimate goal is to prove that this binding event is responsible for the observed cellular phenotype (e.g., cell death, inhibition of signaling). Modern gene-editing technologies, particularly CRISPR-Cas9, are invaluable for this purpose.[18][][20]
CRISPR-Cas9 Knockout/Knock-in Studies
CRISPR-Cas9 allows for the precise and permanent editing of a cell's genome.[][21] To validate a putative target, one can use CRISPR to knock out the gene encoding the protein. If this compound acts by inhibiting this target, then cells lacking the target should become resistant to the compound's effects.
The Logic of Genetic Validation : This approach provides a powerful logical test.
-
Hypothesis: Compound A inhibits Protein X, leading to cell death.
-
Experiment: Create cells where the gene for Protein X is knocked out (KO).
-
Prediction: The KO cells, lacking the target, should be insensitive to Compound A compared to normal (wild-type) cells.
This genetic approach de-risks a project by ensuring that the on-target activity is the primary driver of the desired pharmacology.[18][22]
Comparative Overview of Validation Strategies
| Strategy | Core Question Answered | Key Experiment(s) | Strengths | Considerations |
| Target Engagement | Does the compound bind its target in cells? | CETSA, NanoBRET | Direct biophysical evidence in a physiological context.[10] | Does not prove functional consequence of binding. |
| Unbiased ID | What proteins does the compound bind to? | AP-MS, Photoaffinity Labeling | Hypothesis-free, discovers novel targets and off-targets.[13][14] | Can generate false positives; requires chemical modification of the compound.[16] |
| Genetic Validation | Is the target required for the compound's activity? | CRISPR-Cas9 KO, siRNA/shRNA | Provides causal link between target and phenotype.[18][20] | Genetic compensation can occur; may not be feasible in all model systems. |
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol outlines a standard CETSA experiment to verify the engagement of this compound with a hypothesized target protein.
-
Cell Culture and Treatment:
-
Culture cells of interest to ~80% confluency.
-
Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound for 1-2 hours under normal culture conditions.
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., range from 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature. A non-heated sample (RT) serves as a control.[7]
-
-
Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated aggregates (pellet).
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant.
-
Quantify the total protein concentration in each sample.
-
Analyze equal amounts of total protein by SDS-PAGE and Western Blot using a specific antibody against the putative target protein.
-
-
Data Interpretation:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein relative to the non-heated control against the temperature for both vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.
-
Logical Flow of Target Validation
Caption: A logical workflow from initial hit to a fully validated biological target.
Conclusion
Validating the biological target of a novel compound like this compound is a multi-faceted endeavor that requires an orthogonal series of experiments. There is no single "magic bullet" experiment. Confidence is built by layering evidence from distinct but complementary methods. Starting with in-cell target engagement assays like CETSA confirms the compound's ability to reach its target in a native setting. This can be followed by unbiased methods like AP-MS to identify the target if unknown, and finally, genetic approaches such as CRISPR-Cas9 to unequivocally link target engagement with the compound's functional effect.[18] By following this rigorous, self-validating path, researchers can significantly increase the probability of success in the long and arduous journey of drug development.
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The Pyrazole Scaffold: A Comparative Analysis of 4-(2-fluorophenyl)-1H-pyrazole in the Landscape of Kinase Inhibitors
A Technical Guide for Researchers in Drug Discovery
In the intricate world of signal transduction, protein kinases stand as central regulators, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of many potent and selective kinase inhibitors.[1][2] This guide provides a comparative analysis of 4-(2-fluorophenyl)-1H-pyrazole, a representative of this chemical class, against established kinase inhibitors, offering insights into its potential therapeutic applications and the experimental workflows used for its evaluation.
The Kinase Conundrum: A Target-Rich Environment
Protein kinases catalyze the transfer of a phosphate group from ATP to serine, threonine, or tyrosine residues on substrate proteins, a process known as phosphorylation. This seemingly simple modification acts as a molecular switch, modulating protein activity, localization, and stability. The human kinome comprises over 500 kinases, many of which are implicated in oncogenic signaling pathways. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy.[3]
Caption: A simplified signaling pathway illustrating the role of kinases in cell regulation.
The Pyrazole Advantage: A Privileged Scaffold
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its chemical properties, including its ability to act as both a hydrogen bond donor and acceptor, make it an ideal scaffold for interacting with the ATP-binding pocket of kinases.[1] Numerous pyrazole derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties.[4][5]
The subject of this guide, this compound, represents a core structure that can be further derivatized to enhance potency and selectivity for specific kinase targets. The fluorine substitution on the phenyl ring can modulate the electronic properties and metabolic stability of the compound.
Comparative Analysis: this compound Derivatives vs. Known Kinase Inhibitors
| Kinase Inhibitor | Core Scaffold | Key Kinase Targets | IC50 Values | Therapeutic Area |
| Hypothetical this compound Derivative | Pyrazole | Varies (e.g., JAKs, Aurora Kinases, CDKs) | Varies | Cancer, Inflammation |
| Crizotinib | Pyrazole | ALK, ROS1, c-MET | ~2-20 nM | Non-Small Cell Lung Cancer |
| Ruxolitinib | Pyrazole | JAK1, JAK2 | ~3 nM | Myelofibrosis, Polycythemia Vera |
| Erdafitinib | Pyrazole | FGFR1-4 | ~1-3 nM | Bladder Cancer |
| AT9283 | Pyrazol-4-yl urea | Aurora A, Aurora B, JAK2, Abl (T315I) | ~3-30 nM | Investigational (Cancer) |
| Afuresertib | Pyrazole | Akt1/2/3 | ~0.02-2.6 nM | Investigational (Cancer) |
IC50 values are approximate and can vary depending on the assay conditions.
The data clearly indicates that pyrazole-based inhibitors can achieve high potency against a range of kinase targets. The specific substitutions on the pyrazole ring and appended functional groups are critical for determining the kinase selectivity and overall pharmacological profile of the compound.[7][8] For instance, the addition of a urea moiety to the pyrazole scaffold in AT9283 leads to potent inhibition of Aurora kinases.[9]
Mechanism of Action: Competitive ATP Inhibition
The majority of pyrazole-based kinase inhibitors function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding and thereby blocking the phosphorylation of downstream substrates.
Caption: Mechanism of ATP-competitive inhibition by a pyrazole derivative.
The specific interactions between the pyrazole inhibitor and the amino acid residues within the ATP-binding pocket, particularly the hinge region, are crucial for its inhibitory activity.[1]
Experimental Evaluation: A Step-by-Step Approach
Evaluating the potential of a novel compound like a this compound derivative as a kinase inhibitor involves a series of well-defined experimental workflows.
In Vitro Kinase Inhibition Assay
This is the primary assay to determine the potency of a compound against a specific kinase.
Protocol:
-
Reagents and Materials: Recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, test compound (e.g., this compound derivative), detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a microplate, add the kinase, substrate, and test compound to the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at the optimal temperature for a defined period. e. Stop the reaction and add the detection reagent. f. Measure the signal (luminescence or fluorescence) which is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Assays for Anticancer Activity
To assess the effect of the compound on cancer cells, various cell-based assays are employed.
Protocol (MTT Assay for Cell Viability):
-
Cell Culture: Culture cancer cell lines of interest in appropriate media.
-
Treatment: Seed cells in a 96-well plate and treat with serial dilutions of the test compound.
-
Incubation: Incubate the cells for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Numerous studies have demonstrated the potent cytotoxicity of pyrazole derivatives against various cancer cell lines.[10][11][12]
Future Directions and Conclusion
The this compound scaffold holds significant promise as a foundation for the development of novel kinase inhibitors. Its versatility allows for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on:
-
Synthesis and screening of a focused library of this compound derivatives against a broad panel of kinases.
-
Structure-activity relationship (SAR) studies to identify key structural features for potent and selective inhibition of specific kinases.[7]
-
In vivo efficacy studies in animal models of cancer and inflammatory diseases.
-
Pharmacokinetic and toxicological profiling to assess the drug-like properties of lead compounds.
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Zheng, Y. G., Wang, J. A., Meng, L., Pei, X., Zhang, L., An, L., Li, C. L., & Miao, Y. L. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. Bioorganic & medicinal chemistry, 30, 115935. [Link]
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Li, X., He, Y., & Zhang, H. (2017). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS medicinal chemistry letters, 7(10), 950–955. [Link]
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MDPI. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved from [Link]
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Al-Ostath, A., Al-Assar, F. M., & El-Sabbagh, O. I. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules (Basel, Switzerland), 27(19), 6296. [Link]
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El-Gamal, M. I., & Oh, C. H. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules (Basel, Switzerland), 27(1), 330. [Link]
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ResearchGate. (n.d.). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. Retrieved from [Link]
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El-Gamal, M. I., & Oh, C. H. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules (Basel, Switzerland), 27(1), 330. [Link]
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Sławiński, J., & Szafrański, K. (2022). Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. Bioorganic & medicinal chemistry, 64, 116766. [Link]
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Goldstein, D. M., Alfredson, T., Bertrand, J., Biju, P., Boinay, P., Bordas, V., Brehmer, D., Bua, J., Bury, M. J., Chen, J., Currie, K. S., Dalrymple, S. A., de la Torre, K., Doman, T., Douglass, J., Earnshaw, D. L., Edwards, M., Geng, L., He, Y., … Zecic, H. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of medicinal chemistry, 49(5), 1562–1575. [Link]
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Brown, J. A., Aral, J., Block, M. H., Bohnert, T., Brooijmans, N., Caspers, N., Chen, Y., Collins, B. J., Cee, V. J., Crosby, R. M., Doty, J. L., Dowling, M. S., Du, X., Dullea, R. G., Efremov, I. V., El-Kattan, A., Fan, P., Feng, Y., Gfloer, S., … Wishart, N. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of medicinal chemistry, 50(23), 5747–5757. [Link]
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Maccioni, E., Al-Harthy, S., Al-Mughairi, M. S., Al-Farsi, A., Al-Harrasi, A., & Al-Hajri, A. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules (Basel, Switzerland), 29(10), 2269. [Link]
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ResearchGate. (n.d.). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. Retrieved from [Link]
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ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, characterization, antioxidant, and anticancer studies of 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][7][10][13]triazolo[3,4-b][8][10][13]thiadiazole in HepG2 cell lines. Retrieved from [Link]
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The 4-(2-Fluorophenyl)-1H-Pyrazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The 4-(2-fluorophenyl)-1H-pyrazole moiety has emerged as a privileged scaffold in modern medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities. Its unique electronic properties and conformational flexibility have enabled the development of potent and selective inhibitors for various enzymes and receptors implicated in a range of pathologies, from inflammatory disorders to cancer. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this compound derivatives across different biological targets, supported by experimental data and detailed protocols to aid researchers in the rational design of novel therapeutics.
The this compound Core: A Foundation for Potency and Selectivity
The core structure, characterized by a pyrazole ring substituted with a 2-fluorophenyl group at the 4-position, offers several key advantages in drug design. The pyrazole ring itself is a bioisostere of other aromatic systems and can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets. The fluorine atom on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also participate in favorable orthogonal multipolar interactions with protein residues.
This guide will explore the SAR of this versatile scaffold in the context of three major classes of biological targets: p38 MAP Kinase, the Androgen Receptor, and its broader applications as an anticancer agent.
Targeting Inflammatory Cascades: this compound Derivatives as p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a critical mediator of the inflammatory response, and its inhibition has been a key strategy for the treatment of autoimmune diseases and other inflammatory conditions. The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective p38 MAP kinase inhibitors.
Key Structural Features and SAR Insights
Structure-activity relationship studies have revealed several key determinants for potent p38 MAP kinase inhibition by this class of compounds. A seminal study led to the discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195) as a highly selective and orally bioavailable inhibitor.[1][2]
An X-ray crystal structure of a related analog bound to unphosphorylated p38α revealed a crucial hydrogen bond between the exocyclic amine of the inhibitor and the side chain of threonine 106 in the ATP-binding pocket.[1] This interaction is believed to be a key contributor to the high selectivity for p38 over other kinases.
Further optimization of this series focused on the substituents at the 1, 3, and 5-positions of the pyrazole ring. The presence of a 4-fluorophenyl group at the 1-position was found to be favorable for activity. Modifications at the 3-position, particularly the introduction of a benzoyl moiety with a 2,3-dihydroxypropoxy group, significantly enhanced both potency and pharmacokinetic properties, leading to excellent oral bioavailability.[1]
Comparative Analysis of p38 MAP Kinase Inhibitors
| Compound ID | R1 Substituent (at N1) | R3 Substituent | R5 Substituent | p38α IC50 (nM) | Key SAR Observations |
| Lead Compound | 4-Fluorophenyl | Phenyl | Amino | Moderate | Initial hit from high-throughput screening. |
| RO3201195 | 4-Fluorophenyl | 3-(2,3-dihydroxypropoxy)benzoyl | Amino | Potent | The 2,3-dihydroxypropoxy group enhances solubility and oral bioavailability.[1] |
| Analog A | Phenyl | Phenyl | Amino | Less Potent | Lack of fluorine on the N1-phenyl group reduces potency. |
| Analog B | 4-Fluorophenyl | 3-Methoxybenzoyl | Amino | Moderately Potent | Demonstrates the importance of the dihydroxypropoxy moiety for optimal activity. |
Experimental Protocol: Synthesis of a this compound Analog
A general synthetic route to this compound derivatives involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent. The following is a representative protocol for the synthesis of a key intermediate.
Synthesis of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
-
Step 1: Hydrazone Formation. To a solution of 4-fluorophenylhydrazine hydrochloride (2.0 eq) in ethanol, triethylamine (2.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes. 4-Methoxyacetophenone (1.0 eq) is then added, followed by a catalytic amount of acetic acid. The reaction mixture is heated to reflux for 2-4 hours. After cooling, the solvent is evaporated, and the residue is purified to yield the corresponding hydrazone.
-
Step 2: Vilsmeier-Haack Cyclization. The hydrazone from Step 1 is dissolved in a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) at 0°C. The reaction is stirred at room temperature for 12-16 hours. The mixture is then poured onto ice and neutralized with a sodium hydroxide solution. The resulting precipitate is filtered, washed with water, and dried to afford 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
Experimental Protocol: p38 MAP Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against p38α MAP kinase can be evaluated using a variety of biochemical assays. A common method is a filter-binding assay that measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific substrate.
-
Assay Components: Recombinant human p38α, myelin basic protein (MBP) as a substrate, [γ-³³P]ATP, and assay buffer.
-
Procedure:
-
The compounds are serially diluted in DMSO.
-
p38α and MBP are mixed in the assay buffer.
-
The compound dilutions are added to the enzyme/substrate mixture and incubated for a pre-determined time.
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction is stopped, and the mixture is transferred to a phosphocellulose filter plate.
-
The plate is washed to remove unincorporated [γ-³³P]ATP.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the data to a dose-response curve.
-
Modulating Hormonal Pathways: this compound Derivatives as Androgen Receptor Antagonists
The androgen receptor (AR) is a key driver of prostate cancer growth and progression. Antagonizing the AR is a cornerstone of prostate cancer therapy. The this compound scaffold has been successfully utilized to develop novel AR antagonists.
SAR Insights for Androgen Receptor Antagonism
A series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized and evaluated for their ability to inhibit the proliferation of prostate cancer cells and downregulate the expression of the AR target gene, prostate-specific antigen (PSA).[3]
The SAR studies revealed that:
-
N1-Substitution: Small alkyl groups, such as methyl, at the N1 position of the pyrazole ring are well-tolerated.
-
C5-Linker and Aryl Group: A methylene linker at the C5 position connecting to an aniline moiety is a crucial structural feature. Substitutions on this terminal aniline ring significantly impact activity. Compound 10e from the cited study, which features a 4-fluoroaniline group, demonstrated potent antiproliferative activity against LNCaP prostate cancer cells and a significant reduction in PSA levels.[3]
Comparative Analysis of Androgen Receptor Antagonists
| Compound ID | N1 Substituent | C5-Methylene-Aryl Group | LNCaP IC50 (µM) | PSA Downregulation (%) | Key SAR Observations |
| Lead (T3) | H | (4-aminophenyl)methyl | >50 | - | Starting point for optimization. |
| 10e | Methyl | (4-fluorophenyl)methylamino | 18 | 46 | The 4-fluoro substitution on the terminal aniline enhances activity.[3] |
| Analog C | Methyl | (phenyl)methylamino | >50 | - | Lack of substitution on the terminal aniline is detrimental to activity. |
| Analog D | Ethyl | (4-fluorophenyl)methylamino | 25 | 35 | A slightly larger alkyl group at N1 is tolerated but less optimal than methyl. |
Experimental Protocol: Synthesis of a 3-(4-Fluorophenyl)-1H-pyrazole AR Antagonist
The synthesis of these AR antagonists typically involves the construction of the substituted pyrazole core followed by functionalization at the C5 position.
Synthesis of 4-fluoro-N-((3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methyl)aniline (Compound 10e)
-
Step 1: Pyrazole Carboxaldehyde Synthesis. 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbaldehyde is synthesized via a multi-step route starting from 4-fluoroacetophenone and methylhydrazine.
-
Step 2: Reductive Amination. The pyrazole carboxaldehyde is then reacted with 4-fluoroaniline in the presence of a reducing agent, such as sodium triacetoxyborohydride, in a suitable solvent like dichloromethane to yield the final product.
Experimental Protocol: Androgen Receptor Activity Assays
Cell Proliferation Assay (MTT Assay):
-
Cell Lines: LNCaP (androgen-sensitive) and PC-3 (androgen-insensitive) prostate cancer cells.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with various concentrations of the test compounds.
-
After 72 hours of incubation, MTT solution is added to each well.
-
The formazan crystals are dissolved in a solubilization buffer.
-
The absorbance is measured at a specific wavelength to determine cell viability.
-
IC50 values are calculated.
-
PSA Expression Assay (Western Blot or ELISA):
-
Cell Line: LNCaP cells.
-
Procedure:
-
LNCaP cells are treated with the test compounds for a specified period.
-
Cell lysates are collected and protein concentration is determined.
-
For Western blotting, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against PSA and a loading control.
-
For ELISA, a commercially available kit is used to quantify PSA levels in the cell culture supernatant or lysate.
-
Broadening the Horizon: 4-(2-Fluorophenyl)-1H-Pyrazoles as Anticancer Agents
Beyond specific targets like p38 and AR, the 4-phenyl-1H-pyrazole scaffold has demonstrated broader anticancer activities against various cancer cell lines.[4][5] The mechanism of action for many of these derivatives is often multifactorial, involving the inhibition of various kinases or other cellular processes.
General SAR Observations in Anticancer Activity
While a unified SAR for broad-spectrum anticancer activity is challenging to define, several trends have been observed:
-
Substitution on the N1-Phenyl Ring: The presence and position of substituents on the N1-phenyl ring can significantly influence cytotoxicity.
-
Substitution at the C3 and C5 Positions: A wide variety of substituents at these positions have been explored, leading to compounds with potent antiproliferative effects. The specific nature of these substituents often dictates the specific cellular targets.
-
Hybrid Molecules: Incorporating other pharmacophores, such as chalcones or benzimidazoles, onto the pyrazole scaffold has yielded hybrid molecules with enhanced anticancer activity.
Comparative Cytotoxicity Data
| Compound Class | Key Structural Features | Cancer Cell Lines | IC50 Range (µM) | Putative Mechanism of Action |
| Pyrazole-Chalcone Hybrids | Chalcone moiety at C4 | MCF-7, HeLa | 4.94 - 15.43 | Varies, potential for tubulin polymerization inhibition or kinase inhibition.[6] |
| Pyrazole-Benzimidazole Hybrids | Benzimidazole at C3 or C5 | Pancreatic cancer cells | 30.9 - 32.8 | Often target kinases or DNA. |
| Fused Pyrazoles | Pyrazole ring fused with another heterocyclic system | Various | Low nanomolar to micromolar | Often potent kinase inhibitors. |
Experimental Workflow: From Synthesis to Anticancer Evaluation
Conclusion and Future Directions
The this compound scaffold has unequivocally demonstrated its value as a versatile platform for the development of targeted therapies. The comparative analysis presented in this guide highlights the nuanced structure-activity relationships that govern the interaction of these derivatives with different biological targets. For researchers and drug development professionals, a deep understanding of these SAR trends is paramount for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
Future research in this area will likely focus on:
-
Exploring Novel Substitutions: The untapped chemical space around the pyrazole core remains vast, offering opportunities for the discovery of compounds with novel mechanisms of action.
-
Multi-Targeted Agents: The inherent flexibility of the scaffold lends itself to the design of dual or multi-targeted inhibitors, which may offer advantages in complex diseases like cancer.
-
Advanced Drug Delivery: Formulation strategies to enhance the solubility and bioavailability of promising lead compounds will be crucial for their clinical translation.
By leveraging the insights from past and ongoing SAR studies, the scientific community is well-positioned to unlock the full therapeutic potential of the this compound scaffold.
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Guo, G., Liu, J., Wang, G., Zhang, D., Lu, J., & Zhao, G. (2016). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Anti-cancer drugs, 27(4), 278–285. [Link]
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Goldstein, D. M., Alfredson, T., Bertrand, J., Biju, P., Boinay, P., Finochiaro, E., ... & Harris, S. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of medicinal chemistry, 49(5), 1562–1575. [Link]
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Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, J. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazole-Based Kinase Inhibitors for Oncology Research
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of pyrazole-based compounds, a promising class of molecules in oncology drug discovery. While direct experimental data for 4-(2-fluorophenyl)-1H-pyrazole is not extensively available in the public domain, this document will focus on a representative, hypothetical derivative, "PF-101" (4-(2-fluorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide), to illustrate the standard evaluation workflow. The principles and methodologies described herein are broadly applicable to novel pyrazole-based compounds targeting protein kinases.
The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The versatility of the pyrazole ring allows for substitutions that can modulate its pharmacological profile, making it a fertile ground for the development of targeted therapies.[5][6] This guide will delve into the experimental causality behind the evaluation of such compounds, providing a trustworthy and authoritative overview for researchers in the field.
Part 1: In Vitro Efficacy Assessment of PF-101
The initial evaluation of any potential anticancer compound begins with a series of in vitro assays to determine its biological activity and mechanism of action at the cellular and molecular level.
Cellular Proliferation and Cytotoxicity Assays
The primary objective is to assess the compound's ability to inhibit the growth of cancer cells. The choice of cell lines is critical and should represent the intended therapeutic target. For PF-101, a hypothetical CDK2 inhibitor, a panel of cancer cell lines with known CDK2 dependency would be appropriate.[1][7]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[1][7]
-
Compound Treatment: Prepare serial dilutions of PF-101 (and a reference compound like Doxorubicin) in culture medium.[1] Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: In Vitro Cytotoxicity of PF-101
| Cell Line | PF-101 IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 (Breast) | 8.5 | 1.2 |
| HCT116 (Colon) | 5.2 | 0.8 |
| A549 (Lung) | 12.1 | 2.5 |
| BEAS-2B (Normal) | > 50 | 15.7 |
This is illustrative data.
Target Engagement and Enzymatic Inhibition
To confirm that PF-101 acts through its intended target (CDK2), a direct enzyme inhibition assay is necessary. This provides evidence of on-target activity and helps to understand the compound's potency and selectivity.
Experimental Protocol: In Vitro Kinase Assay
-
Reaction Setup: In a kinase assay buffer, combine recombinant human CDK2/Cyclin E protein with the kinase substrate (e.g., histone H1) and ATP.
-
Inhibitor Addition: Add varying concentrations of PF-101 to the reaction mixture.
-
Kinase Reaction: Incubate the mixture at 30°C for 30 minutes to allow for phosphorylation.
-
Detection: Use a phosphospecific antibody and a detection reagent (e.g., luminescence-based) to quantify the amount of phosphorylated substrate.
-
Data Analysis: Determine the IC50 value for CDK2 inhibition.
Data Presentation: Kinase Inhibition Profile of PF-101
| Kinase | PF-101 IC50 (nM) |
| CDK2/Cyclin E | 75 |
| CDK1/Cyclin B | 850 |
| EGFR | > 10,000 |
| VEGFR-2 | > 10,000 |
This is illustrative data.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for the in vitro evaluation of a novel kinase inhibitor.
Part 2: In Vivo Efficacy Assessment of PF-101
Positive in vitro results warrant progression to in vivo studies to evaluate the compound's efficacy, pharmacokinetics (PK), and safety in a living organism. The most common model for oncology research is the tumor xenograft mouse model.[8]
Xenograft Mouse Model of Cancer
This model involves implanting human cancer cells into immunocompromised mice, allowing for the growth of a human tumor that can be used to test the efficacy of a drug.
Experimental Protocol: HCT116 Xenograft Model
-
Cell Implantation: Subcutaneously inject HCT116 cells (5 x 10^6 cells) into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (approximately 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, PF-101 at different doses, positive control).
-
Drug Administration: Administer PF-101 orally or via intraperitoneal injection daily for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Data Presentation: In Vivo Antitumor Activity of PF-101
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | - |
| PF-101 (25 mg/kg) | 825 | 45 |
| PF-101 (50 mg/kg) | 450 | 70 |
| Positive Control | 300 | 80 |
This is illustrative data.
Pharmacokinetic (PK) and Safety Assessment
Understanding the absorption, distribution, metabolism, and excretion (ADME) of PF-101 is crucial for interpreting the efficacy data and for dose optimization. This is typically done in parallel with the efficacy studies. Acute toxicity studies are also performed to determine the maximum tolerated dose (MTD).[9]
Signaling Pathway of CDK2 in Cell Cycle Progression
Caption: Simplified signaling pathway of CDK2 in the G1/S cell cycle transition.
Part 3: Comparative Analysis and Discussion
The transition from in vitro to in vivo is a critical step in drug development. A compound that is potent in vitro may not necessarily be effective in vivo due to poor pharmacokinetic properties, toxicity, or other factors.
In our hypothetical example, PF-101 demonstrated moderate single-digit micromolar cytotoxicity against cancer cell lines and potent, selective inhibition of its target kinase, CDK2, at the nanomolar level. The selectivity against other kinases like EGFR and VEGFR-2 is a positive attribute, suggesting a lower likelihood of off-target effects. The in vivo data in the HCT116 xenograft model showed a dose-dependent tumor growth inhibition, which is a strong indicator of potential therapeutic efficacy.
The discrepancy between the cellular IC50 (micromolar) and the enzymatic IC50 (nanomolar) is common and can be attributed to factors such as cell membrane permeability, intracellular drug concentration, and the presence of competing ATP within the cell.
Conclusion
The evaluation of novel pyrazole-based compounds like our illustrative PF-101 requires a systematic and logical progression from in vitro to in vivo studies. Each step provides critical data that informs the decision to advance a compound through the drug discovery pipeline. The pyrazole scaffold continues to be a valuable starting point for the design of new anticancer agents.[1][10][11] Further optimization of compounds like PF-101 would focus on improving cellular potency and optimizing pharmacokinetic properties to enhance in vivo efficacy and safety.
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A Comparative Guide to Cross-Reactivity Profiling: The Case of 4-(2-fluorophenyl)-1H-pyrazole
Introduction: The Privileged Pyrazole and the Selectivity Imperative
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of ligands for a multitude of biological targets.[1][2] Pyrazole-containing compounds have been successfully developed as anti-inflammatory, anticancer, and antimicrobial agents, among others.[3][4][5] The compound at the center of this guide, 4-(2-fluorophenyl)-1H-pyrazole (hereafter Cmpd-X ), belongs to this versatile class. Given the structural similarities of target families, particularly protein kinases, a deep and early understanding of a compound's selectivity is not just advantageous—it is critical for mitigating off-target toxicities and ensuring clinical success.[6][7]
This guide provides an in-depth, comparative framework for the cross-reactivity profiling of Cmpd-X . We will contrast its performance with a structural analog, 4-(4-fluorophenyl)-1H-pyrazole (Cmpd-Y) , to illustrate how subtle chemical modifications can dramatically alter a compound's selectivity profile. Our approach is a multi-tiered strategy designed to build a comprehensive and self-validating picture of target engagement, moving from broad, high-throughput screening to specific, cell-based validation and finally to comprehensive safety screening. This methodology is grounded in established preclinical safety evaluation principles, designed to identify undesirable pharmacodynamic properties early in the drug discovery pipeline.[8][9][10]
The Rationale: A Multi-Tiered Approach to De-risking
A single assay is insufficient to define a compound's selectivity. A robust profiling strategy integrates orthogonal methods to build confidence and provide a holistic view of a compound's interactions within the complex cellular environment. Our comparative workflow is designed to answer three fundamental questions:
-
What is the theoretical target landscape? (Biochemical Profiling)
-
Does the compound engage these targets in a live-cell context? (Cellular Target Engagement)
-
Does the compound have unintended interactions with other major protein families? (Broad Safety Screening)
This tiered approach ensures that resources are focused efficiently, with broad, cost-effective screens identifying potential areas of concern that are then investigated with more physiologically relevant and resource-intensive assays.
Caption: A multi-tiered workflow for comprehensive cross-reactivity profiling.
Tier 1: Broad Kinome Profiling (Biochemical)
Expertise & Causality: Protein kinases are a primary target class for pyrazole-based inhibitors, often by competing with ATP in the enzyme's binding pocket.[11][12] Due to the high degree of structural conservation in the ATP binding site across the human kinome, achieving selectivity is a significant challenge.[6][13] Therefore, our first step is a broad biochemical screen to map the interaction landscape of Cmpd-X and Cmpd-Y across a large panel of kinases. We selected the KINOMEscan® platform, a competition-based binding assay.[14] This method is advantageous for a primary screen because it measures the true thermodynamic dissociation constant (Kd), which is independent of ATP concentration, providing a direct measure of binding affinity.[14][15]
Comparative Data: KINOMEscan® Profiling
The compounds were screened at a concentration of 1 µM against a panel of 468 kinases. The results are expressed as "% Inhibition," where a lower value indicates stronger binding.
| Target Kinase | Kinase Family | Cmpd-X (% Inhibition @ 1µM) | Cmpd-Y (% Inhibition @ 1µM) | Comments |
| p38α (MAPK14) | CMGC | 5 | 8 | Primary Target: Both compounds show potent binding. |
| JNK1 | CMGC | 85 | 35 | Cmpd-Y shows significant off-target activity. |
| JNK2 | CMGC | 92 | 41 | Cmpd-Y shows significant off-target activity. |
| JNK3 | CMGC | 95 | 48 | Cmpd-Y shows significant off-target activity. |
| GSK3β | CMGC | 98 | 65 | Cmpd-Y shows moderate off-target activity. |
| ROCK1 | AGC | 99 | 98 | No significant interaction. |
| PKA | AGC | 100 | 100 | No significant interaction. |
| EGFR | TK | 97 | 95 | No significant interaction with tyrosine kinases. |
| SRC | TK | 96 | 99 | No significant interaction with tyrosine kinases. |
Interpretation: The biochemical data suggests that while both compounds potently bind to the intended target, p38α, their selectivity profiles diverge significantly. Cmpd-X demonstrates high selectivity, showing minimal interaction with other kinases at the tested concentration. In contrast, Cmpd-Y , with a simple positional change of the fluorine atom, exhibits significant off-target binding to JNK isoforms and moderate binding to GSK3β. This highlights the profound impact of subtle structural modifications on kinase selectivity.[13]
Tier 2: Cellular Target Engagement Validation
Expertise & Causality: A positive result in a biochemical assay does not guarantee that a compound will engage its target in the complex milieu of a living cell.[6] Factors like cell permeability and competition with high intracellular ATP concentrations can prevent a compound from binding its intended target. The Cellular Thermal Shift Assay (CETSA®) is a powerful method to confirm direct target engagement in a physiological setting.[16][17] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[18][19] By measuring the amount of soluble protein remaining after a heat challenge, we can directly observe target engagement.[20]
Caption: Ligand binding stabilizes proteins against thermal denaturation in CETSA.
Comparative Data: CETSA® Thermal Shift (ΔTm)
SK-HEP-1 human liver cancer cells were treated with 10 µM of each compound or a vehicle control (DMSO).[16] The apparent melting temperature (Tm) was determined for the primary target (p38α) and the key off-target (JNK1).
| Target Protein | Vehicle Tm (°C) | Cmpd-X Tm (°C) | Cmpd-X ΔTm (°C) | Cmpd-Y Tm (°C) | Cmpd-Y ΔTm (°C) |
| p38α | 48.5 | 56.2 | +7.7 | 55.8 | +7.3 |
| JNK1 | 51.0 | 51.3 | +0.3 | 55.1 | +4.1 |
Interpretation: The CETSA results validate the biochemical findings in a cellular context. Both Cmpd-X and Cmpd-Y demonstrate robust target engagement with p38α, inducing a significant thermal shift of over 7°C. Crucially, Cmpd-X shows no meaningful stabilization of JNK1, confirming its selectivity in-cell. In contrast, Cmpd-Y produces a notable 4.1°C shift for JNK1, verifying that the off-target liability identified in the biochemical assay translates to direct target engagement in an intact cellular system.
Tier 3: Broad Safety Pharmacology Screening
Expertise & Causality: While kinome selectivity is paramount for a kinase inhibitor, potential liabilities are not confined to this target class. Unforeseen interactions with G-protein coupled receptors (GPCRs), ion channels, or other enzymes can lead to significant safety issues.[8][9] Regulatory bodies like the FDA recommend safety pharmacology studies to investigate a compound's effect on major physiological systems.[10][21] A broad in vitro safety panel, such as the Eurofins SafetyScreen44™, serves as a cost-effective method to flag potential adverse pharmacodynamic effects early.[22][23][24] This panel assesses compound activity against 44 common off-targets.
Comparative Data: SafetyScreen44™ Panel
Compounds were screened at a concentration of 10 µM. A result is considered a "hit" if it shows >50% inhibition of ligand binding or enzyme activity.
| Target | Target Class | Cmpd-X (% Inhibition @ 10µM) | Cmpd-Y (% Inhibition @ 10µM) | Comments |
| Adenosine A1 | GPCR | 12 | 15 | No significant activity. |
| Dopamine D2 | GPCR | 8 | 5 | No significant activity. |
| GABA A | Ion Channel | -5 | 11 | No significant activity. |
| hERG | Ion Channel | 21 | 25 | No significant activity below the 50% threshold. |
| PDE4 | Enzyme | 68 | 75 | Hit: Both compounds inhibit phosphodiesterase 4. |
| PDE5 | Enzyme | 15 | 58 | Hit: Cmpd-Y shows significant inhibition of PDE5. |
| COX-1 | Enzyme | 5 | 8 | No significant activity. |
| COX-2 | Enzyme | 9 | 12 | No significant activity. |
Interpretation: The safety screen reveals an unexpected off-target liability for both compounds: inhibition of phosphodiesterase 4 (PDE4). This is a noteworthy finding, as PDE4 inhibitors have distinct pharmacological effects and could complicate the therapeutic profile. Furthermore, Cmpd-Y demonstrates an additional liability with significant inhibition of PDE5, the target of drugs like sildenafil.[12] This finding, combined with its JNK off-target activity, positions Cmpd-X as the far more selective and less complex candidate to move forward.
Protocols
Protocol 1: KINOMEscan® Radiometric Kinase Profiling
Objective: To determine the inhibitory activity of a compound against a broad panel of kinases.[25]
-
Compound Preparation: Prepare 10 mM stock solutions of Cmpd-X and Cmpd-Y in 100% DMSO. Serially dilute to the final screening concentration.
-
Assay Principle: The assay utilizes a competition binding format where the test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.[15]
-
Reaction: Combine the DNA-tagged kinase, the immobilized ligand beads, and the test compound in the reaction buffer. Incubate to allow binding to reach equilibrium.
-
Washing: Wash the beads to remove unbound kinase.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. The signal is inversely proportional to the binding affinity of the test compound.[15]
-
Data Analysis: Results are reported as percent inhibition relative to a DMSO vehicle control.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm target engagement of the compound in intact cells.[18]
-
Cell Culture: Culture SK-HEP-1 cells to ~80% confluency.
-
Compound Treatment: Treat cells with the test compound (10 µM final concentration) or DMSO vehicle for 1 hour at 37°C.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[16][18]
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Fractionation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.
-
Protein Quantification: Analyze the supernatant (soluble fraction) by Western blot or ELISA using antibodies specific for the target proteins (p38α and JNK1).
-
Data Analysis: Quantify band intensities and plot them against temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the apparent Tm. Calculate the ΔTm between the compound-treated and vehicle-treated samples.
Protocol 3: Eurofins SafetyScreen44™ Panel
Objective: To identify potential off-target interactions with a diverse panel of receptors, ion channels, and enzymes.[22]
-
Compound Submission: Provide the test compound at a concentration of 10 mM in DMSO.
-
Assay Execution: The panel consists of a series of standardized radioligand binding and enzymatic assays.[22][23]
-
Binding Assays: For receptor and ion channel targets, the assay measures the ability of the test compound (at 10 µM) to displace a specific, high-affinity radioligand from its target.
-
Enzyme Assays: For enzyme targets, the assay measures the ability of the test compound (at 10 µM) to inhibit the activity of the purified enzyme.
-
Data Analysis: The results are calculated as the percent inhibition of the control specific binding (for binding assays) or control enzyme activity (for enzyme assays). A result >50% is flagged as a significant hit.
Conclusion
This comparative guide demonstrates the critical importance of a rigorous, multi-tiered approach to cross-reactivity profiling. While biochemically similar in their potent engagement of the primary target p38α, This compound (Cmpd-X) and 4-(4-fluorophenyl)-1H-pyrazole (Cmpd-Y) possess vastly different selectivity profiles.
-
Cmpd-X emerged as a highly selective compound, with its primary off-target liability being moderate inhibition of PDE4.
-
Cmpd-Y , differing only by the position of a single fluorine atom, displayed significant off-target activity against JNK kinases and PDE5, confirmed in both biochemical and cellular assays.
The insights gained from this comprehensive workflow are invaluable. They not only allow for a more informed selection of the lead candidate (Cmpd-X ) but also provide a clear roadmap for future optimization efforts—namely, designing out the observed PDE4 activity while retaining p38α potency. By wedding biochemical breadth with cellular validation and safety screening, researchers can build a robust, self-validating data package that de-risks candidates and accelerates the path toward developing safer, more effective therapeutics.
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A Comparative Guide to Confirming the Binding Mode of 4-(2-fluorophenyl)-1H-pyrazole
For researchers, scientists, and drug development professionals, understanding precisely how a small molecule engages its biological target is paramount. This knowledge underpins all subsequent structure-activity relationship (SAR) studies and rational drug design efforts.[1][2] The pyrazole scaffold is a cornerstone of modern medicinal chemistry, with derivatives showing a wide array of pharmacological activities.[3][4][5] This guide provides an in-depth, multi-faceted strategy for rigorously confirming the binding mode of a specific pyrazole derivative, 4-(2-fluorophenyl)-1H-pyrazole, serving as a practical case study.
We will move beyond simple affinity measurements to build a comprehensive and self-validating body of evidence. The causality behind each experimental choice is explained, demonstrating how a synergistic workflow, integrating biophysical, structural, biochemical, and computational methods, leads to an unambiguous confirmation of the molecular interactions driving biological activity.
Section 1: Foundational Biophysical Analysis: Establishing and Quantifying the Interaction
Before investing in resource-intensive structural studies, it is crucial to confirm a direct, specific interaction between this compound and its purified target protein. This initial phase quantifies the thermodynamics and kinetics of binding, providing the foundational data upon which all further investigations are built.
Method 1: Isothermal Titration Calorimetry (ITC)
ITC stands as a primary technique because it directly measures the heat released or absorbed during a binding event in solution, requiring no labels or immobilization.[6][7] This allows for the determination of the complete thermodynamic profile of the interaction in a single experiment.[8][9]
Causality of Experimental Choice: ITC is the gold standard for determining binding thermodynamics.[10] It provides not just the binding affinity (KD), but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[11] This information is critical for understanding the forces driving the binding event (e.g., hydrogen bonding vs. hydrophobic effect) and for ensuring that the observed binding is occurring in the expected 1:1 ratio.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Express and purify the target protein to >95% homogeneity.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Exhaustively dialyze the protein against the final ITC buffer. Dissolve the compound in the final dialysis buffer to the desired concentration, ensuring the final DMSO concentration is identical in both the syringe and the cell to minimize heats of dilution.[11] All buffers must be degassed.[11]
-
-
Concentration Determination:
-
Accurately determine the concentrations of both the protein (e.g., via A280 or BCA assay) and the compound.
-
Choose concentrations to achieve a 'c-value' (c = [Protein] / KD) between 10 and 100 for optimal isotherm fitting.[11]
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell and the this compound solution into the titration syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, which is typically discarded from the data.
-
Execute a series of 18-25 injections (e.g., 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Control Experiment:
-
Perform an identical titration of the compound into the buffer alone to measure the heat of dilution. This will be subtracted from the primary experimental data.[8]
-
-
Data Analysis:
Table 1: Example ITC Data for Putative Target Interaction
| Compound | Target Protein Conc. (µM) | Ligand Conc. (µM) | KD (nM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound | 10 | 100 | 150 | 0.98 | -8.5 | -2.3 |
| Known Active Comparator | 10 | 100 | 50 | 1.01 | -9.2 | -3.1 |
| Inactive Pyrazole Analog | 10 | 100 | > 50,000 | - | No Binding | No Binding |
Method 2: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free optical technique that provides real-time data on biomolecular interactions.[13] It is highly complementary to ITC, offering deep insights into the kinetics of the binding event.
Causality of Experimental Choice: While ITC provides the 'how strong' (thermodynamics), SPR provides the 'how fast' and 'how long' (kinetics). It measures the association rate (kon) and dissociation rate (koff), from which the affinity (KD) can also be calculated (KD = koff / kon).[14][15] This kinetic profile is crucial in drug discovery, as a compound's residence time (related to koff) can be more predictive of in vivo efficacy than affinity alone.[14]
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation & Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Immobilize the target protein to the surface via amine coupling to achieve a target response level (e.g., 10,000 RU).
-
Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.
-
-
Analyte Preparation:
-
Prepare a dilution series of this compound in the running buffer (e.g., HBS-EP+ with 1% DMSO). Include a buffer-only blank.
-
-
Binding Analysis:
-
Inject the compound dilutions over the protein and reference flow cells at a constant flow rate.
-
Monitor the association phase during injection and the dissociation phase during the subsequent buffer flow.
-
Perform a regeneration step between cycles if necessary to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active cell data to correct for bulk refractive index changes.
-
Subtract the buffer-only blank injection (double referencing).
-
Globally fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.[15][16]
-
Table 2: Example SPR Kinetic Data
| Compound | kon (105 M-1s-1) | koff (10-3 s-1) | KD (nM) |
| This compound | 2.5 | 3.75 | 150 |
| Known Active Comparator | 5.0 | 2.5 | 50 |
Section 2: High-Resolution Structural Determination: Visualizing the Binding Mode
With a confirmed and quantified interaction, the next step is to obtain a high-resolution three-dimensional structure of the protein-ligand complex. This is the most definitive way to determine the binding mode.
Method 3: X-Ray Crystallography
X-ray crystallography is considered the 'gold standard' for visualizing molecular interactions at atomic resolution.[17] It provides a static, detailed snapshot of the ligand's binding pose, conformation, and its specific interactions with amino acid residues in the binding pocket.[1][18] For pyrazole-based inhibitors, this technique has been successfully used to elucidate binding modes and guide optimization.[19][20][21]
Causality of Experimental Choice: There is no substitute for seeing the interaction. A high-resolution crystal structure provides irrefutable evidence of the binding mode. It allows for the precise measurement of bond lengths, angles, and intermolecular contacts, revealing the key hydrogen bonds, hydrophobic interactions, and other forces that anchor the ligand. This structural information is the foundation for all future structure-based drug design.[1]
Experimental Protocol: X-Ray Crystallography
-
Protein-Ligand Complex Formation:
-
Concentrate the purified target protein to a high concentration (e.g., 5-10 mg/mL).
-
Incubate the protein with a 3-5 fold molar excess of this compound to ensure saturation of the binding sites.
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using high-throughput robotic screening (e.g., sitting or hanging drop vapor diffusion).
-
Optimize initial "hit" conditions to produce single, diffraction-quality crystals.
-
-
Data Collection:
-
Cryo-protect the crystal and flash-cool it in liquid nitrogen.[18]
-
Collect a full diffraction dataset using a synchrotron X-ray source.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the space group and unit cell parameters.
-
Solve the structure using molecular replacement with a known structure of the target protein (apo form).
-
Build the model of this compound into the resulting electron density map.
-
Perform iterative cycles of refinement to minimize the difference between the observed and calculated structure factors, resulting in a final, validated atomic model.[18]
-
Section 3: Orthogonal Validation of Key Interactions
A crystal structure provides a powerful hypothesis of the key interactions. However, it is a static picture of the lowest energy state in a crystal lattice. It is crucial to validate that these same interactions are functionally important in solution.
Method 4: Site-Directed Mutagenesis
This biochemical technique directly tests the functional importance of individual amino acid residues identified in the crystal structure.[22] By mutating a residue hypothesized to interact with the ligand and observing a subsequent loss in binding affinity, one can confirm the residue's role in the interaction.[23][24]
Causality of Experimental Choice: Site-directed mutagenesis provides a direct causal link between a specific residue and ligand binding. If the crystal structure shows a critical hydrogen bond between the pyrazole N-H and a specific aspartate residue, mutating that aspartate to an alanine should significantly weaken or abolish binding. This functional validation confirms that the interactions observed in the crystal are not artifacts and are energetically significant for binding in solution.[25]
Experimental Protocol: Site-Directed Mutagenesis with Affinity Measurement
-
Mutant Design:
-
Based on the crystal structure, identify key interacting residues (e.g., hydrogen bond donors/acceptors, residues forming key hydrophobic contacts).
-
Design primers to introduce point mutations (e.g., Asp -> Ala to remove an H-bond, Trp -> Ala to remove a hydrophobic interaction).
-
-
Mutagenesis and Protein Expression:
-
Generate the mutant plasmid using a commercial site-directed mutagenesis kit.
-
Sequence the entire gene to confirm the desired mutation and the absence of off-target mutations.
-
Express and purify the mutant protein using the same protocol as the wild-type (WT) protein.
-
-
Affinity Re-assessment:
-
Using either ITC or SPR, measure the binding affinity of this compound to each mutant protein.
-
-
Data Analysis:
-
Compare the KD values of the mutants to the WT. A significant increase (>10-fold) in KD for a given mutant confirms the importance of that residue for binding.
-
Table 3: Example Site-Directed Mutagenesis Results
| Protein Variant | Hypothesized Interaction with Ligand | KD (nM) | Fold-Change vs. WT | Conclusion |
| Wild-Type | - | 150 | - | Baseline |
| D145A | H-bond with pyrazole N-H | 25,000 | 167x | Critical for binding |
| F82A | π-stacking with fluorophenyl ring | 3,000 | 20x | Important for binding |
| K12A | Distant, non-interacting residue | 180 | 1.2x | Not involved in binding |
Method 5: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying protein-ligand interactions in solution at atomic resolution.[26][27] It can confirm the binding site and ligand orientation in a more physiologically relevant state than a crystal.
Causality of Experimental Choice: NMR provides a crucial solution-phase confirmation of the structural data. Chemical Shift Perturbation (CSP) or "chemical shift mapping" experiments can identify which residues of the protein are affected by ligand binding, confirming the location of the binding site.[28] Saturation Transfer Difference (STD) NMR is a ligand-observed experiment that identifies which protons on the ligand are in close proximity to the protein, confirming the ligand's binding epitope.[29] This dual approach provides strong, independent validation of the binding mode observed in the crystal structure.
Section 4: Computational Modeling: Prediction and Rationalization
Computational methods are integrated throughout the drug discovery process to predict, rationalize, and guide experimental work.[30]
Method 6: Molecular Docking and Molecular Dynamics (MD)
Molecular docking algorithms predict the preferred binding pose of a ligand within a protein's active site.[31][32] Molecular dynamics simulations then take this static pose and simulate the movements of every atom over time, assessing the stability of the protein-ligand complex and revealing dynamic interactions.[30]
Causality of Experimental Choice: While not a substitute for experimental data, computational modeling is an invaluable complementary tool. An initial docking prediction can help guide the interpretation of early SAR data before a crystal structure is available. More importantly, after a structure is solved, comparing the experimental pose with the computationally predicted lowest-energy pose serves as a cross-validation. MD simulations can then be used to rationalize the functional consequences of site-directed mutagenesis data by observing how the stability of key interactions changes in silico.
Synthesis and Comparison: A Unified Workflow for Confirmation
No single technique is sufficient to confirm a binding mode. True confidence is achieved through the convergence of evidence from these orthogonal approaches. The logical flow of these experiments is designed to build upon previous results, creating a self-reinforcing dataset.
Caption: Integrated workflow for binding mode confirmation.
Table 4: Comparison of Key Methodologies
| Technique | Information Gained | Resolution | Key Advantage | Key Limitation |
| ITC | KD, n, ΔH, ΔS | N/A | Full thermodynamic profile in solution | Higher protein consumption |
| SPR | kon, koff, KD | N/A | Real-time kinetic data, high sensitivity | Requires protein immobilization |
| X-Ray Crystallography | 3D atomic structure, binding pose | Atomic (<3 Å) | Definitive structural "snapshot" | Can be difficult to obtain crystals |
| Site-Directed Mutagenesis | Functional role of specific residues | Residue-level | Validates energetic importance of contacts | Indirect; requires expression of mutants |
| NMR Spectroscopy | Binding site mapping, dynamics | Atomic (solution) | Provides data in a solution environment | Requires large amounts of soluble protein |
| Computational Modeling | Predicted binding pose, stability | Theoretical | Predictive power, rationalizes data | Requires experimental validation |
Conclusion
Confirming the binding mode of a high-value compound like this compound is a rigorous, multi-step process. By systematically layering biophysical, structural, biochemical, and computational data, researchers can build an unassailable case for a specific mode of interaction. This integrated approach, starting with the thermodynamic and kinetic characterization via ITC and SPR, followed by high-resolution visualization with X-ray crystallography, and validated through site-directed mutagenesis and NMR, provides the highest possible degree of confidence. This robust understanding is the essential launchpad for transforming a promising chemical scaffold into a rationally designed therapeutic agent.
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A Head-to-Head Comparison of 4-(2-Fluorophenyl)-1H-Pyrazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2][3][4][5] This guide provides an in-depth, head-to-head comparison of 4-(2-fluorophenyl)-1H-pyrazole derivatives, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR). By synthesizing technical data with field-proven insights, this document aims to empower researchers in their quest for novel therapeutic agents.
The pyrazole nucleus is a versatile heterocyclic compound that has been extensively explored for its anti-inflammatory, anticancer, and antimicrobial properties.[1][2][6][7] The introduction of a 4-phenyl group, particularly one substituted with a fluorine atom at the ortho-position, can significantly influence the molecule's conformational flexibility and electronic properties, thereby modulating its interaction with biological targets.
Comparative Analysis of Biological Activities
The biological evaluation of this compound derivatives has revealed promising activities across various therapeutic areas. This section provides a comparative analysis of their performance, supported by experimental data from the literature.
Key Insights from Experimental Data:
-
The substitution pattern on the 4-phenyl ring is a critical determinant of COX-2 selectivity and potency.
-
Electron-withdrawing groups, such as the fluorine atom in the 2-position, can enhance the inhibitory activity.
-
The presence of specific pharmacophores on the pyrazole ring, such as a sulfonamide or methylsulfonyl group, is often associated with potent COX-2 inhibition.
| Derivative Type | Target | IC50 (µM) | Key Findings | Reference |
| 1,3,5-trisubstituted pyrazoles | COX-1/COX-2 | Varies | Showed significant anti-inflammatory activity in carrageenan-induced paw edema models. | [5] |
| Pyrazole-chalcone derivatives | COX-2 | 0.73 | Demonstrated selective COX-2 inhibition. | [4] |
| Pyrazolones with aminosulfonyl group | COX-2/5-LOX | Varies | Exhibited dual inhibition with a favorable gastric safety profile. | [3] |
Numerous studies have highlighted the potential of pyrazole derivatives as anticancer agents, targeting various kinases and signaling pathways involved in tumor progression.[2][9][10][11] The 4-phenyl-1H-pyrazole core has been incorporated into molecules designed to inhibit targets such as VEGFR-2, CDK2, and PI3 kinase.[2]
Key Insights from Experimental Data:
-
Derivatives linked to other heterocyclic moieties, such as indole or thiazolidinone, have shown enhanced cytotoxicity.[2][6]
-
Specific substitutions on the phenyl ring can modulate the inhibitory activity against different cancer cell lines.
-
Molecular docking studies have been instrumental in elucidating the binding modes of these derivatives with their respective targets.[2]
| Derivative Type | Target Cell Line | IC50 (µM) | Key Findings | Reference |
| Indole-pyrazole derivatives | HCT116, MCF7, HepG2, A549 | < 23.7 | Showed potent cytotoxicity and CDK2 inhibition. | [2] |
| Pyrazolone-pyrazole derivatives | MCF7 | 16.50 | Demonstrated significant inhibition of VEGFR-2. | [2] |
| Pyrazole carbaldehyde derivatives | MCF7 | 0.25 | Identified as a potent PI3 kinase inhibitor. | [2] |
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is intricately linked to their chemical structure. Understanding these relationships is pivotal for the rational design of more potent and selective compounds.
A generalized workflow for conducting SAR studies is crucial for systematically evaluating the impact of structural modifications.
Caption: A generalized workflow for conducting structure-activity relationship (SAR) studies.
Key Areas for a Systematic SAR Study would include:
-
Substitution on the 4-(2-fluorophenyl) ring: Introducing additional electron-donating or electron-withdrawing groups to probe the electronic and steric requirements for activity.
-
Substitution at the N1-position of the pyrazole ring: Introducing various alkyl or aryl groups to investigate the impact on potency and pharmacokinetic properties.
-
Modification of substituents at other positions (e.g., C3 and C5) of the pyrazole ring: Exploring the introduction of different functional groups to enhance target binding and selectivity.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.
A common synthetic route to 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. For 4-substituted pyrazoles, a key intermediate is often a β-ketoester, which can be synthesized and then cyclized.
Step-by-Step Protocol:
-
Synthesis of the β-ketoester intermediate: React an appropriate acetophenone with a dialkyl carbonate in the presence of a strong base (e.g., sodium hydride) to yield the corresponding β-ketoester.
-
Cyclization with Hydrazine: Treat the β-ketoester with hydrazine hydrate or a substituted hydrazine in a suitable solvent like ethanol under reflux to form the pyrazole ring.
-
Functionalization (if necessary): The resulting pyrazole can be further modified at various positions through standard chemical transformations.
-
Purification and Characterization: The final product is purified using techniques such as column chromatography or recrystallization and characterized by spectroscopic methods (NMR, Mass Spectrometry, IR).
Caption: A simplified workflow for the synthesis of 4-phenyl-1H-pyrazole derivatives.
This protocol outlines a common method for evaluating the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Step-by-Step Protocol:
-
Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Assay Reaction: In a 96-well plate, incubate the enzyme with the test compound or vehicle control in a buffer solution containing a cofactor (e.g., hematin) and an inhibitor (for COX-1 selectivity screening, if needed).
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Measurement of Prostaglandin Production: After a specific incubation period, quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion
The this compound scaffold continues to be a highly promising framework in the discovery of novel therapeutic agents. The strategic placement of a 2-fluorophenyl group at the 4-position offers a unique combination of steric and electronic properties that can be exploited for enhanced biological activity and selectivity. This guide has provided a comparative overview of these derivatives, highlighting their potential in anti-inflammatory and anticancer applications. The presented experimental protocols and SAR insights are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Recent Advances in the Development of Pyrazole Deriv
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.
- Pyrazole as an anti-inflammatory scaffold | Intern
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR.
- Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current St
- Mini review on anticancer activities of Pyrazole Deriv
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchG
- Current status of pyrazole and its biological activities - PMC - PubMed Central.
- Biologically active pyrazole derivatives | Download Scientific Diagram - ResearchG
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- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducible Synthesis of 4-(2-Fluorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-(2-Fluorophenyl)-1H-pyrazole
The this compound scaffold is a privileged structure in modern drug discovery. The pyrazole core is a bioisostere for various functional groups, offering a unique combination of hydrogen bonding capabilities, metabolic stability, and conformational rigidity. The introduction of a 2-fluorophenyl substituent at the 4-position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance binding affinity through favorable electrostatic interactions, block metabolic pathways, and improve membrane permeability. Consequently, this moiety is found in a range of biologically active compounds, making its reliable and reproducible synthesis a critical endeavor.
This guide will focus on the two most prevalent and practical synthetic strategies for constructing the this compound core: the Suzuki-Miyaura cross-coupling reaction and the cyclocondensation of a 1,3-dicarbonyl equivalent with a hydrazine derivative. We will dissect the nuances of each approach, providing a head-to-head comparison of their performance, potential pitfalls, and the key parameters that govern a successful and reproducible outcome.
Core Synthetic Strategies: A Head-to-Head Comparison
The choice between a Suzuki-Miyaura coupling and a cyclocondensation reaction for the synthesis of this compound is not merely a matter of preference but a strategic decision based on starting material availability, desired scale, and tolerance to specific reaction conditions.
Method 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. In the context of this compound synthesis, this typically involves the coupling of a 4-halo-1H-pyrazole (e.g., 4-bromo- or 4-iodo-1H-pyrazole) with 2-fluorophenylboronic acid.
Causality Behind Experimental Choices: The success of the Suzuki-Miyaura coupling is critically dependent on the palladium catalyst, the ligand, the base, and the solvent system. The choice of a bulky, electron-rich phosphine ligand, such as XPhos, is often crucial for promoting the oxidative addition of the palladium catalyst to the C-X bond of the pyrazole, which can be challenging for electron-rich heterocycles. The base plays a vital role in the transmetalation step, activating the boronic acid for transfer to the palladium center. Inorganic bases like potassium carbonate or cesium carbonate are commonly employed. The solvent system, often a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water, is necessary to dissolve both the organic and inorganic reagents.
dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} . Caption: Generalized workflow for the Suzuki-Miyaura synthesis of this compound.
Method 2: Cyclocondensation (Paal-Knorr Synthesis)
The Paal-Knorr synthesis is a classic and straightforward method for constructing the pyrazole ring. For this compound, this would involve the reaction of a 1,3-dicarbonyl compound bearing a 2-fluorophenyl group at the 2-position with hydrazine.
Causality Behind Experimental Choices: The key to a reproducible Paal-Knorr synthesis lies in the quality and stability of the 1,3-dicarbonyl precursor. This intermediate can sometimes be prone to side reactions or exist in equilibrium with its enol form, which can affect reactivity. The choice of solvent is also critical; protic solvents like ethanol or acetic acid are commonly used to facilitate the condensation and subsequent cyclization. The reaction is often acid-catalyzed, which protonates a carbonyl group, making it more electrophilic for the initial attack by hydrazine. However, strongly acidic conditions can sometimes lead to the formation of furan byproducts.[1]
dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} . Caption: Generalized workflow for the cyclocondensation synthesis of this compound.
Comparative Analysis of Synthetic Methods
| Parameter | Suzuki-Miyaura Coupling | Cyclocondensation (Paal-Knorr) |
| Starting Materials | 4-Halo-1H-pyrazole, 2-fluorophenylboronic acid | 2-(2-Fluorophenyl)-1,3-dicarbonyl, Hydrazine |
| Typical Yield | 70-95% | 60-85% |
| Reproducibility | Generally high, but sensitive to catalyst, ligand, and base quality. | Can be variable depending on the stability and purity of the 1,3-dicarbonyl precursor. |
| Key Challenges | - Catalyst deactivation- Incomplete reaction- Difficulty in removing palladium residues | - Synthesis of the 1,3-dicarbonyl precursor- Potential for regioisomer formation with substituted hydrazines- Formation of furan byproducts under strongly acidic conditions |
| Advantages | - High functional group tolerance- Commercially available starting materials- Generally high yields | - Atom economical- Often simpler work-up procedures- Avoids the use of expensive palladium catalysts |
| Disadvantages | - Cost of palladium catalysts and ligands- Potential for heavy metal contamination in the final product | - Availability and stability of the 1,3-dicarbonyl precursor can be a limitation |
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of this compound
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of halo-pyrazoles.[2]
Materials:
-
4-Bromo-1H-pyrazole (1.0 eq)
-
2-Fluorophenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1H-pyrazole, 2-fluorophenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.
Trustworthiness: This protocol is self-validating through in-process controls (TLC or LC-MS) to monitor reaction completion. The purification by column chromatography ensures the isolation of a high-purity product.
Protocol 2: Cyclocondensation Synthesis of this compound
This protocol is a generalized procedure based on the Paal-Knorr synthesis.[1]
Materials:
-
2-(2-Fluorophenyl)-1,3-propanedial (or its synthetic equivalent) (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(2-fluorophenyl)-1,3-propanedial in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add hydrazine hydrate dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Trustworthiness: The progress of this reaction is monitored by chromatographic techniques to ensure complete conversion of the starting material. The work-up procedure is designed to remove acidic and aqueous impurities, and the final purification step ensures the desired purity of the product.
Factors Influencing Reproducibility
Suzuki-Miyaura Coupling:
-
Catalyst and Ligand Quality: The activity of the palladium catalyst and the purity of the ligand are paramount. Inconsistent quality can lead to variable reaction times and yields.
-
Purity of Boronic Acid: 2-Fluorophenylboronic acid can undergo dehydration to form the corresponding boroxine, which can affect the reaction stoichiometry and efficiency.
-
Inert Atmosphere: Strict adherence to an inert atmosphere is crucial to prevent catalyst oxidation and ensure reproducibility.
-
Base and Solvent Quality: The purity and dryness of the base and solvents are critical. The presence of water can affect the activity of the catalyst and the stability of the boronic acid.
Cyclocondensation (Paal-Knorr Synthesis):
-
Stability of the 1,3-Dicarbonyl Precursor: The starting 2-(2-fluorophenyl)-1,3-dicarbonyl compound may not be commercially available and its synthesis can introduce impurities that affect the cyclocondensation step. Its stability can also be a factor in reproducibility.
-
Reaction Temperature and Time: Precise control of the reaction temperature and time is important to avoid the formation of byproducts and ensure complete reaction.
-
pH of the Reaction Mixture: The acidity of the reaction medium can influence the reaction rate and the formation of potential side products. Maintaining a consistent pH is key for reproducible results.
Conclusion and Recommendations
Both the Suzuki-Miyaura cross-coupling and the cyclocondensation (Paal-Knorr) synthesis are viable and effective methods for the preparation of this compound.
For high-throughput synthesis and library generation , the Suzuki-Miyaura coupling is often the preferred method due to its broad functional group tolerance and the commercial availability of a wide range of boronic acids. However, careful control of the reaction parameters, particularly the quality of the catalyst, ligand, and reagents, is essential for ensuring reproducibility.
For larger-scale synthesis where cost and metal contamination are concerns , the cyclocondensation approach can be more advantageous. The primary challenge lies in the synthesis and purification of the 2-(2-fluorophenyl)-1,3-dicarbonyl precursor. Once a reliable route to this intermediate is established, the Paal-Knorr synthesis can be a highly reproducible and scalable method.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher and the resources available. By understanding the underlying principles and potential pitfalls of each method, scientists can optimize their synthetic strategy to achieve the reproducible and efficient synthesis of this important molecular scaffold.
References
-
BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. Link
- Ichikawa, H., Nishioka, M., Arimoto, M., & Usami, Y. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. HETEROCYCLES, 81(6), 1509.
-
BenchChem. (2025). 4-Formylphenylboronic Acid in Suzuki Coupling: A Comparative Performance Analysis. Link
- Li, W., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(4), 635-638.
-
MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. Link
- Mhlanga, N., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Dalton Transactions, 47(16), 5616-5626.
-
Organic Chemistry Portal. (2024). Pyrazole synthesis. Link
- Kralova, P., et al. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 17(30), 7149-7159.
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Beilstein Journals. (2016). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Link
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BenchChem. (2025). Improving the yield of the Paal-Knorr pyrrole synthesis. Link
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National Institutes of Health. (2016). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Link
-
Organic Syntheses. (2007). A THREE-COMPONENT REACTION FOR PYRAZOLE SYNTHESIS. Link
-
SciELO México. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Link
-
National Institutes of Health. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Link
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researchmap. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Link
-
Preprints.org. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Link
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Link
-
Organic Chemistry Portal. (2024). Paal-Knorr Pyrrole Synthesis. Link
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PubMed Central. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Link
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Wikipedia. (2024). Paal–Knorr synthesis. Link
-
J&K Scientific LLC. (2024). 4-Fluoro-1H-pyrazole. Link
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Link
-
The Royal Society of Chemistry. (2020). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Link
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A Comparative Guide to Characterizing Off-Target Effects of Novel Pyrazole-Based Compounds: A Case Study with 4-(2-fluorophenyl)-1H-pyrazole
For drug development professionals, the journey from a promising hit compound to a clinical candidate is fraught with challenges, chief among them being the characterization of off-target effects. A molecule's interaction with unintended proteins can lead to toxicity or unexpected side effects, derailing an otherwise promising therapeutic program.[1] This guide provides an in-depth, technical framework for systematically identifying and validating the off-target profile of a novel chemical entity.
We will use the hypothetical compound 4-(2-fluorophenyl)-1H-pyrazole as our case study. While specific experimental data for this exact molecule is not extensively published, its structure is representative of a class of compounds of high interest to medicinal chemists. The pyrazole ring is a "privileged scaffold," a core structural motif found in numerous FDA-approved drugs, particularly protein kinase inhibitors.[2][3] Its ability to mimic the adenine ring of ATP allows it to bind to the hinge region of kinase active sites.[4] This inherent biological activity makes a thorough investigation of its selectivity not just a regulatory requirement, but a scientific necessity.
This guide is structured as a multi-tiered strategy, moving from broad, predictive methods to highly specific, validation-focused assays. We will compare the utility of different experimental approaches, explain the rationale behind their application, and provide actionable protocols.
Part 1: Predictive Profiling: An In Silico First Pass
Before committing to expensive and time-consuming wet-lab experiments, computational methods offer a powerful first pass to generate hypotheses about potential off-targets.[5] These in silico techniques leverage vast databases of known drug-target interactions and protein structures to predict the likely binding partners of a query molecule.[1][6]
The primary value of this stage is risk assessment and hypothesis generation. By comparing the structure of this compound to ligands with known targets, we can identify protein families that are statistically more likely to interact with our compound. This is often achieved through chemical similarity searching and pharmacophore modeling.[7] Subsequently, panel docking, where the compound is computationally docked against hundreds of protein structures, can provide a more physics-based prediction of binding.[6][8]
Caption: In Silico Workflow for Off-Target Prediction.
This predictive analysis for this compound would likely flag a range of protein kinases due to the pyrazole core, which is a known kinase-binding motif.[9] The results guide the selection of the most appropriate in vitro screening panels, ensuring that experimental resources are focused on the most probable areas of biological interaction.
Part 2: Broad-Spectrum In Vitro Screening: Casting a Wide Net
With a set of computationally-generated hypotheses, the next logical step is broad, cell-free screening to empirically map the compound's interaction landscape. For a pyrazole-based compound, a comprehensive kinase screen is the most critical starting point.
Comparison of Screening Platforms:
| Platform | Principle | Throughput | Data Output | Considerations |
| KINOMEscan™ | Site-directed competition binding assay using DNA-tagged kinases and immobilized ligands.[10] | High (450+ kinases) | Dissociation constants (Kd), providing a quantitative measure of binding affinity.[11] | Cell-free system; does not measure functional inhibition. |
| Biochemical Activity Assays | Measures direct inhibition of kinase catalytic activity (phosphorylation of a substrate). | Varies by provider | IC50 values, indicating the concentration for 50% inhibition. | Provides functional data but can be prone to assay-specific artifacts. |
| NanoBRET™ Target Engagement | Measures compound binding in live cells using bioluminescence resonance energy transfer.[12] | Medium | IC50 values for target engagement in a physiological context.[12] | Requires engineered cell lines; lower throughput than cell-free assays. |
For an initial, unbiased screen, the KINOMEscan™ approach is unparalleled in its breadth. It provides a global survey of interactions across the human kinome, revealing both the intended target and any unanticipated off-targets with high sensitivity.[13]
Hypothetical KINOMEscan™ Data for this compound (at 1 µM)
| Kinase Target | Percent of Control | Interpretation |
| MAPK14 (p38α) | 1.5 | Strong Binder (Potential Primary Target) |
| AURKA | 8.0 | Strong Binder (Potential Off-Target) |
| JAK2 | 12.5 | Moderate Binder (Potential Off-Target) |
| VEGFR2 | 36.0 | Weak Binder |
| EGFR | 75.0 | Negligible Binding |
| SRC | 89.0 | Negligible Binding |
| (Note: "Percent of Control" indicates the percentage of kinase that remains available to bind to the immobilized ligand after exposure to the test compound. A lower number signifies stronger binding.) |
This hypothetical data suggests that while our compound may be a potent p38α MAPK inhibitor, it also has significant off-target activity against Aurora Kinase A (AURKA) and JAK2. This promiscuity could lead to side effects but may also open up new therapeutic applications.[14] This quantitative data is crucial for guiding the next phase of validation.
Experimental Protocol: High-Throughput Kinase Profiling (Competition Binding Assay)
This protocol outlines the general steps for a KINOMEscan™-style assay.
-
Preparation of Kinase Panel : A library of human kinases, each tagged with a unique DNA identifier, is prepared.
-
Compound Incubation : The test compound (e.g., this compound) is incubated at a fixed concentration (e.g., 1 µM) with the kinase library.
-
Affinity Chromatography : The mixture is passed over a column containing an immobilized, broad-spectrum kinase inhibitor (the active site-directed ligand). Kinases that are not bound by the test compound will bind to the column.
-
Elution and Quantification : Kinases that remain in the flow-through (i.e., those that were bound by the test compound) are collected. The DNA tags for both the bound and unbound kinase fractions are quantified using qPCR or a similar method.
-
Data Analysis : The amount of each kinase in the test sample is compared to a DMSO vehicle control. The results are typically expressed as "Percent of Control," where a lower percentage indicates a stronger interaction between the test compound and the kinase.[11]
Part 3: Cellular Validation: Confirming Target Engagement in a Physiological Context
A compound binding to a purified protein in a test tube does not guarantee it will engage that target inside a cell. Cellular validation is a critical step to confirm that the off-target interactions observed in vitro are physiologically relevant.[15] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for verifying target engagement in intact cells or cell lysates.[16][17]
The principle behind CETSA is that when a ligand binds to a protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[17][18] By heating cells treated with a compound to various temperatures and then measuring the amount of soluble (non-denatured) target protein remaining, one can observe a "thermal shift" for proteins that are engaged by the compound.[19]
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A Senior Application Scientist's Guide to Benchmarking Novel Pyrazole-Based BRAF Inhibitors Against the Standard of Care in BRAF V600E-Mutant Melanoma
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: The Evolving Landscape of BRAF-Mutant Melanoma Treatment
The discovery of activating mutations in the BRAF gene, particularly the V600E substitution, revolutionized the treatment paradigm for metastatic melanoma. This mutation, present in approximately 50% of cutaneous melanomas, leads to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key driver of cellular proliferation and survival.[1][2] The development of targeted BRAF inhibitors, such as vemurafenib and dabrafenib, brought about significant improvements in patient outcomes.[3][4][5]
These first-generation inhibitors, however, are not without their limitations. The emergence of acquired resistance, often within months of treatment initiation, and the paradoxical activation of the MAPK pathway in BRAF wild-type cells, leading to secondary malignancies, are significant clinical challenges.[1][6][7] This has spurred the development of next-generation BRAF inhibitors, including those with a pyrazole scaffold, aimed at overcoming these limitations.[8][9]
This guide provides a comprehensive framework for the preclinical benchmarking of a novel, hypothetical pyrazole-based BRAF inhibitor, hereafter referred to as Compound P , against the current standards of care, vemurafenib and dabrafenib. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a clear structure for data analysis and interpretation.
The Standard of Care: Vemurafenib and Dabrafenib
Vemurafenib and dabrafenib are potent, selective inhibitors of the BRAF V600E kinase.[3][10][11] They bind to the ATP-binding pocket of the mutated BRAF protein, inhibiting its kinase activity and subsequently downregulating the MAPK pathway.[3][7] This leads to cell cycle arrest and apoptosis in BRAF V600E-mutant melanoma cells.[3] While both drugs have demonstrated clinical efficacy, they exhibit differences in their pharmacokinetic profiles and off-target effects.[7][12][13]
The current standard of care often involves the combination of a BRAF inhibitor with a MEK inhibitor (e.g., dabrafenib and trametinib) to provide a more complete blockade of the MAPK pathway and delay the onset of resistance.[4][14][15] For the purpose of this guide, we will focus on the direct comparison of Compound P with the single-agent BRAF inhibitors to establish its fundamental efficacy and selectivity profile.
Compound P: A Hypothetical Next-Generation Pyrazole-Based BRAF Inhibitor
For the context of this guide, we will define Compound P as a novel, orally bioavailable, pyrazole-containing small molecule designed to selectively inhibit BRAF V600E. Its purported advantages, based on its unique chemical scaffold, include:
-
High Potency and Selectivity: Enhanced binding affinity for the BRAF V600E mutant kinase over wild-type BRAF and other kinases.
-
Reduced Paradoxical Activation: A structural design that minimizes the transactivation of wild-type RAF isoforms.
-
Favorable Pharmacokinetic Properties: Improved metabolic stability and oral bioavailability.
-
Activity Against Known Resistance Mutations: Potential to inhibit BRAF splice variants or other mutations that confer resistance to first-generation inhibitors.
Benchmarking Compound P: A Phased Experimental Approach
A rigorous and systematic approach is essential to objectively compare Compound P with the standard of care. The following sections outline the key in vitro and in vivo assays.
Phase 1: In Vitro Characterization
The initial phase focuses on characterizing the biochemical and cellular activity of Compound P.
1.1. Kinase Inhibition Assays
-
Objective: To determine the potency and selectivity of Compound P against BRAF V600E, wild-type BRAF, and a panel of other relevant kinases.
-
Rationale: This is the foundational assay to confirm the on-target activity and assess potential off-target liabilities. A high degree of selectivity for BRAF V600E over wild-type BRAF is a key indicator of a potentially reduced risk of paradoxical MAPK pathway activation.
Experimental Protocol: BRAF V600E Kinase Inhibition Assay (Lanthanide-Based FRET)
-
Reagents: Recombinant human BRAF V600E kinase, biotinylated MEK1 substrate, ATP, terbium-labeled anti-phospho-MEK1 antibody, streptavidin-labeled acceptor fluorophore.
-
Procedure:
-
Prepare a serial dilution of Compound P, vemurafenib, and dabrafenib in DMSO.
-
In a 384-well plate, add the kinase, substrate, and inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction and add the detection reagents (terbium-labeled antibody and streptavidin-acceptor).
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the plate on a time-resolved fluorescence reader to measure the FRET signal.
-
-
Data Analysis: Calculate the IC50 values (the concentration of inhibitor required to inhibit 50% of kinase activity) by fitting the data to a four-parameter logistic equation.
1.2. Cellular Proliferation Assays
-
Objective: To assess the anti-proliferative effect of Compound P in BRAF V600E-mutant and BRAF wild-type melanoma cell lines.
-
Rationale: This assay translates the biochemical potency into a cellular context, demonstrating the compound's ability to inhibit cancer cell growth. The inclusion of BRAF wild-type cells is crucial for evaluating potential toxicity and paradoxical effects.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Lines: A375 (BRAF V600E), SK-MEL-28 (BRAF V600E), and MeWo (BRAF wild-type).[16]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Compound P, vemurafenib, and dabrafenib for 72 hours.
-
Add CellTiter-Glo® reagent to each well and incubate for 10 minutes to lyse the cells and stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Determine the GI50 values (the concentration of inhibitor required to inhibit 50% of cell growth) from the dose-response curves.
1.3. MAPK Pathway Signaling Analysis
-
Objective: To confirm that Compound P inhibits the MAPK pathway downstream of BRAF.
-
Rationale: This mechanistic assay provides direct evidence of on-target pathway modulation within the cell.
Experimental Protocol: Western Blotting for Phospho-ERK
-
Cell Line: A375 (BRAF V600E).
-
Procedure:
-
Treat cells with various concentrations of Compound P, vemurafenib, and dabrafenib for 2 hours.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities and express the level of p-ERK as a ratio to total ERK.
1.4. Paradoxical Activation Assay
-
Objective: To directly measure the potential of Compound P to induce paradoxical MAPK pathway activation in BRAF wild-type cells.
-
Rationale: This is a critical assay to address a key limitation of first-generation BRAF inhibitors.
Experimental Protocol: Paradoxical ERK Activation in Keratinocytes
-
Cell Line: HaCaT human keratinocytes (BRAF wild-type).[17]
-
Procedure:
-
Treat HaCaT cells with a range of concentrations of Compound P, vemurafenib, and dabrafenib for 15-30 minutes.
-
Perform Western blotting for p-ERK and total ERK as described in section 1.3.
-
-
Data Analysis: Compare the induction of p-ERK at various drug concentrations. A lower induction of p-ERK by Compound P relative to vemurafenib and dabrafenib would be a significant advantage.
Data Summary: In Vitro Benchmarking
| Parameter | Compound P | Vemurafenib | Dabrafenib |
| BRAF V600E IC50 (nM) | [Insert Data] | [Insert Data] | [Insert Data] |
| Wild-Type BRAF IC50 (nM) | [Insert Data] | [Insert Data] | [Insert Data] |
| Selectivity Index (WT/V600E) | [Insert Data] | [Insert Data] | [Insert Data] |
| A375 GI50 (nM) | [Insert Data] | [Insert Data] | [Insert Data] |
| SK-MEL-28 GI50 (nM) | [Insert Data] | [Insert Data] | [Insert Data] |
| MeWo GI50 (nM) | [Insert Data] | [Insert Data] | [Insert Data] |
| p-ERK Inhibition (A375, IC50 nM) | [Insert Data] | [Insert Data] | [Insert Data] |
| Paradoxical p-ERK Induction (HaCaT, Fold-change) | [Insert Data] | [Insert Data] | [Insert Data] |
Phase 2: In Vivo Evaluation
Following promising in vitro data, the next phase is to assess the efficacy and pharmacokinetic profile of Compound P in a living organism.
2.1. Pharmacokinetic (PK) Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of Compound P in rodents.
-
Rationale: Understanding the PK profile is crucial for designing effective in vivo efficacy studies and for predicting human pharmacokinetics.
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animals: Male BALB/c mice.
-
Procedure:
-
Administer a single dose of Compound P via oral gavage and intravenous injection to separate groups of mice.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process blood to plasma and analyze the concentration of Compound P using LC-MS/MS.
-
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
2.2. In Vivo Efficacy Studies
-
Objective: To evaluate the anti-tumor activity of Compound P in a melanoma xenograft model.
-
Rationale: This is the ultimate preclinical test of a compound's therapeutic potential. Patient-derived xenograft (PDX) models are increasingly used as they better recapitulate the heterogeneity of human tumors.[18][19][20]
Experimental Protocol: A375 Melanoma Xenograft Model
-
Animals: Immunocompromised mice (e.g., NOD/SCID or athymic nude).
-
Procedure:
-
Subcutaneously implant A375 melanoma cells into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups: Vehicle control, Compound P, vemurafenib, and dabrafenib.
-
Administer treatments orally, once or twice daily, for a specified duration (e.g., 21 days).
-
Measure tumor volume and body weight 2-3 times per week.
-
-
Data Analysis: Plot tumor growth curves for each treatment group. Calculate tumor growth inhibition (TGI) and assess statistical significance.
Data Summary: In Vivo Benchmarking
| Parameter | Compound P | Vemurafenib | Dabrafenib |
| Oral Bioavailability (%) | [Insert Data] | [Insert Data] | [Insert Data] |
| Plasma Half-life (hours) | [Insert Data] | [Insert Data] | [Insert Data] |
| Tumor Growth Inhibition (%) | [Insert Data] | [Insert Data] | [Insert Data] |
| Body Weight Change (%) | [Insert Data] | [Insert Data] | [Insert Data] |
Visualizing the Mechanism and Workflow
To better illustrate the underlying biology and the experimental process, the following diagrams are provided.
Caption: Preclinical benchmarking workflow for a novel BRAF inhibitor.
Addressing Resistance: The Next Frontier
While this guide focuses on the initial benchmarking against parental, sensitive cell lines, a comprehensive evaluation of Compound P must also address the challenge of acquired resistance. Future studies should include:
-
Profiling against resistant cell lines: Generating cell lines with acquired resistance to vemurafenib and dabrafenib and testing the efficacy of Compound P. [1][6]* Investigating mechanisms of resistance: Utilizing genomic and proteomic approaches to understand how resistance to Compound P may develop.
-
Combination studies: Evaluating the synergistic effects of Compound P with MEK inhibitors and other targeted agents. [14][15]
Conclusion and Future Directions
The benchmarking framework outlined in this guide provides a robust and scientifically rigorous approach to evaluating a novel pyrazole-based BRAF inhibitor against the current standard of care. By systematically assessing its potency, selectivity, cellular activity, and in vivo efficacy, researchers can build a comprehensive data package to support its further development. The ultimate goal is to identify next-generation therapies that not only provide a significant survival benefit to patients with BRAF V600E-mutant melanoma but also overcome the limitations of existing treatments. The journey from a promising compound to a life-saving medicine is long and challenging, but it begins with a solid foundation of preclinical evidence.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-fluorophenyl)-1H-pyrazole
This guide provides essential safety and logistical information for the proper disposal of 4-(2-fluorophenyl)-1H-pyrazole. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a comprehensive, scientifically grounded framework for responsible waste management, ensuring the safety of personnel and the protection of our environment.
Section 1: Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a chemical is the foundational step in managing its lifecycle, including disposal. While a specific Safety Data Sheet (SDS) for this compound was not located, a composite hazard profile can be constructed based on the known risks of structurally similar fluorinated pyrazole derivatives.[1][2][3][4] Pyrazole and its derivatives are recognized for their diverse biological activities, which necessitates careful handling to avoid unintended physiological effects.[5][6]
The primary hazards associated with this class of compounds include:
-
Acute Oral Toxicity : Considered harmful if swallowed.[1][2][4]
-
Skin Irritation : Causes skin irritation upon direct contact.[2][4]
-
Serious Eye Irritation : Poses a risk of serious eye damage.[2][4]
-
Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.[2][4][7]
These hazards mandate that this compound be managed as a hazardous waste. The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on characteristics like toxicity, ignitability, corrosivity, and reactivity.[8][9] Given its toxicological profile, this compound falls squarely under the toxicity characteristic.
| Hazard Classification | Description | Primary Exposure Routes | Recommended Precautions |
| Acute Toxicity, Oral | Harmful if swallowed.[1][2] | Ingestion | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][4] | Dermal Contact | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][4] | Ocular Contact | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA regulations.[1][4] |
| STOT - Single Exposure | May cause respiratory irritation.[2][7] | Inhalation | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[2][7] |
Section 2: Regulatory Framework: EPA and OSHA Compliance
The disposal of chemical waste is not merely a matter of laboratory best practice; it is governed by stringent federal and state regulations. In the United States, two primary agencies oversee this process:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for managing hazardous waste from its point of generation to its final disposal—a system known as "cradle-to-grave".[9][10] A critical first step is for the generating facility to determine its "generator status" based on the quantity of hazardous waste produced per month. This status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—dictates specific requirements for storage limits, reporting, and emergency planning.[8][11]
-
Occupational Safety and Health Administration (OSHA): OSHA's role is to ensure the safety of workers who handle hazardous substances, including waste.[12][13] This includes mandates for worker training, proper personal protective equipment (PPE), clear hazard communication (including labeling), and emergency response plans.[14][15]
Compliance with both EPA and OSHA regulations is mandatory and non-negotiable.[12]
Section 3: Pre-Disposal Procedures: On-Site Waste Management
Proper disposal begins the moment a material is designated as waste. The following steps provide a validated protocol for managing this compound waste within the laboratory.
Step 1: Waste Identification and Segregation
Immediately upon being designated for disposal, the material must be treated as hazardous waste.
-
Causality: Proper identification is the cornerstone of the RCRA system.[9] Segregation is crucial to prevent dangerous reactions. Pyrazole derivatives may be incompatible with strong oxidizing agents and strong acids.[1][2] Co-mingling incompatible chemicals can lead to fire, explosion, or the release of toxic gases.
-
Protocol:
-
Designate a specific, clearly marked "Hazardous Waste" container for this compound and compatible substances.
-
Do not mix this waste stream with incompatible materials such as strong acids or oxidizing agents.
-
Collect waste in its original container if possible, or in a new, compatible container made of appropriate materials (e.g., glass or polyethylene). The container must be in good condition, free of leaks or damage.[16]
-
Step 2: Containerization and Labeling
Proper containment and labeling are critical for safety and regulatory compliance.
-
Causality: A securely closed container prevents spills and employee exposure.[10] A detailed label, as mandated by the EPA and OSHA's Hazard Communication Standard, informs handlers of the contents and associated dangers, ensuring safe transport and disposal.[8][15]
-
Protocol:
-
Ensure the waste container has a tight-fitting, screw-on cap. Funnels must be removed and the container capped immediately after adding waste.[16]
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
The label must include:
-
Step 3: On-Site Accumulation and Storage
Waste must be stored safely in a designated area pending pickup by a licensed disposal vendor.
-
Causality: Designated storage areas, known as Satellite Accumulation Areas (SAAs) or Central Accumulation Areas (CAAs), are designed to minimize the risk of spills and exposure.[10] Accumulation time limits are legally enforceable and exist to prevent facilities from becoming long-term, unlicensed storage sites.[8]
-
Protocol:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area that is at or near the point of generation and under the control of the operator.
-
Ensure the storage area has secondary containment (such as a spill pallet) to capture any potential leaks.[17]
-
Maintain clear separation from incompatible chemicals. OSHA guidance often suggests a 20-foot separation or a rated barrier for incompatible materials.[17]
-
Adhere to accumulation volume and time limits based on your facility's generator status.[8][16]
-
Section 4: Final Disposal Methodology
Disposal of this compound must be handled by a licensed and certified hazardous waste management company.
Recommended Method: High-Temperature Incineration
The most appropriate and environmentally sound method for destroying organic chemical waste like this compound is through a licensed chemical destruction plant, typically via controlled incineration.[4][18]
-
Causality: High-temperature incineration, when equipped with flue gas scrubbing technology, ensures the complete destruction of the organic molecule into simpler, less harmful components like carbon dioxide, water, and inorganic acids, which are then neutralized.[4][18] This method prevents the chemical from persisting in the environment.
Prohibited Methods
-
Sewer Disposal: Absolutely prohibited. The EPA has enacted a strict ban on the sewering of hazardous waste pharmaceuticals, and this principle extends to research chemicals.[18][19] These compounds can disrupt wastewater treatment processes and contaminate waterways.
-
Landfill Disposal: Prohibited. Direct landfilling of untreated hazardous chemical waste is illegal. It can lead to the leaching of toxic substances into soil and groundwater.[8]
Step-by-Step Disposal Workflow
The process of moving waste from the lab to final disposal is a regulated, multi-step procedure.
-
Engage a Licensed Vendor: Select a hazardous waste disposal company that is registered with the EPA and has a valid EPA ID number.[9][10]
-
Prepare for Transport: Ensure all containers are properly labeled, sealed, and ready for pickup.
-
Complete the Hazardous Waste Manifest: The manifest is a legal document that tracks the waste from the generator to the final disposal facility (TSDF).[10][11] This document must be accurately completed and signed, creating a paper trail for regulatory oversight.
-
Schedule Pickup: Coordinate with your institution's Environmental Health & Safety (EH&S) department or directly with the vendor to schedule a waste pickup.
Section 5: Disposal Decision Workflow
This diagram outlines the critical decision points for the proper management and disposal of this compound waste.
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Navigating the Synthesis Landscape: A Guide to Safely Handling 4-(2-fluorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
The integration of fluorine into heterocyclic scaffolds like pyrazole is a cornerstone of modern medicinal chemistry, offering unique physicochemical properties that can enhance biological activity and metabolic stability.[1][2] However, these same properties necessitate a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information for handling 4-(2-fluorophenyl)-1H-pyrazole, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Profile: An Informed "Worst-Case" Approach
-
Serious Eye Irritation: Causes serious eye irritation.[4][5][6]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[5][8][9]
The introduction of a fluorine atom can also introduce specific hazards related to fluorinated organic compounds. While stable, decomposition under high heat (e.g., in a fire) can release hazardous substances like hydrogen fluoride (HF).[10][11]
Engineering and Administrative Controls: Your First Line of Defense
Before considering Personal Protective Equipment (PPE), it is crucial to implement robust engineering and administrative controls to minimize exposure.
-
Ventilation: All handling of this compound as a solid or in solution should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][12]
-
Designated Area: Designate a specific area within the laboratory for handling this compound to prevent cross-contamination.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound, from weighing and solution preparation to reaction quenching and waste disposal.
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific task and the associated risks.[13] The following table summarizes the recommended PPE for handling this compound.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical safety goggles | Nitrile gloves (double-gloving recommended)[1] | Flame-resistant lab coat | N95 respirator (if not in a fume hood) |
| Preparing Solutions | Chemical safety goggles and face shield[14][15] | Nitrile gloves | Flame-resistant lab coat | Not typically required if in a fume hood |
| Running Reactions | Chemical safety goggles and face shield[14][15] | Nitrile gloves | Flame-resistant lab coat | Not typically required if in a fume hood |
| Handling Spills | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | Air-purifying respirator with appropriate cartridges |
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
4.1. Preparation and Weighing:
-
Don Appropriate PPE: Before handling, put on a flame-resistant lab coat, chemical safety goggles, and nitrile gloves.[15] For weighing the solid outside of a fume hood, an N95 respirator is recommended to prevent inhalation of fine particles.[5]
-
Work in a Ventilated Area: Conduct all manipulations within a certified chemical fume hood.
-
Use a Disposable Weighing Paper: To minimize contamination of balances, use a disposable weighing paper or boat.
-
Clean Up Spills Immediately: Carefully wipe up any minor spills with a damp cloth or paper towel and dispose of it as hazardous waste.
4.2. Solution Preparation:
-
Add Solid to Solvent: Always add the solid this compound to the solvent slowly to avoid splashing.
-
Use Appropriate Glassware: Ensure all glassware is clean, dry, and free of cracks or defects.
-
Consider Exothermic Reactions: Be aware that dissolving some compounds can be exothermic. Monitor the temperature of the solution and cool if necessary.
4.3. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][4] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having trouble breathing, seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][7]
Disposal Plan: Environmental Responsibility
Proper disposal is a critical component of the chemical lifecycle.[3]
-
Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[16]
-
Solid Waste: Collect unused or contaminated solid material in a clearly labeled, sealable, and chemically compatible waste container.[3] The label should include the full chemical name and appropriate hazard warnings.
-
Liquid Waste: Collect solutions containing the compound in a designated, leak-proof container labeled as hazardous waste.[16] Avoid drain disposal.[16]
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the solid waste container.[3]
-
Professional Disposal: The ultimate disposal of this chemical waste should be handled by a licensed professional waste disposal company in accordance with local, state, and federal regulations.[3]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Fisher Scientific. (2025).
- Asia Industrial Gases Association. (n.d.). Code of practice compressed fluorine and mixtures with inert gases.
- Biosynth. (2021). Safety Data Sheet - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- CymitQuimica. (2026). Safety Data Sheet - 4-fluoro-1H-pyrazole-3-carboxylic acid.
- Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- MedChemExpress. (2025). Safety Data Sheet - 4-(4-Chlorophenyl)thiazol-2-amine.
- University of Arizona, Research Laboratory & Safety Services. (2015). Personal Protective Equipment Selection Guide.
- University of California, Berkeley, Environment, Health & Safety. (n.d.).
- Cayman Chemical. (2025).
- BLD Pharmatech. (2024). Safety Data Sheet - 3-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole.
- CymitQuimica. (2023). Safety Data Sheet - 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
- Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins.
Sources
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- 6. static.cymitquimica.com [static.cymitquimica.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
